2-Aminopimelic acid
Description
2-Aminoheptanedioic acid has been reported in Indigofera hirsuta, Indigofera schimperi, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLUIFNNFIIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978316 | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-76-9, 3721-85-5 | |
| Record name | 2-Aminopimelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopimelic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Aminopimelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminopimelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPIMELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V76629V970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 2-Aminopimelic Acid in Bacterial Physiology: A Technical Guide for Drug Development
Abstract
This technical guide provides an in-depth exploration of 2-aminopimelic acid (Apm) and its central role in bacterial metabolism, with a specific focus on its critical position within the diaminopimelate (DAP) pathway for lysine biosynthesis. As an essential pathway for bacterial survival and absent in mammals, the DAP pathway, and by extension the metabolism of Apm, represents a fertile ground for the discovery and development of novel antimicrobial agents. This document will dissect the various biosynthetic routes leading to and from Apm, detail the enzymology of these pathways, and present the compelling case for targeting these mechanisms for therapeutic intervention. We will also provide experimental protocols and visual guides to facilitate further research in this promising area.
Introduction: The Significance of this compound in Bacteria
This compound (Apm), a non-proteinogenic alpha-amino acid, is a key metabolic intermediate in many bacteria.[1] Its primary significance lies in its role as a precursor in the biosynthesis of L-lysine, an essential amino acid required for protein synthesis, and meso-diaminopimelic acid (m-DAP), a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[2][3] The bacterial cell wall is vital for maintaining cell integrity and shape, making its biosynthetic pathways attractive targets for antibiotics.[4]
The metabolic pathways involving Apm are part of the broader diaminopimelate (DAP) pathway, which is indispensable for the vast majority of bacteria but absent in mammals, who must obtain lysine from their diet.[5][6] This stark difference in metabolic capability provides a distinct therapeutic window, allowing for the development of selective inhibitors that target bacterial growth without affecting the host. This guide will illuminate the intricacies of Apm metabolism and its potential as a target for a new generation of antimicrobial drugs.
The Diaminopimelate (DAP) Pathway: A Hub of Bacterial Lysine Biosynthesis
The DAP pathway is the primary route for de novo lysine biosynthesis in most bacteria and plants.[7][8] This multi-step enzymatic pathway converts aspartate into lysine, with several variations existing across different bacterial species.[7] The common upstream reactions lead to the formation of (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDPA). From THDPA, the pathway diverges into at least four known variants for the synthesis of m-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[5][7][9]
Variants of the DAP Pathway
-
The Acylase Pathways (Succinylase and Acetylase): These are the most widespread variants, particularly the succinylase pathway found in most Gram-negative and many Gram-positive bacteria.[2] These pathways involve the acylation of THDPA, followed by a series of reactions to produce LL-diaminopimelate (LL-DAP), which is then epimerized to m-DAP.[6]
-
The Dehydrogenase Pathway: This pathway, found in a limited number of bacteria like Corynebacterium glutamicum, involves the direct conversion of THDPA to m-DAP by the enzyme m-diaminopimelate dehydrogenase (DAPDH).[7][10]
-
The Aminotransferase Pathway: A more recently discovered variant, this pathway utilizes the enzyme LL-diaminopimelate aminotransferase (DapL) to directly convert THDPA to LL-DAP in a single transamination step.[11][12][13] This pathway is found in various bacteria, including some pathogenic species like Chlamydia and Leptospira, as well as in plants.[14][15]
The following diagram illustrates the divergence of the DAP pathway after the formation of THDPA.
Caption: Divergent pathways from THDPA to m-DAP in bacteria.
The Central Role of this compound in the Aminotransferase Pathway
While not a direct intermediate in all DAP pathway variants, this compound is a key player in what is often referred to as the aminotransferase pathway. In this pathway, the enzyme LL-diaminopimelate aminotransferase (DapL), encoded by the dapL gene, catalyzes the direct conversion of THDPA to LL-diaminopimelate.[11][12][13] This single-step conversion bypasses the multiple enzymatic reactions of the acylase pathways.[12]
The reaction catalyzed by DapL is a transamination where the amino group is typically donated by glutamate.[13]
(S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate + L-glutamate ⇌ LL-2,6-diaminoheptanedioate + 2-oxoglutarate + H₂O[13]
This pathway has been identified in approximately 13% of sequenced bacteria, including several pathogenic genera such as Chlamydia, Leptospira, and Treponema.[15] The narrow distribution of the DapL pathway makes it an attractive target for the development of narrow-spectrum antibiotics.[15][16]
Enzymology of LL-Diaminopimelate Aminotransferase (DapL)
DapL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme belonging to the aminotransferase family.[17] It exhibits high substrate specificity for THDPA and an amino donor, typically L-glutamate.[12] Structural and kinetic studies of DapL from various organisms have provided valuable insights into its catalytic mechanism, which can be exploited for inhibitor design.
| Enzyme | Gene | Cofactor | Substrates | Products | Bacterial Examples |
| LL-Diaminopimelate Aminotransferase | dapL | Pyridoxal-5'-phosphate (PLP) | THDPA, L-Glutamate | LL-Diaminopimelate, 2-Oxoglutarate | Chlamydia, Leptospira, Verrucomicrobium spinosum[14][15] |
This compound Metabolism as a Target for Antimicrobial Drug Development
The essentiality of the DAP pathway for bacterial survival, coupled with its absence in humans, makes it an ideal target for antimicrobial intervention.[2][5][6] Targeting enzymes involved in this compound metabolism offers a promising strategy for developing novel antibiotics with high selectivity and potentially lower toxicity.
Rationale for Targeting the DAP Pathway
-
Essentiality: The products of the DAP pathway, lysine and m-DAP, are vital for protein synthesis and cell wall integrity, respectively.[2][3] Inhibition of this pathway leads to bacterial cell death.
-
Selectivity: The absence of this pathway in humans ensures that inhibitors will specifically target bacteria, minimizing off-target effects and host toxicity.[5][6]
-
Novelty: The enzymes of the DAP pathway are largely unexploited as antibiotic targets, offering the potential to overcome existing antibiotic resistance mechanisms.[2]
L-2-Aminopimelic Acid as a Substrate Analogue Inhibitor
L-2-Aminopimelic acid itself has been investigated as a potential antibacterial agent. As an acyclic analogue of THDPA, it can act as a substrate for enzymes in the DAP pathway, such as succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, leading to the accumulation of THDPA and inhibition of DAP biosynthesis.[18] While L-2-aminopimelic acid alone shows weak antibacterial activity, its incorporation into di- or tripeptides enhances its uptake by bacteria through peptide transport systems.[18][19] Once inside the cell, these peptides are cleaved by intracellular peptidases, releasing high concentrations of this compound and inhibiting DAP synthesis.[18]
The following diagram illustrates the proposed mechanism of action for peptide derivatives of this compound.
Caption: Mechanism of 2-Apm-peptide antibacterial action.
Experimental Protocols for Studying this compound Metabolism
To facilitate further research into the role of this compound and the DAP pathway, we provide the following generalized experimental protocols.
Protocol for Functional Complementation Assay of dapL
This protocol is designed to determine if a putative dapL gene can complement the function of a known dap mutant in Escherichia coli.
Materials:
-
E. coli dapD and dapE mutant strains (auxotrophic for DAP)
-
Expression vector (e.g., pET vector series)
-
Putative dapL gene cloned into the expression vector
-
Luria-Bertani (LB) agar and broth
-
M9 minimal medium agar and broth
-
Diaminopimelic acid (DAP)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Methodology:
-
Transformation: Transform the E. coli dapD and dapE mutant strains with the expression vector containing the putative dapL gene and a control vector.
-
Plating on Rich Medium: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C. This serves as a control to ensure transformation efficiency.
-
Plating on Minimal Medium: Replica-plate the colonies from the LB agar onto M9 minimal medium agar plates with and without DAP supplementation. Also, include plates with IPTG to induce gene expression.
-
Incubation and Observation: Incubate the M9 plates at 37°C for 24-48 hours.
-
Analysis: Growth of the dapD and dapE mutants on M9 minimal medium without DAP supplementation, upon induction with IPTG, indicates that the putative dapL gene is functional and can bypass the metabolic block in these mutants.[11][12]
Protocol for In Vitro Assay of LL-Diaminopimelate Aminotransferase (DapL) Activity
This protocol measures the enzymatic activity of purified DapL protein.
Materials:
-
Purified DapL enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrates: (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDPA) and L-glutamate
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Detection reagent: o-aminobenzaldehyde (for detecting the product of the reverse reaction) or a coupled enzyme assay system.
-
Spectrophotometer
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP, and the purified DapL enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the substrates, THDPA and L-glutamate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic organisms).
-
Measurement of Activity:
-
Forward Reaction: Monitor the decrease in absorbance of a substrate or the increase in absorbance of a product over time using a spectrophotometer. A coupled enzyme assay can be used to convert a product into a chromogenic substance.
-
Reverse Reaction: The conversion of LL-DAP to THDPA can be measured by reacting THDPA with o-aminobenzaldehyde, which forms a yellow adduct that can be quantified spectrophotometrically at 440 nm.[12]
-
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).
Conclusion and Future Directions
This compound stands at a critical metabolic crossroads in a significant subset of bacteria, playing an indispensable role in the biosynthesis of essential cellular components. The DAP pathway, and particularly the aminotransferase variant involving DapL, represents a largely untapped reservoir of potential targets for the development of novel antibacterial agents. The inherent selectivity of this pathway provides a solid foundation for designing drugs with minimal host toxicity.
Future research should focus on:
-
High-throughput screening for inhibitors of DapL and other enzymes in the DAP pathway.
-
Structure-based drug design to develop potent and specific inhibitors based on the crystal structures of these enzymes.
-
Exploring the prevalence and diversity of the DapL pathway across a wider range of pathogenic bacteria.
-
Investigating the potential for synergistic effects by combining inhibitors of the DAP pathway with existing antibiotics.
By deepening our understanding of the role of this compound in bacterial metabolism, the scientific community can pave the way for a new era of targeted antimicrobial therapies that are urgently needed to combat the growing threat of antibiotic resistance.
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of Bacterial Lysine Biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. eolss.net [eolss.net]
- 7. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LL-diaminopimelate aminotransferase defines a novel variant of the lysine biosynthesis pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L,L-diaminopimelate aminotransferase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [minerva-access.unimelb.edu.au]
- 17. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the 2-Aminopimelic Acid Biosynthesis Pathway in Microorganisms
A Senior Application Scientist's Synthesis of a Core Metabolic Route for Researchers and Drug Development Professionals
Foreword: Unveiling a Unique Pathway with Therapeutic Potential
In the intricate web of microbial metabolism, the biosynthesis of essential amino acids presents a rich landscape for scientific exploration and therapeutic intervention. Among these, the pathway leading to L-lysine is of particular interest due to its divergent evolution in different kingdoms of life. While most bacteria and plants utilize the diaminopimelate (DAP) pathway, a distinct route, the α-aminoadipate (AAA) pathway, is employed by fungi, euglenids, and a select group of bacteria, most notably the thermophile Thermus thermophilus.[1] This divergence offers a tantalizing prospect for the development of targeted antimicrobial agents.
This technical guide provides a comprehensive exploration of the α-aminoadipate pathway, with a focus on 2-aminopimelic acid (more accurately, its precursor α-aminoadipate) as a key intermediate. We will delve into the enzymatic machinery, the intricate regulatory networks, and the practical experimental approaches to study this fascinating metabolic route. This document is designed for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this pathway, moving beyond textbook descriptions to provide field-proven insights and methodologies.
I. The α-Aminoadipate Pathway: A Detailed Mechanistic Overview
The α-aminoadipate (AAA) pathway is an eight-step enzymatic cascade that converts the Krebs cycle intermediate α-ketoglutarate and acetyl-CoA into L-lysine.[2][3] 2-aminoadipic acid, a close structural analog of this compound, is a central intermediate from which the pathway derives its name. The initial steps of the pathway bear a striking resemblance to the citric acid cycle.[1]
Enzymatic Cascade of the α-Aminoadipate Pathway
The biosynthesis of lysine via the AAA pathway is a testament to the elegance and efficiency of cellular metabolism. Each step is catalyzed by a specific enzyme, with intricate control mechanisms ensuring the fidelity of the process.
| Step | Enzyme | EC Number | Reaction | Cellular Location (Fungi) |
| 1 | Homocitrate Synthase | 2.3.3.14 | Acetyl-CoA + α-Ketoglutarate → Homocitrate + CoA | Mitochondria |
| 2 | Homoaconitase | 4.2.1.36 | Homocitrate ↔ cis-Homoaconitate | Mitochondria |
| 3 | Homoaconitase | 4.2.1.36 | cis-Homoaconitate ↔ Homoisocitrate | Mitochondria |
| 4 | Homoisocitrate Dehydrogenase | 1.1.1.87 | Homoisocitrate + NAD⁺ → α-Ketoadipate + CO₂ + NADH | Mitochondria |
| 5 | Aminoadipate Aminotransferase | 2.6.1.39 | α-Ketoadipate + L-Glutamate ↔ L-α-Aminoadipate + α-Ketoglutarate | Mitochondria |
| 6 | α-Aminoadipate Reductase | 1.2.1.95 | L-α-Aminoadipate + ATP + NADPH → α-Aminoadipate-semialdehyde + AMP + PPi + NADP⁺ | Cytosol |
| 7 | Saccharopine Dehydrogenase (Glutamate-forming) | 1.5.1.10 | α-Aminoadipate-semialdehyde + L-Glutamate + NADPH ↔ Saccharopine + NADP⁺ | Cytosol |
| 8 | Saccharopine Dehydrogenase (Lysine-forming) | 1.5.1.7 | Saccharopine + NAD⁺ ↔ L-Lysine + α-Ketoglutarate + NADH | Cytosol |
Diagram of the α-Aminoadipate Pathway:
Caption: The α-aminoadipate pathway for L-lysine biosynthesis.
II. Genetic Regulation: A Tale of Two Kingdoms
The expression of genes encoding the enzymes of the AAA pathway is tightly regulated to ensure cellular homeostasis and respond to nutritional cues. The regulatory mechanisms differ significantly between fungi and bacteria.
Fungal Regulation: A Multi-layered Control System
In fungi, particularly in the model organism Saccharomyces cerevisiae, the regulation of the LYS genes is a classic example of pathway-specific transcriptional control.
-
The Role of Lys14p: A key transcriptional activator, Lys14p, binds to a specific nonameric sequence in the promoter regions of LYS genes.[4] The activity of Lys14p is allosterically regulated by an intermediate of the pathway, α-aminoadipate semialdehyde, which acts as an inducer.[5]
-
Apparent Repression by Lysine: High concentrations of lysine lead to feedback inhibition of homocitrate synthase, the first enzyme in the pathway. This reduces the intracellular concentration of the inducer, α-aminoadipate semialdehyde, thereby decreasing the activation of LYS gene expression by Lys14p.[4][5] This mechanism of "apparent repression" is a sophisticated way to couple metabolic flux to gene expression.
-
General Amino Acid Control (GAAC): Some LYS genes are also under the control of the GAAC system, a global regulatory network that responds to amino acid starvation. This is mediated by the transcriptional activator Gcn4p.
In filamentous fungi like Aspergillus nidulans, the regulation appears to be more complex, with evidence suggesting that lysine can also repress the expression of penicillin biosynthesis genes, which share the α-aminoadipate precursor.[6] The lysF gene, encoding homoaconitase, is regulated by lysine levels.[7]
Bacterial Regulation: A Thermophilic Perspective
In Thermus thermophilus, the regulation of lysine biosynthesis also involves feedback inhibition and transcriptional control, but with some unique features.
-
Feedback Inhibition: Homocitrate synthase from T. thermophilus is allosterically inhibited by L-lysine, which competes with the substrate α-ketoglutarate for binding to the active site. Interestingly, arginine has also been shown to moderately inhibit this enzyme.[8]
-
Transcriptional Attenuation: The expression of the major lysine biosynthetic gene cluster in T. thermophilus is regulated by a leader-peptide-mediated transcriptional attenuation mechanism. A short open reading frame in the 5' leader region of the mRNA, containing tandem lysine codons, senses the intracellular lysine concentration and modulates the formation of secondary structures that either permit or terminate transcription.[9]
III. Experimental Approaches: A Practical Guide for the Bench Scientist
Studying the α-aminoadipate pathway requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental workflows and detailed protocols.
Workflow for Characterizing a Lysine Biosynthesis Gene
Caption: A typical workflow for the characterization of a gene in the AAA pathway.
Detailed Experimental Protocols
1. Cloning and Expression of a Fungal LYS Gene
This protocol outlines the general steps for cloning a LYS gene from a fungus, such as Saccharomyces cerevisiae, into an E. coli expression vector.
Materials:
-
Fungal genomic DNA or cDNA
-
High-fidelity DNA polymerase
-
Gene-specific primers with appropriate restriction sites
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates and broth with appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
PCR Amplification: Amplify the target LYS gene from genomic DNA or cDNA using high-fidelity DNA polymerase and gene-specific primers. The primers should include restriction sites compatible with the chosen expression vector.[2]
-
Vector and Insert Preparation: Digest both the PCR product and the pET vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.
-
Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence of the insert by Sanger sequencing.
-
Expression: Transform the confirmed plasmid into E. coli BL21(DE3) cells. Grow the cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.1-1 mM) for 3-4 hours at 37°C or overnight at 18°C.[10]
2. Purification of a His-tagged Recombinant Protein
This protocol describes the purification of a His-tagged protein expressed in E. coli using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
Materials:
-
E. coli cell pellet expressing the His-tagged protein
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (lysis buffer with 20-40 mM imidazole)
-
Elution buffer (lysis buffer with 250-500 mM imidazole)
-
Ni-NTA agarose resin
-
Sonciator or French press
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or using a French press.[10]
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle mixing for 1 hour at 4°C.
-
Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.
3. Enzyme Activity Assay: Homoisocitrate Dehydrogenase
This spectrophotometric assay measures the activity of homoisocitrate dehydrogenase by monitoring the production of NADH at 340 nm.
Materials:
-
Purified homoisocitrate dehydrogenase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
(2R,3S)-Homoisocitrate (substrate)
-
NAD⁺ (cofactor)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NAD⁺, and homoisocitrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small amount of the purified enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[9]
4. Quantification of Lysine Biosynthesis Intermediates by LC-MS/MS
This method allows for the sensitive and specific quantification of intermediates in the AAA pathway from microbial cell extracts.
Materials:
-
Microbial cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Stable isotope-labeled internal standards for each analyte (if available)
Procedure:
-
Quenching and Extraction: Rapidly quench metabolic activity by adding the cell culture to a cold quenching solution. Pellet the cells by centrifugation and extract the intracellular metabolites with the extraction solvent.
-
Sample Preparation: Centrifuge the extract to remove cell debris and transfer the supernatant to a new tube. Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC). Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][12]
-
Data Analysis: Generate a standard curve for each analyte using authentic standards. Quantify the concentration of each intermediate in the samples by comparing their peak areas to the standard curves, normalized to the internal standards.
IV. The α-Aminoadipate Pathway as a Drug Target: A Strategic Advantage
The absence of the AAA pathway in humans and its presence in many pathogenic fungi make it an attractive target for the development of novel antifungal drugs.[13][14] Inhibitors of the enzymes in this pathway have the potential to be highly selective with minimal off-target effects in the host.
Key Enzymatic Targets and Their Inhibitors
-
Homocitrate Synthase (HCS): As the first committed step in the pathway, HCS is a prime target for inhibition. Lysine itself acts as a natural competitive inhibitor. Several synthetic inhibitors have also been developed, though none have yet reached clinical use.
-
Homoisocitrate Dehydrogenase (HIDH): This enzyme catalyzes a unique oxidative decarboxylation reaction. A number of substrate analogs have been synthesized and shown to be potent competitive inhibitors. For example, thiahomoisocitrate has been reported to be a highly potent inhibitor of HIDH from Saccharomyces cerevisiae with a Kᵢ of 97 nM.[15] Other inhibitors include 3-carboxyalkylidenemalate derivatives.[16]
-
α-Aminoadipate Reductase (AAR): This large, multi-domain enzyme presents a complex and attractive target. Its unique mechanism involving post-translational phosphopantetheinylation offers an additional avenue for inhibition.
Challenges and Future Directions in Drug Development
Despite the promise of the AAA pathway as an antifungal target, several challenges remain. Virulence studies have shown that some fungal pathogens can scavenge lysine from the host environment, potentially bypassing the need for de novo synthesis, especially in systemic infections.[17] Therefore, inhibitors of this pathway may be more effective in treating localized infections or in combination with other antifungal agents.
Future drug development efforts should focus on:
-
Designing inhibitors with improved potency and pharmacokinetic properties.
-
Exploring the potential of targeting the unique regulatory mechanisms of the pathway.
-
Investigating the efficacy of AAA pathway inhibitors in combination therapies.
V. Conclusion: From Fundamental Biology to Therapeutic Innovation
The this compound (α-aminoadipate) biosynthesis pathway represents a fascinating example of metabolic diversity with significant implications for both fundamental microbiology and applied drug development. A thorough understanding of its enzymatic mechanisms, genetic regulation, and the tools to study it are essential for researchers in this field. This guide has aimed to provide a comprehensive and practical resource to facilitate further exploration of this unique and important metabolic route. The continued investigation of the AAA pathway holds the promise of not only expanding our knowledge of microbial physiology but also delivering novel therapeutic strategies to combat fungal infections.
References
- 1. Transcriptional regulatory networks in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. LYS14 Regulation | SGD [yeastgenome.org]
- 5. Repression of the genes for lysine biosynthesis in Saccharomyces cerevisiae is caused by limitation of Lys14-dependent transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-lysine repression of penicillin biosynthesis and the expression of penicillin biosynthesis genes acvA and ipnA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aspergillus nidulans lysF gene encodes homoaconitase, an enzyme involved in the fungus-specific lysine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and antifungal properties of compounds which target the alpha-aminoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 17. Evaluation of lysine biosynthesis as an antifungal drug target: biochemical characterization of Aspergillus fumigatus homocitrate synthase and virulence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Centrality of the Diaminopimelic Acid Pathway
This in-depth technical guide provides a comprehensive overview of 2-aminopimelic acid (2-AP) and its critical role as a precursor in the diaminopimelic acid (DAP) biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals.
The diaminopimelic acid (DAP) pathway is a metabolic sequence essential for most bacteria but absent in mammals, making it a prime target for the development of novel antibiotics.[1][2][3][4] Its primary products, meso-diaminopimelic acid (m-DAP) and L-lysine, are crucial components for bacterial survival.[5][6] m-DAP is a key cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria, while lysine serves a similar role in many Gram-positive bacteria, in addition to its universal role as a proteogenic amino acid.[1][2][6]
Bacteria have evolved several variations of the DAP pathway to synthesize these vital molecules.[6][7] This guide focuses on the "succinylase pathway," a variant that proceeds through the key intermediate, this compound (2-AP). Understanding the enzymology and biochemistry of this specific branch is critical for developing targeted antimicrobial strategies.
The Succinylase Pathway: A Step-by-Step Enzymatic Journey
The succinylase branch of the DAP/lysine biosynthesis pathway begins with intermediates derived from aspartate and pyruvate.[5][7][8] The formation of this compound and its subsequent conversion to DAP involves a series of precise enzymatic reactions.
The key steps involving 2-AP's precursor are:
-
Tetrahydrodipicolinate N-succinyltransferase (DapD): This enzyme catalyzes the committed step of the succinylase pathway.[9][10] It facilitates the reaction between L-2,3,4,5-tetrahydrodipicolinate (THDP) and succinyl-CoA.[10][11] This reaction opens the cyclic THDP to form the acyclic N-succinyl-L-2-amino-6-oxopimelate.[11][12] L-2-aminopimelic acid (L-1) is recognized as a good substrate for this enzyme, acting as an acyclic analogue of THDPA.[13]
-
Succinyldiaminopimelate Aminotransferase (DapC): The product of the DapD reaction is then acted upon by a PLP-dependent aminotransferase, DapC. This enzyme transfers an amino group, typically from glutamate, to the keto acid, forming N-succinyl-L,L-diaminopimelate.
-
Succinyldiaminopimelate Desuccinylase (DapE): This hydrolase removes the succinyl group from N-succinyl-L,L-diaminopimelate, yielding L,L-diaminopimelate (L,L-DAP).
-
Diaminopimelate Epimerase (DapF): The final step before lysine synthesis is the conversion of L,L-DAP to meso-DAP by DapF, which is the form required for peptidoglycan cross-linking.[14]
The Succinylase branch of the Diaminopimelic Acid (DAP) pathway.
Methodologies for Studying the 2-AP Pathway
Protein Expression and Purification of Tetrahydrodipicolinate N-Succinyltransferase (DapD)
This protocol outlines a standard method for the overexpression and purification of DapD, a key enzyme in the pathway, from an E. coli host system. The gene encoding DapD can be cloned from various bacterial sources, such as Pseudomonas aeruginosa or Corynebacterium glutamicum.[11][15]
Rationale: Recombinant protein expression in E. coli is a robust and cost-effective method for obtaining large quantities of a target enzyme for biochemical and structural studies. The use of a polyhistidine-tag (His-tag) allows for efficient purification via immobilized metal affinity chromatography (IMAC).
Protocol:
-
Cloning and Transformation:
-
Amplify the dapD gene from the source organism's genomic DNA using PCR with primers that incorporate restriction sites.
-
Ligate the PCR product into a pET-based expression vector containing an N-terminal or C-terminal His-tag.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Purification:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged DapD protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Analyze fractions by SDS-PAGE to assess purity.
-
-
Dialysis and Storage:
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Enzyme Kinetics Assay for DapD Activity
The activity of DapD can be monitored continuously by coupling the release of Coenzyme A (CoA) to a colorimetric reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
Rationale: This coupled spectrophotometric assay provides a real-time measurement of enzyme activity, which is essential for determining kinetic parameters like Km and Vmax. The reaction of the free thiol group on CoA with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate Stock Solutions: Prepare concentrated stock solutions of THDP (or the analogue this compound), succinyl-CoA, and DTNB in the assay buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine the assay buffer, DTNB (final concentration 0.2 mM), and the substrate THDP (varied concentrations).
-
Initiate the reaction by adding a known amount of purified DapD enzyme.
-
Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (μmol/min) using the Beer-Lambert law and the extinction coefficient of TNB (14,150 M-1cm-1).
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
| Parameter | Description | Example Value |
| Km (THDP) | Michaelis constant for the substrate THDP. | 100-500 µM |
| Km (Succinyl-CoA) | Michaelis constant for the cofactor Succinyl-CoA. | 50-200 µM |
| kcat | Catalytic constant or turnover number. | 10-100 s-1 |
| kcat/Km | Catalytic efficiency. | 104 - 106 M-1s-1 |
Table 1: Representative kinetic parameters for a bacterial DapD enzyme.
Analytical Detection of 2-AP and DAP by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the sensitive and specific detection of pathway intermediates like 2-AP and DAP in complex biological samples.
Rationale: This method combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for accurate identification and quantification of target metabolites even at low concentrations.
Methodology:
-
Sample Preparation:
-
Quench metabolic activity in bacterial cultures by rapid cooling (e.g., adding to cold methanol).
-
Extract metabolites by lysing the cells and precipitating proteins (e.g., with an acetonitrile/methanol/water mixture).
-
Clarify the extract by centrifugation.
-
-
Chromatographic Separation:
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar compounds like amino acids.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with an additive like formic acid or ammonium formate.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform detection using Selected Ion Monitoring (SIM) for the specific m/z of 2-AP and DAP, or tandem MS (MS/MS) for higher specificity using Multiple Reaction Monitoring (MRM).
-
Application in Drug Discovery: Targeting the DAP Pathway
The essentiality of the DAP pathway in bacteria and its absence in humans make its enzymes highly attractive targets for novel antibacterial agents.[3][4][16] Inhibiting enzymes like DapD can disrupt both cell wall synthesis and lysine production, leading to bacterial cell death.[3][5]
Strategies for Inhibitor Development:
-
High-Throughput Screening (HTS): The coupled spectrophotometric assay described above can be adapted for HTS of large compound libraries to identify potential inhibitors of DapD.
-
Structure-Based Drug Design: The crystal structures of DapD from several bacteria, including Mycobacterium tuberculosis and Corynebacterium glutamicum, have been solved.[11][17] This structural information is invaluable for the rational design of potent and specific inhibitors that target the enzyme's active site.[12][17]
-
Peptide-Based Inhibitors: Studies have shown that di- or tripeptides containing L-2-aminopimelic acid can be transported into bacterial cells via peptide transport systems.[13] Once inside, these peptides are cleaved, releasing 2-AP, which can then inhibit DAP biosynthesis.[13] This approach represents a clever strategy to overcome permeability barriers of the bacterial cell wall.
High-Throughput Screening (HTS) workflow for DapD inhibitors.
Conclusion and Future Perspectives
This compound is a pivotal intermediate in a branch of the essential DAP/lysine biosynthetic pathway in many bacteria. The enzymes involved in its metabolism, particularly DapD, represent validated and promising targets for the development of new antibacterial drugs. The technical methodologies outlined in this guide—from protein purification and kinetic analysis to advanced analytical detection and inhibitor screening—provide a robust framework for researchers in both academia and industry. Future efforts in this field will likely focus on leveraging structure-based design to create highly potent and selective inhibitors, exploring novel delivery mechanisms to enhance compound uptake, and investigating the role of this pathway in a broader range of pathogenic bacteria.
References
- 1. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 2. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eolss.net [eolss.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Lysine - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Structure of Escherichia coli tetrahydrodipicolinate N-succinyltransferase reveals the role of a conserved C-terminal helix in cooperative substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acyl group specificity at the active site of tetrahydridipicolinate N-succinyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. Tetrahydrodipicolinate N-Succinyltransferase and Dihydrodipicolinate Synthase from Pseudomonas aeruginosa: Structure Analysis and Gene Deletion | PLOS One [journals.plos.org]
- 16. biorxiv.org [biorxiv.org]
- 17. The three-dimensional Structure of a mycobacterial DapD provides insights into DapD diversity and reveals unexpected particulars about the enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 2-Aminopimelic Acid: A Technical Guide
This guide provides an in-depth exploration of 2-aminopimelic acid (2-APA), a non-proteinogenic α-amino acid of significant interest in biochemical and pharmaceutical research. We will delve into its discovery, modern isolation and purification techniques from natural sources, strategies for its chemical synthesis, and a comprehensive overview of the analytical methods used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.
Introduction: The Significance of this compound
This compound, also known as 2-aminoheptanedioic acid, is a dicarboxylic amino acid with the chemical formula C₇H₁₃NO₄.[1][2] While not incorporated into proteins during translation, it plays crucial roles in various biological processes. Notably, it is a key intermediate in the diaminopimelate (DAP) pathway for lysine biosynthesis in most bacteria and plants.[3] This pathway is absent in animals, making it an attractive target for the development of novel antibacterial agents.[3][4] Furthermore, recent studies have identified L-2-aminopimelic acid as a bioactive compound involved in plant root morphogenesis, acting as an auxin mimic.[5] Its versatile structure also makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₄ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1] |
| CAS Number | 627-76-9 (for DL form) | [1][6] |
| Appearance | White powder | [2][6] |
| Melting Point | 215-216 °C | [2] |
| IUPAC Name | 2-aminoheptanedioic acid | [1] |
Discovery and Natural Occurrence
The history of the discovery of this compound is intertwined with the broader exploration of amino acids and their roles in biological systems, which began in the early 19th century.[7] While a singular, definitive "discovery" paper for this compound is not readily apparent in historical literature, its identification emerged from the study of natural products and metabolic pathways.
This compound has been identified in various natural sources. It is a known component of the cell wall peptidoglycan in bacteria and has been reported in plants such as Indigofera hirsuta and Asplenium wilfordii.[1][8][9] Its presence as a key intermediate in the lysine biosynthetic pathway in bacteria and plants solidified its importance in the mid-20th century with the elucidation of these metabolic routes.[3] The diaminopimelate pathway, where this compound is a precursor to diaminopimelic acid and ultimately lysine, was a significant area of research that indirectly led to the characterization and understanding of this compound itself.
Isolation from Natural Sources: A Methodological Approach
The isolation of this compound from complex biological matrices requires a multi-step approach to separate it from other amino acids and interfering compounds. Ion-exchange chromatography is a cornerstone technique for this purpose.[10][11][12]
General Workflow for Isolation
The following workflow outlines the principal steps for isolating this compound from a biological sample, such as bacterial cell lysate or plant tissue extract.
Detailed Protocol: Ion-Exchange Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of this compound using cation-exchange chromatography.
Materials:
-
Crude extract containing this compound
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Hydrochloric acid (HCl), various concentrations for equilibration and elution
-
Ammonium hydroxide (NH₄OH) for elution
-
Chromatography column
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation and Column Packing:
-
Swell the cation-exchange resin in deionized water.
-
Wash the resin sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and finally deionized water until the eluate is neutral.
-
Prepare a slurry of the resin in the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.25) and pack it into a chromatography column.
-
Equilibrate the packed column by washing with several column volumes of the starting buffer.
-
-
Sample Loading:
-
Adjust the pH of the crude extract to match the starting buffer.
-
Apply the sample to the top of the equilibrated column, allowing it to flow into the resin bed.
-
-
Washing:
-
Wash the column with the starting buffer to remove unbound and weakly bound acidic and neutral amino acids.
-
-
Elution:
-
Elute the bound amino acids using a stepwise or gradient elution with increasing pH and/or salt concentration. A common method involves using buffers of increasing pH (e.g., pH 4.25, 5.28, and a final elution with 0.2 M NaOH).[11]
-
Alternatively, a gradient of ammonium hydroxide can be used for elution.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using a suitable analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining or high-performance liquid chromatography (HPLC).
-
-
Pooling and Desalting:
-
Pool the fractions containing pure this compound.
-
Remove salts from the pooled fractions by a suitable method like gel filtration chromatography or by using a volatile buffer system followed by lyophilization.
-
Chemical Synthesis of this compound
Chemical synthesis provides a reliable and scalable alternative to isolation from natural sources, especially for obtaining specific stereoisomers. Several synthetic routes have been developed for this compound and its derivatives.
General Synthetic Strategies
A common approach to the synthesis of α-amino acids involves the alkylation of a glycine equivalent or the amination of an α-keto acid. The amidomalonate synthesis is a robust method for preparing α-amino acids.
Exemplary Synthetic Protocol
The following is a representative protocol for the synthesis of DL-2-aminopimelic acid.
Materials:
-
Diethyl 2-acetamidomalonate
-
Sodium ethoxide
-
5-Bromopentanoic acid ethyl ester
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Alkylation:
-
Dissolve diethyl 2-acetamidomalonate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
To the resulting solution, add 5-bromopentanoic acid ethyl ester and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
-
Hydrolysis and Decarboxylation:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add concentrated hydrochloric acid to the residue and reflux for an extended period to effect hydrolysis of the esters and the amide, and subsequent decarboxylation.
-
-
Isolation and Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Further purification can be achieved by ion-exchange chromatography as described in the previous section.
-
Analytical Methods for Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Chromatographic Techniques
-
Ion-Exchange Chromatography (IEC): As detailed in the isolation section, IEC is a powerful tool for both purification and quantitative analysis of amino acids.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often coupled with pre- or post-column derivatization (e.g., with o-phthalaldehyde (OPA) or ninhydrin), is widely used for the separation and quantification of amino acids.[10][12]
-
Gas Chromatography (GC): Due to the low volatility of amino acids, derivatization is necessary prior to GC analysis. Common derivatizing agents include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. GC coupled with mass spectrometry (GC-MS) is a highly sensitive and specific analytical method.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1] Techniques like electrospray ionization (ESI) are commonly used for the analysis of amino acids.
Table 2: Representative Analytical Data for this compound
| Analytical Technique | Observed Data/Parameters | Reference(s) |
| ¹³C NMR | Characteristic peaks corresponding to the seven carbon atoms. | [1] |
| ¹H NMR | Signals corresponding to the protons on the carbon backbone. | [1] |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragment ions. | [1] |
Conclusion
This compound stands as a molecule of considerable scientific interest due to its fundamental role in bacterial and plant metabolism and its potential as a building block for novel therapeutic agents. The methodologies for its isolation from natural sources and its chemical synthesis are well-established, providing researchers with access to this important compound. A combination of chromatographic and spectroscopic techniques ensures its accurate identification and characterization. As research into novel antibiotics and plant growth regulators continues, the in-depth understanding of the discovery, isolation, and analysis of this compound will remain a critical asset to the scientific community.
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. News - The history of amino acids [boyuaminoacids.com]
- 8. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2R)-2-aminoheptanedioic acid | C7H13NO4 | CID 7005036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pickeringlabs.com [pickeringlabs.com]
- 12. 193.16.218.141 [193.16.218.141]
- 13. conductscience.com [conductscience.com]
The Biological Significance of 2-Aminopimelic Acid Isomers: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Aminopimelic acid (2-AP), a non-proteinogenic amino acid, and its stereoisomers are emerging as molecules of significant interest in both microbiology and plant science. In the realm of antibacterial research, the L-isomer of 2-AP serves as a potent molecular mimic of a key intermediate in the diaminopimelate (DAP) pathway, a metabolic route essential for lysine biosynthesis and cell wall construction in most bacteria but absent in humans. This unique property makes the DAP pathway an attractive target for novel antibiotic development. When incorporated into peptides, L-2-AP derivatives exhibit significant antibacterial activity by disrupting this vital pathway. In the field of agriculture and plant biology, L-2-aminopimelic acid has been identified as a novel auxin mimic, capable of modulating plant root architecture by promoting lateral root formation. This guide provides an in-depth exploration of the biological significance of 2-AP isomers, detailing their roles in distinct biological systems. It offers a comprehensive overview of the underlying biochemical pathways, mechanisms of action, and detailed experimental protocols for the synthesis, resolution, and biological evaluation of these intriguing molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to leverage the unique properties of this compound isomers for therapeutic and agricultural applications.
Introduction to this compound and its Stereoisomers
This compound, also known as 2-aminoheptanedioic acid, is a dicarboxylic α-amino acid.[1] Its structure features a seven-carbon chain with a carboxylic acid at both ends and an amino group at the α-carbon (position 2). The presence of a chiral center at the α-carbon gives rise to two enantiomers: L-2-aminopimelic acid and D-2-aminopimelic acid.
-
L-2-Aminopimelic acid ((S)-2-aminoheptanedioic acid): This isomer is the primary focus of this guide due to its demonstrated biological activities.
-
D-2-Aminopimelic acid ((R)-2-aminoheptanedioic acid): The biological role of the D-isomer is less characterized, but it serves as an important stereochemical control in research.
-
DL-2-Aminopimelic acid: A racemic mixture of the L- and D-isomers, which is often the initial product of chemical synthesis.
The distinct spatial arrangements of the functional groups in these isomers are critical to their specific interactions with biological macromolecules, such as enzymes and receptors, leading to their diverse biological effects.
Antibacterial Potential: Targeting the Diaminopimelate Pathway
The diaminopimelate (DAP) pathway is a metabolic sequence responsible for the de novo biosynthesis of L-lysine in most bacteria, as well as in plants, algae, and some fungi.[2][3] Crucially, this pathway is absent in mammals, who must obtain lysine as an essential amino acid from their diet. This metabolic divergence makes the enzymes of the DAP pathway prime targets for the development of selective antibacterial agents.[2] The penultimate product of this pathway, meso-diaminopimelic acid (meso-DAP), is also a vital component of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria.[4]
There are four main variants of the DAP pathway, distinguished by the enzymatic steps that convert L-tetrahydrodipicolinate (THDP) to meso-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[1][5]
L-2-Aminopimelic Acid as a Substrate Analog in the Succinylase Pathway
The succinylase pathway is the most common variant of the DAP pathway in bacteria, including many Gram-negative pathogens.[5] A key enzyme in this pathway is tetrahydrodipicolinate N-succinyltransferase (DapD), which catalyzes the succinylation of L-2,3,4,5-tetrahydrodipicolinate.[6] L-2-Aminopimelic acid acts as an acyclic analog of the natural substrate for DapD.[2] Studies have shown that L-2-AP is a good substrate for this enzyme, leading to the accumulation of THDP in cell-free systems.[2]
Antibacterial Activity of L-2-Aminopimelic Acid-Containing Peptides
While L-2-aminopimelic acid itself lacks significant antibacterial activity, its incorporation into small peptides results in potent antibacterial agents.[2] This is a classic example of a "Trojan horse" strategy, where the peptide backbone facilitates uptake into the bacterial cell via peptide transport systems. Once inside the cytoplasm, intracellular peptidases cleave the peptide bonds, releasing high concentrations of L-2-AP.[2] The liberated L-2-AP then inhibits DAP biosynthesis, leading to bacterial cell death.
The dipeptide (L-2-aminopimelyl)-L-alanine has been identified as a particularly potent inhibitor.[2] The antibacterial activity of these peptides can be reversed by the addition of DAP or DAP-containing peptides to the growth medium, confirming their specific mode of action.[2]
| Organism | (L-2-aminopimelyl)-L-alanine MIC (µg/mL) |
| Escherichia coli | 4 |
| Salmonella enterica | 8 |
| Pseudomonas aeruginosa | >128 |
| Enterobacter cloacae | 2 |
Table 1: Minimum Inhibitory Concentrations (MICs) of (L-2-aminopimelyl)-L-alanine against selected Gram-negative bacteria. Data compiled from multiple sources.[2][7]
Agricultural Applications: L-2-Aminopimelic Acid as an Auxin Mimic
In addition to its antibacterial properties, L-2-aminopimelic acid has been shown to have significant effects on plant growth and development. Specifically, it acts as an auxin mimic, a synthetic compound that elicits physiological responses similar to the natural plant hormone indole-3-acetic acid (IAA).[8][9]
Induction of Lateral Root Formation
The most prominent auxin-like effect of L-2-AP is the promotion of lateral root formation in a variety of plant species, including the model organism Arabidopsis thaliana.[8][10] This effect is dose-dependent, with optimal concentrations leading to a significant increase in lateral root density.[2][8] Phenotypic analysis has confirmed that the L-isomer is the biologically active form, while the D-isomer has a negligible effect.[8]
| Concentration of L-2-AP (µM) | Lateral Root Density (roots/cm) |
| 0 (Control) | 1.2 ± 0.3 |
| 10 | 2.1 ± 0.4 |
| 50 | 3.5 ± 0.6 |
| 100 | 4.8 ± 0.7 |
| 200 | 3.9 ± 0.5 |
Table 2: Dose-dependent effect of L-2-Aminopimelic Acid on lateral root density in Arabidopsis thaliana. Data are representative and compiled from published studies.[2][8]
Mechanism of Auxin Mimicry
The molecular mechanism underlying the auxin-like activity of L-2-AP involves the canonical auxin signaling pathway.[10] In Arabidopsis, the auxin response is largely mediated by AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The activity of ARFs is, in turn, regulated by Aux/IAA transcriptional repressors. In the presence of auxin, Aux/IAA proteins are targeted for degradation, releasing ARFs to activate gene expression. Studies have shown that the auxin-mimicking effect of L-2-AP is dependent on the ARF7 and ARF19 transcription factors, indicating that L-2-AP likely interacts with the auxin perception and signaling machinery to promote lateral root development.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis, resolution, and biological evaluation of this compound isomers.
Synthesis of DL-2-Aminopimelic Acid (Racemic Mixture)
This protocol is a modification of the Strecker amino acid synthesis.
Materials:
-
Glutaraldehyde (50% aqueous solution)
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonia solution (concentrated)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, cool a solution of ammonium chloride in water in an ice bath.
-
Slowly add glutaraldehyde, followed by a solution of sodium cyanide. Stir the reaction mixture at room temperature.
-
Extract the resulting α-aminonitrile with diethyl ether.
-
Evaporate the ether and hydrolyze the crude aminonitrile by refluxing with concentrated hydrochloric acid.
-
After hydrolysis, neutralize the reaction mixture with a concentrated ammonia solution to precipitate the crude DL-2-aminopimelic acid.
-
Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.
-
Recrystallize the crude product from hot water to obtain pure DL-2-aminopimelic acid.
Chiral Resolution of DL-2-Aminopimelic Acid
This protocol describes the resolution of the racemic mixture using the chiral resolving agent, brucine.
Materials:
-
DL-2-Aminopimelic acid
-
Brucine
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Dissolve DL-2-aminopimelic acid in hot methanol.
-
Add an equimolar amount of brucine to the solution and allow it to cool slowly to room temperature.
-
The diastereomeric salt of L-2-aminopimelic acid with brucine will preferentially crystallize.
-
Collect the crystals by filtration and wash with cold methanol.
-
To recover the L-2-aminopimelic acid, dissolve the diastereomeric salt in water and acidify with 1 M HCl. The brucine will precipitate as its hydrochloride salt and can be removed by filtration.
-
Neutralize the filtrate with 1 M NaOH to precipitate the L-2-aminopimelic acid.
-
The D-2-aminopimelic acid can be recovered from the mother liquor from the initial crystallization by a similar acidification and neutralization process.
Synthesis of (L-2-Aminopimelyl)-L-alanine
This protocol outlines the solution-phase synthesis of the dipeptide.
Materials:
-
N-Boc-L-2-aminopimelic acid
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (1 M)
Procedure:
-
Dissolve N-Boc-L-2-aminopimelic acid and L-alanine methyl ester hydrochloride in DCM.
-
Cool the solution in an ice bath and add HOBt and TEA.
-
Slowly add a solution of DCC in DCM and stir the reaction overnight at room temperature.
-
Filter the dicyclohexylurea byproduct and wash the filtrate with dilute acid, bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the protected dipeptide.
-
To deprotect the Boc group, dissolve the protected dipeptide in a mixture of TFA and DCM.
-
After deprotection, evaporate the solvent and hydrolyze the methyl ester by stirring with 1 M NaOH.
-
Neutralize the solution with 1 M HCl to precipitate the final dipeptide, (L-2-aminopimelyl)-L-alanine.
Antibacterial Susceptibility Testing (MIC Assay)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Materials:
-
(L-2-aminopimelyl)-L-alanine
-
Bacterial strains (e.g., E. coli, S. enterica)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of (L-2-aminopimelyl)-L-alanine in sterile water.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Plant Growth Assay for Auxin-like Activity
This protocol details a method for assessing the effect of L-2-AP on lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium
-
L-2-Aminopimelic acid
-
Petri plates
Procedure:
-
Sterilize Arabidopsis seeds and sow them on MS agar plates containing various concentrations of L-2-aminopimelic acid (e.g., 0, 10, 50, 100, 200 µM).
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
After a set period (e.g., 10-14 days), remove the seedlings from the agar and measure the primary root length and count the number of lateral roots under a dissecting microscope.
-
Calculate the lateral root density (number of lateral roots per unit length of the primary root).
Conclusion and Future Perspectives
The isomers of this compound represent a fascinating class of molecules with significant and diverse biological activities. The L-isomer's ability to act as a molecular mimic in two distinct biological kingdoms—inhibiting a crucial metabolic pathway in bacteria and modulating a key developmental process in plants—highlights the remarkable specificity of biological interactions.
For drug development professionals, the targeted inhibition of the DAP pathway by L-2-AP-containing peptides offers a promising avenue for the discovery of new antibacterial agents, particularly against Gram-negative pathogens that are increasingly resistant to existing antibiotics. Future research in this area could focus on optimizing the peptide carrier to enhance uptake and broaden the spectrum of activity, as well as exploring other derivatives of 2-AP as potential enzyme inhibitors.
In the agricultural sector, the auxin-like properties of L-2-AP present an opportunity for the development of novel plant growth regulators. The ability to specifically promote lateral root growth could have significant applications in improving nutrient and water uptake, enhancing crop resilience, and increasing yields. Further investigation into the precise molecular interactions of L-2-AP with the auxin signaling pathway will be crucial for designing more potent and specific growth-modulating compounds.
References
- 1. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymic assays for isomers of 2,6-diaminopimelic acid in walls of Bacillus cereus and Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminopimelic Acid Derivatives: A Novel Frontier in Antibacterial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria constitutes a formidable threat to global health, necessitating the exploration of novel therapeutic targets and chemical scaffolds. The bacterial diaminopimelate (DAP) biosynthetic pathway, essential for constructing the peptidoglycan cell wall and for lysine synthesis in most bacteria, presents an ideal target due to its absence in humans.[1][2] 2-Aminopimelic acid (APA), a close structural analog of key pathway intermediates, has emerged as a foundational molecule for developing potent inhibitors. This guide provides a comprehensive technical overview of the DAP pathway, the rationale and design of APA derivatives, their mechanisms of action, and detailed experimental workflows for their synthesis and evaluation. We will delve into the causality behind experimental designs, offering field-proven insights for researchers aiming to exploit this promising therapeutic avenue.
The Strategic Imperative: Targeting the Diaminopimelate Pathway
The bacterial cell wall is a unique and essential structure, primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains.[3] In the vast majority of Gram-negative bacteria and certain Gram-positive species, the amino acid meso-diaminopimelic acid (meso-DAP) is a critical component of these peptide cross-links, conferring structural integrity and resistance to osmotic stress.[1][4][5] Furthermore, meso-DAP is the direct precursor to L-lysine, an essential amino acid required for protein synthesis.[2][6]
Bacteria synthesize meso-DAP and lysine via the diaminopimelate (DAP) pathway, which originates from aspartate.[2][7] Crucially, this entire metabolic route is absent in mammals, who must obtain lysine from their diet.[6] This metabolic distinction makes the enzymes within the DAP pathway highly attractive targets for the development of selective antibacterial agents with a potentially low risk of host toxicity.
This compound (APA) is an amino dicarboxylic acid that serves as a powerful chemical scaffold for designing inhibitors of this pathway.[8][9] While APA itself shows limited antibacterial efficacy, its derivatives have proven to be potent antibacterial agents, functioning as targeted inhibitors of DAP biosynthesis.[10] This guide will illuminate the journey from pathway identification to the rational design and validation of these promising therapeutic candidates.
The Target Landscape: A Deep Dive into the DAP Biosynthetic Pathway
A thorough understanding of the target pathway is paramount for effective inhibitor design. The DAP pathway is not a single linear route but a network of enzymatic reactions with several known variations across different bacterial species.
Core Pathway and Critical Divergence
The pathway begins with the condensation of L-aspartate-semialdehyde (ASA) and pyruvate, catalyzed by dihydrodipicolinate synthase (DHDPS), to form an unstable intermediate that is subsequently reduced by dihydrodipicolinate reductase (DHDPR) to yield 2,3,4,5-tetrahydrodipicolinate (THDPA).[1][11] From THDPA, the pathway diverges into at least four distinct sub-pathways before reconverging at the formation of meso-DAP.[12][13][14]
The four primary variants are:
-
The Succinylase Pathway: Utilized by most Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, this pathway involves four enzymatic steps where THDPA is acylated with succinyl-CoA.[11][12]
-
The Acetylase Pathway: Analogous to the succinylase route but using acetyl-CoA, this variant is found in certain Bacillus species.[12][15]
-
The Aminotransferase Pathway: A shorter, two-step route that converts THDPA directly to LL-DAP via the enzyme diaminopimelate aminotransferase (DapL).[12]
-
The Dehydrogenase Pathway: The most direct route, converting THDPA to meso-DAP in a single step catalyzed by meso-diaminopimelate dehydrogenase (Ddh). This pathway is favorable in energy-limited conditions but often requires high ammonium concentrations.[13]
Finally, the enzyme diaminopimelate epimerase (DapF) converts LL-DAP to meso-DAP, the final precursor for peptidoglycan synthesis.[13] Alternatively, meso-DAP can be decarboxylated by diaminopimelate decarboxylase (DAPDC) to produce L-lysine.[1]
Rational Design and Function of APA Derivatives
The core principle behind using APA derivatives is to create molecules that can effectively mimic natural substrates or transition states, thereby inhibiting key enzymes in the DAP pathway.
The "Prodrug" Strategy: Overcoming Cellular Barriers
L-2-Aminopimelic acid is an acyclic analog of the cyclic precursor THDPA and can act as a substrate for the enzyme Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD).[10] However, APA itself lacks antibacterial activity because it is not efficiently transported into the bacterial cytoplasm.
The solution to this transport problem is a classic prodrug strategy. By incorporating APA into di- or tripeptides, such as (L-2-aminopimelyl)-L-alanine , the resulting molecules can hijack bacterial peptide transport systems for efficient uptake.[10] Once inside the cell, intracellular peptidases cleave the peptide bond, releasing high concentrations of APA, which can then inhibit its target enzyme and halt DAP biosynthesis.[10][16] This leads to the accumulation of upstream intermediates and ultimately starves the cell of the essential meso-DAP needed for cell wall maintenance, causing cell lysis.[2][10]
Key Classes of APA-Based Derivatives
Drug development professionals have explored several classes of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
Peptide Derivatives: As discussed, these serve as effective delivery vehicles for APA. The choice of the peptide carrier is critical, as it must be recognized by the target bacterium's transport systems. (L-2-aminopimelyl)-L-alanine was identified as a particularly potent derivative against a range of Gram-negative organisms.[10]
-
Heterocyclic Analogs: To improve binding affinity and mimic the stereoelectronic properties of the natural substrate, researchers have replaced the distal carboxyl groups of DAP with five-membered heterocyclic moieties like thiazole and oxazole.[17][18] These "bioisosteres" can form critical interactions with active site residues of enzymes such as diaminopimelate epimerase (DapF).[17][19] Structure-based drug design (SBDD) has been instrumental in developing these analogs, leading to compounds with enhanced inhibitory activity compared to the natural substrate.[17][20]
-
Phosphonic Acid Analogues: The replacement of a carboxylate group with a phosphonate group is a well-established strategy in medicinal chemistry to create potent enzyme inhibitors that mimic the tetrahedral transition state of a reaction. This approach has been applied to the design of DAP analogues.[16]
Quantitative Data: Inhibitory Activity of Selected Derivatives
The efficacy of these derivatives is quantified by their minimum inhibitory concentration (MIC) against various bacterial strains and their inhibitory constant (IC₅₀) against purified target enzymes.
| Compound Class | Derivative Example | Target Organism(s) | Reported Activity (MIC) | Reference |
| Peptide Derivative | (L-2-aminopimelyl)-L-alanine | E. coli, Enterobacter, Bacillus | Potent activity reported | [10] |
| Heterocyclic Analog | Thio-DAP / Oxa-DAP | S. aureus, B. subtilis, E. coli, P. aeruginosa | 70–80 µg/mL | [17][19] |
| DHDPS Inhibitor | PMSH | Multi-drug resistant A. baumannii | Activity reported | [1] |
Note: Specific MIC values can vary significantly based on the bacterial strain and assay conditions.
Field-Proven Experimental Workflows
Synthesizing and validating novel APA derivatives requires a systematic, multi-step approach. The protocols described below represent a self-validating system, where each step confirms the hypothesis of the previous one, from molecular design to cellular effect.
Protocol: Synthesis of an APA-Peptide Derivative
This protocol provides a general framework for the solution-phase synthesis of a dipeptide like (L-2-aminopimelyl)-L-alanine, a common method before moving to more scalable solid-phase synthesis.
Causality: The choice of protecting groups (e.g., Boc for amines, esters for carboxylates) is critical to prevent unwanted side reactions and ensure that the peptide bond forms only between the desired carboxyl and amino groups. The coupling agent (e.g., PyBOP) activates the carboxylic acid to facilitate nucleophilic attack by the amine.
Methodology:
-
Protection: Protect the α-amino group of L-2-aminopimelic acid with a Boc (tert-butyloxycarbonyl) group and protect one of its carboxyl groups as a benzyl ester.
-
Activation: Dissolve the protected APA (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as PyBOP (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents). Stir for 15-20 minutes at 0°C.
-
Coupling: Add the L-alanine tert-butyl ester (1 equivalent) to the activated APA solution. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents, and purify the protected dipeptide using column chromatography.
-
Deprotection: Remove all protecting groups (e.g., using trifluoroacetic acid for Boc and tert-butyl esters, and catalytic hydrogenation for benzyl esters) to yield the final dipeptide.
-
Verification: Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[21]
Protocol: In Vitro Enzyme Inhibition Assay
This assay determines if the synthesized derivative directly inhibits a key enzyme in the DAP pathway, such as DHDPS.
Causality: This is a coupled enzyme assay. The activity of DHDPS is not easily measured directly. Therefore, its product is used by a second, "coupling" enzyme (DHDPR) in a reaction that consumes a reporter molecule (NADPH), which can be monitored spectrophotometrically. A decrease in the rate of NADPH consumption in the presence of the inhibitor indicates successful DHDPS inhibition.[1]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl.
-
Substrates: Prepare stock solutions of L-aspartate-semialdehyde (ASA) and sodium pyruvate.
-
Cofactor/Reporter: Prepare a stock solution of NADPH.
-
Enzymes: Use purified recombinant DHDPS and DHDPR.
-
Inhibitor: Prepare serial dilutions of the APA derivative in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer, pyruvate, NADPH, and DHDPR.
-
Add a specific concentration of the inhibitor compound (or vehicle control).
-
Initiate the reaction by adding DHDPS and ASA.
-
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time (e.g., for 10-15 minutes).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]
Protocol: Cellular Mechanism of Action (Reversal Study)
This experiment validates that the antibacterial activity observed in a whole-cell assay is specifically due to the inhibition of the DAP pathway.
Causality: If the APA derivative's antibacterial effect is due to blocking DAP synthesis, then providing the bacteria with an external source of DAP should bypass the inhibited step and restore normal growth. This confirms the specific mechanism of action.[10]
Methodology:
-
Prepare MIC Assay: Set up a standard Minimum Inhibitory Concentration (MIC) assay using a microbroth dilution method. Prepare serial dilutions of the APA derivative in a 96-well plate containing bacterial growth medium.
-
Prepare Reversal Plates: Prepare an identical set of plates, but supplement the growth medium in each well with a non-toxic, growth-permissive concentration of meso-diaminopimelic acid (e.g., 100 µg/mL).
-
Inoculation and Incubation: Inoculate all wells with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922). Incubate both sets of plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: Determine the MIC in both the standard and the DAP-supplemented plates. A significant increase (e.g., >4-fold) in the MIC value in the presence of exogenous DAP provides strong evidence that the compound's primary target is the DAP biosynthetic pathway.[10]
Emerging Functions Beyond Antibacterial Activity
While the primary focus has been on antibacterial applications, recent research has uncovered a fascinating alternative role for this compound in a completely different biological kingdom.
Plant Growth Regulation
Studies have identified that L-2-aminopimelic acid can function as an auxin mimic in plants.[23] It has been shown to induce the formation of lateral roots in several plant species, including Arabidopsis. This discovery opens up potential applications in agriculture, where APA or its derivatives could be developed as novel plant growth regulators to enhance root systems, improving nutrient uptake and drought resistance.[23]
Conclusion and Future Perspectives
This compound derivatives represent a validated and promising class of compounds for the development of novel antibacterial agents. Their mechanism of action—the targeted inhibition of the essential and bacteria-specific DAP pathway—is a textbook example of rational drug design. The prodrug strategy of using peptide carriers has proven effective for cellular delivery, and the exploration of diverse chemical scaffolds continues to yield potent inhibitors.
The path forward requires a multi-pronged approach. Future research should focus on:
-
Expanding the Chemical Space: Designing novel APA derivatives with improved potency against multidrug-resistant pathogens.
-
Structural Biology: Obtaining co-crystal structures of inhibitors bound to their target enzymes to guide further structure-based design efforts.[24]
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their stability, solubility, and overall drug-like properties for potential in vivo applications.
-
Exploring Synergy: Investigating whether APA derivatives can act synergistically with existing classes of antibiotics to overcome resistance.[1]
By leveraging the foundational knowledge and experimental workflows detailed in this guide, the scientific community can continue to advance APA derivatives from promising leads to clinically viable therapeutics in the fight against infectious diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Enzymology of Bacterial Lysine Biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promi...: Ingenta Connect [ingentaconnect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. longdom.org [longdom.org]
- 23. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
spectroscopic data of 2-Aminopimelic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminopimelic Acid
Authored by: A Senior Application Scientist
Introduction
This compound (2-aminoheptanedioic acid) is a non-proteinogenic α-amino acid that plays a significant role as a metabolite, notably as a component in the cell wall peptidoglycan of certain bacteria.[1] Its structure, featuring a seven-carbon backbone with two carboxylic acid groups and an amine group at the alpha position, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in drug development, microbiology, and metabolomics for identification, purity assessment, and structural elucidation.
This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, explain the causality behind the expected signals based on the molecule's structure, and provide standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in this compound dictates its spectroscopic properties. The presence of two chiral centers (in its various stereoisomers), two carboxyl groups, a primary amine, and a five-carbon aliphatic chain gives rise to distinct and predictable signals in different spectroscopic analyses.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C NMR provide unambiguous information about its carbon-hydrogen framework.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the aliphatic chain and the alpha-carbon. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
Expected ¹H NMR Signals: Due to the molecule's asymmetry, each methylene group is expected to be diastereotopic, leading to more complex splitting patterns than simple triplets or quartets. However, for a general interpretation, we can predict the following regions:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| H-2 (α-proton) | 3.5 - 4.0 | Triplet (t) or Doublet of doublets (dd) | Deshielded by the adjacent electron-withdrawing -NH₂ and -COOH groups. |
| H-7 Methylene | 2.2 - 2.5 | Triplet (t) | Adjacent to a carboxyl group. |
| H-3, H-4, H-5, H-6 | 1.3 - 2.0 | Multiplets (m) | Aliphatic methylene protons, overlapping in a complex pattern. |
| -NH₂ | Variable (2-5) | Broad singlet (br s) | Subject to hydrogen bonding and exchange. |
| -COOH | Variable (10-13) | Broad singlet (br s) | Acidic proton, highly deshielded and subject to exchange. |
Note: Spectral data for ¹H NMR of this compound is available from SpectraBase.[1]
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, all seven carbons are chemically non-equivalent and should produce seven distinct signals.
Expected ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C-1, C-7 (Carboxyls) | 170 - 185 | Characteristic chemical shift for carboxylic acid carbons. Two distinct signals are expected. |
| C-2 (α-carbon) | 50 - 60 | Carbon attached to the amino group, deshielded relative to other aliphatic carbons. |
| C-3, C-4, C-5, C-6 | 20 - 40 | Standard range for sp³ hybridized methylene carbons in an aliphatic chain. |
Note: Spectral data for ¹³C NMR of this compound is available from SpectraBase, with the sample provided by Tokyo Kasei Kogyo Company, Ltd.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by features from its carboxylic acid and primary amine groups.
Caption: Key functional groups of this compound for IR analysis.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxyl) | 2500 - 3300 | Very broad | Strong hydrogen bonding in the carboxylic acid dimer. |
| N-H (Amine) | 3200 - 3500 | Medium, broad | Stretching vibrations of the primary amine, often overlaps with the O-H band. |
| C-H (Aliphatic) | 2850 - 3000 | Medium to strong | Symmetric and asymmetric stretching of methylene groups. |
| C=O (Carboxyl) | 1700 - 1725 | Strong, sharp | Carbonyl stretch, a hallmark of carboxylic acids. |
| N-H (Amine) | 1550 - 1650 | Medium | Bending vibration (scissoring) of the primary amine. |
Note: An FTIR spectrum of this compound, acquired using a KBr wafer technique, is available from SpectraBase.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The molecular weight of this compound is 175.18 g/mol .[1]
Expected Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecular ion (M⁺˙) is often observed, though it can be weak for amino acids. Common fragmentation pathways include:
-
Loss of a carboxyl group (-COOH): [M - 45]⁺
-
Loss of water (-H₂O): [M - 18]⁺
-
Alpha-cleavage: Fission of the C-C bond adjacent to the amine group is a characteristic fragmentation for α-amino acids.
GC-MS data from the Human Metabolome Database shows significant fragments at m/z values of 274.2, 184.1, 118.1, and 100.05.[1] These values likely correspond to derivatized forms of the molecule (e.g., silylated), which is a common practice to increase the volatility of amino acids for GC analysis. The fragment at m/z 274 could correspond to a di-TMS (trimethylsilyl) derivative losing a methyl group.
Caption: A simplified potential fragmentation pathway for this compound in MS.
Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition protocols are essential.
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to observe exchangeable protons.
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for accurate chemical shift referencing (0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to the sample.
-
Acquire a standard ¹H spectrum using a 90° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence, a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate several hundred to thousands of scans for adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the internal standard.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
-
Acquisition:
-
Scan the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Protocol 3: LC-MS Analysis
Direct analysis by GC-MS requires derivatization. A more direct approach for non-volatile compounds like amino acids is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in an appropriate solvent system, typically a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Chromatography:
-
Use a suitable HPLC column, such as a reverse-phase C18 or a HILIC column, to achieve chromatographic separation.
-
Develop a gradient elution method starting with high aqueous content and ramping to high organic content.
-
-
Mass Spectrometry:
-
Use an Electrospray Ionization (ESI) source, typically in positive ion mode, to generate protonated molecules [M+H]⁺ (m/z 176.09).
-
Perform a full scan analysis to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 176.09) to generate a characteristic fragmentation pattern for structural confirmation.
-
References
understanding the metabolism of 2-Aminopimelic acid
An In-Depth Technical Guide to the Metabolism of 2-Aminopimelic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a non-proteinogenic α-amino acid that serves as a critical intermediate in the Diaminopimelate (DAP) pathway. This metabolic route is indispensable for the de novo biosynthesis of L-lysine in most bacteria, archaea, and plants.[1] The ultimate products of this pathway, meso-diaminopimelate (m-DAP) and L-lysine, are essential components for bacterial cell wall peptidoglycan and protein synthesis, respectively.[2][3] Because this pathway is absent in mammals, who must obtain lysine as an essential amino acid from their diet, the enzymes involved in this compound metabolism represent prime targets for the development of novel antibiotics and herbicides.[4][5] This guide provides a comprehensive overview of the anabolic and catabolic fates of this compound, the regulation of its metabolic pathways, key experimental methodologies for its study, and its significance in the field of drug development.
Part 1: The Diaminopimelate (DAP) Pathway: A Central Anabolic Route
The metabolism of this compound is fundamentally linked to the biosynthesis of L-lysine. This process begins with L-aspartate and branches into several variations, all converging on the production of meso-diaminopimelate, which is then decarboxylated to form L-lysine.[1][6] The overall pathway can be conceptually divided into an "upper" section, which is conserved across variants, and a "lower" section, where metabolic diversity is observed.
The Conserved Upper Pathway: Aspartate to Tetrahydrodipicolinate (THDP)
The initial steps of the DAP pathway are shared among all known variants and are dedicated to producing the key branch-point intermediate, (S)-2,3,4,5-tetrahydrodipicolinate (THDP).
-
Aspartate Kinase (AK or LysC): The pathway begins with the ATP-dependent phosphorylation of L-aspartate to form L-aspartyl-β-phosphate. This is a major regulatory checkpoint, often subject to feedback inhibition by L-lysine.[7]
-
Aspartate-Semialdehyde Dehydrogenase (Asd): The phosphorylated intermediate is then reduced by NADPH to yield L-aspartate-β-semialdehyde.
-
Dihydrodipicolinate Synthase (DHDPS or DapA): In the first committed step of the lysine-specific branch, L-aspartate-β-semialdehyde undergoes a condensation reaction with pyruvate, catalyzed by DHDPS, to form 4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA).[4] This enzyme is another critical site for allosteric feedback inhibition by L-lysine.[8]
-
Dihydrodipicolinate Reductase (DHDPR or DapB): Finally, HTPA is reduced by NADPH to form the stable cyclic imine, THDP.[4]
The Divergent Lower Pathways: THDP to meso-Diaminopimelate
From THDP, at least four distinct enzymatic routes have been characterized for the synthesis of m-DAP. It is within these pathways that stereoisomers of this compound, such as N-acylated derivatives and L,L-diaminopimelate, serve as key intermediates.
-
The Acylase Pathways (Succinylase and Acetylase Variants): These pathways, common in bacteria like Escherichia coli (succinylase) and Bacillus subtilis (acetylase), involve a four-step sequence.[2][9]
-
Tetrahydrodipicolinate Acyltransferase (DapD): THDP is ring-opened and acylated by either succinyl-CoA or acetyl-CoA.
-
N-Acyl-amino-ketopimelate Aminotransferase (DapC): An amino group, typically from glutamate, is transferred to the keto group, forming an N-acylated L,L-diaminopimelate intermediate.
-
N-Acyl-diaminopimelate Deacylase (DapE): The acyl group is removed to yield L,L-diaminopimelate.
-
Diaminopimelate Epimerase (DapF): The stereochemistry at one of the α-carbons of L,L-diaminopimelate is inverted to produce the final meso-diaminopimelate.[6]
-
-
The Dehydrogenase Pathway: Found in organisms like Corynebacterium glutamicum, this pathway is more direct.[2]
-
m-DAP Dehydrogenase (Ddh): This single enzyme catalyzes the reductive amination of THDP using ammonia as the nitrogen donor to directly produce m-DAP.[2]
-
-
The Aminotransferase (DapL) Pathway: This recently discovered pathway is present in various bacteria (e.g., Chlamydia), archaea, and is the predominant pathway in plants.[10][11]
-
L,L-Diaminopimelate Aminotransferase (DapL): This pyridoxal-5'-phosphate (PLP)-dependent enzyme directly converts THDP to L,L-diaminopimelate via transamination with glutamate.[10]
-
Diaminopimelate Epimerase (DapF): As with the acylase pathway, DapF is then required to convert L,L-DAP to m-DAP.
-
The final step, common to all pathways, is the irreversible decarboxylation of m-DAP to L-lysine, catalyzed by m-DAP Decarboxylase (LysA) .[12]
References
- 1. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diaminopimelate epimerase - Wikipedia [en.wikipedia.org]
- 7. Lysine biofortification in rice by modulating feedback inhibition of aspartate kinase and dihydrodipicolinate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 11. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diaminopimelate decarboxylase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Scalable Synthesis of 2-Aminopimelic Acid for Research Applications
Abstract
2-Aminopimelic acid (2-APA) is a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry and microbiology. As a key structural component of the peptidoglycan in most bacterial cell walls and a precursor in the lysine biosynthetic pathway, it represents a critical target for the development of novel antibacterial agents.[1][2] This application note provides a detailed guide for the synthesis of this compound for research-scale use. We present two robust and scalable synthetic protocols: the Amidomalonate Synthesis and the Strecker Synthesis . This guide offers an in-depth analysis of each method, including step-by-step experimental procedures, mechanistic insights, and a comparative evaluation to assist researchers in selecting the most suitable pathway for their laboratory context.
Introduction: The Significance of this compound
2-Aminoheptanedioic acid, commonly known as this compound (2-APA), is a seven-carbon dicarboxylic amino acid.[2] Unlike the 20 common proteinogenic amino acids, 2-APA is not incorporated into proteins during ribosomal translation but plays vital roles in bacterial metabolism. Its L-isomer is a crucial substrate for enzymes in the diaminopimelic acid (DAP) pathway, which is essential for lysine biosynthesis in bacteria and plants.[1] Since this pathway is absent in mammals, the enzymes involved are attractive targets for the design of new antibiotics.[1][3] Peptides containing 2-APA have been shown to exhibit antibacterial activity by inhibiting DAP biosynthesis.[1] Furthermore, recent studies have identified L-2-aminopimelic acid as a bioactive compound that can act as an auxin mimic to regulate root morphogenesis in plants, opening new avenues for agricultural research.[4]
The synthesis of pure, well-characterized 2-APA is therefore a prerequisite for advancing research in these fields. This guide is designed for chemists and drug development professionals, providing reliable methods for producing racemic DL-2-aminopimelic acid, suitable for use as a starting material, analytical standard, or for further chiral resolution.
Overview of Synthetic Strategies
The synthesis of α-amino acids is a well-established field in organic chemistry, with several classical methods that can be adapted for the preparation of 2-APA.[5][6]
-
Amidomalonate Synthesis : This is a highly versatile method that builds upon the principles of malonic ester synthesis. It involves the alkylation of diethyl acetamidomalonate, followed by acidic hydrolysis and decarboxylation to yield the desired α-amino acid.[5][6][7] This route is often favored for its reliable yields and the relative stability of its intermediates.
-
Strecker Synthesis : As one of the oldest methods for amino acid synthesis, the Strecker reaction is a three-component condensation of an aldehyde, ammonia, and cyanide to form an α-aminonitrile intermediate.[8][9] Subsequent hydrolysis of the nitrile furnishes the final amino acid.[9][10] While efficient, this method requires the handling of highly toxic cyanide salts, necessitating stringent safety protocols.
-
Hofmann Rearrangement : This method involves the degradation of a primary amide to a primary amine with one fewer carbon atom.[11][12] It can be adapted to synthesize amino acids from appropriately substituted malonamic acids, providing an alternative route that introduces the amino group in an "umpolung" fashion.[13]
-
Enantioselective Methods : Modern synthetic chemistry has produced numerous enantioselective methods for preparing chiral α-amino acids, often employing chiral catalysts or auxiliaries.[6] These advanced techniques are crucial for synthesizing specific stereoisomers of 2,6-diaminopimelic acid and its analogues for detailed biological studies.[14][15]
For this guide, we will provide detailed protocols for the Amidomalonate and Strecker syntheses, as they represent the most accessible and scalable methods for producing racemic 2-APA in a standard research laboratory.
Protocol 1: Synthesis via Diethyl Acetamidomalonate Alkylation
This method constructs the 2-APA backbone by alkylating diethyl acetamidomalonate with a C5 electrophile, followed by a one-pot hydrolysis and decarboxylation step.
Principle and Workflow
The synthesis begins with the deprotonation of diethyl acetamidomalonate using a strong base like sodium ethoxide to generate a soft nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide containing the remainder of the carbon chain, in this case, ethyl 5-bromovalerate. The resulting tri-ester intermediate is then subjected to harsh acidic conditions. The concentrated acid hydrolyzes the two ethyl esters, the methyl ester, and the acetamido group. The subsequent heating of the reaction mixture induces the decarboxylation of the malonic acid derivative, yielding the final this compound product.
Caption: Workflow for Amidomalonate Synthesis of 2-APA.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Diethyl acetamidomalonate | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific |
| Sodium metal | ≥99% | Acros Organics |
| Ethyl 5-bromovalerate | ≥97% | TCI Chemicals |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR Chemicals |
| Dowex® 50WX8 ion-exchange resin | 100-200 mesh | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | 2 M solution | J.T. Baker |
| Diethyl ether, Acetone | ACS Grade | EMD Millipore |
Step-by-Step Experimental Protocol
Step 1: Alkylation of Diethyl Acetamidomalonate
-
Set up a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Carefully add 2.3 g (100 mmol) of sodium metal, cut into small pieces, to 100 mL of absolute ethanol in the flask. Allow the sodium to react completely to form sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Once the sodium has fully dissolved and the solution has cooled, add 21.7 g (100 mmol) of diethyl acetamidomalonate to the flask.
-
Add 20.9 g (100 mmol) of ethyl 5-bromovalerate dropwise from the dropping funnel over 30 minutes while stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cool the reaction to room temperature. Filter off the precipitated sodium bromide and wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude alkylated tri-ester as an oil.
Step 2: Acid Hydrolysis and Decarboxylation
-
Transfer the crude oil from Step 1 into a 500 mL round-bottom flask.
-
Add 200 mL of concentrated hydrochloric acid (37%). Caution: Perform this step in a well-ventilated fume hood.
-
Heat the mixture to reflux and maintain for 12-16 hours. A solid may form during the reaction.
-
Cool the mixture and filter to remove any insoluble material.
-
Evaporate the filtrate to dryness under reduced pressure. The residue will contain the crude this compound hydrochloride.
Step 3: Purification by Ion-Exchange Chromatography
-
Prepare a column with Dowex® 50WX8 resin (H⁺ form).
-
Dissolve the crude product from Step 2 in a minimal amount of deionized water and load it onto the column.
-
Wash the column with deionized water until the eluent is neutral (pH ~7) to remove excess HCl and other inorganic salts.
-
Elute the this compound from the resin using 2 M ammonium hydroxide solution.
-
Collect the fractions and monitor for the presence of the amino acid using a ninhydrin test.
-
Combine the positive fractions and evaporate the solvent under reduced pressure to yield the free amino acid.
-
Recrystallize the product from a water/acetone or water/ethanol mixture to obtain pure DL-2-aminopimelic acid. Dry under vacuum.
Characterization
The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (175.18 g/mol ).[2]
-
FT-IR Spectroscopy: To identify functional groups (amine, carboxylic acids).
Protocol 2: Synthesis via Strecker Reaction
This classical approach assembles the α-amino acid from an aldehyde precursor in a one-pot reaction to form an α-aminonitrile, which is then hydrolyzed.
Principle and Workflow
The Strecker synthesis begins with the reaction of an aldehyde, 6-oxohexanoic acid, with ammonia (generated in situ from ammonium chloride) to form an imine.[10] A nucleophilic cyanide ion (from KCN or NaCN) then attacks the imine carbon to create an α-aminonitrile.[8][9] The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding this compound.[16]
Caption: Workflow for Strecker Synthesis of 2-APA.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Adipic acid monomethyl ester | ≥98% | Sigma-Aldrich |
| Oxalyl chloride | ≥98% | Acros Organics |
| Diazomethane solution in ether | ~0.7 M | (Prepare fresh) |
| 6-Oxohexanoic acid | (Synthesized) | - |
| Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific |
| Potassium Cyanide (KCN) | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR Chemicals |
| Ion-exchange resin, NH₄OH | (As in Protocol 1) | - |
Note: 6-Oxohexanoic acid is not commonly available and may need to be synthesized, for instance, from adipic acid monomethyl ester via the Arndt-Eistert homologation or other suitable methods.
Step-by-Step Experimental Protocol
Step 1: α-Aminonitrile Formation
-
In a 500 mL flask, dissolve 13.0 g (100 mmol) of 6-oxohexanoic acid in 150 mL of water.
-
Add a solution of 5.9 g (110 mmol) of ammonium chloride in 50 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
EXTREME CAUTION: Potassium cyanide is highly toxic. Handle only in a fume hood with appropriate personal protective equipment. Prepare a solution of 7.2 g (110 mmol) of KCN in 50 mL of cold water.
-
Slowly add the KCN solution to the aldehyde/ammonium chloride mixture over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
Step 2: Hydrolysis of the α-Aminonitrile
-
Transfer the reaction mixture from Step 1 to a 1 L round-bottom flask.
-
Slowly and carefully add 200 mL of concentrated HCl. Caution: This will generate toxic HCN gas. This step must be performed in an efficient fume hood.
-
Heat the mixture to a gentle reflux and maintain for 12-18 hours to ensure complete hydrolysis of the nitrile.
-
Cool the reaction mixture to room temperature and then evaporate to dryness under reduced pressure.
Step 3: Purification
-
Purify the resulting crude this compound hydrochloride using the same ion-exchange chromatography procedure described in Protocol 1 (Section 3.3, Step 3).
Comparative Analysis and Method Selection
The choice between the Amidomalonate and Strecker syntheses depends on several factors specific to the research environment.
| Feature | Amidomalonate Synthesis | Strecker Synthesis |
| Starting Materials | Readily available commercial reagents.[7][17] | Key aldehyde precursor may require prior synthesis. |
| Safety | Uses flammable sodium metal and corrosive acids. | Major Hazard: Uses highly toxic potassium cyanide, which can liberate HCN gas.[16] |
| Number of Steps | Two main synthetic steps followed by purification. | One-pot aminonitrile formation, but precursor synthesis adds steps. |
| Yield & Robustness | Generally reliable and provides good to moderate yields. | Yields can be variable; sensitive to reaction conditions. |
| Scalability | Easily scalable for gram-to-multigram quantities. | Scalability is limited by the safe handling of large quantities of cyanide. |
| Stereocontrol | Produces a racemic mixture. | Produces a racemic mixture. |
Expert Recommendation: For most research laboratories, the Amidomalonate Synthesis is the recommended route . Its primary advantages are the use of readily available starting materials and the avoidance of highly toxic cyanide reagents. While it involves handling sodium metal, the associated risks are generally more manageable in a standard laboratory setting than those associated with cyanide. The Strecker synthesis should only be considered if the necessary aldehyde is readily available and the laboratory is fully equipped for, and personnel are experienced in, handling large quantities of cyanide.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere or in a non-protic solvent. Quench any residual sodium carefully with isopropanol followed by methanol.
-
Potassium Cyanide (KCN): Acutely toxic if ingested, inhaled, or absorbed through the skin. Contact with acid liberates deadly hydrogen cyanide (HCN) gas. A cyanide antidote kit should be available, and personnel must be trained in its use. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Concentrated Acids: Highly corrosive. Handle with extreme care to avoid skin and eye contact.
Conclusion
This application note provides two detailed and reliable protocols for the laboratory-scale synthesis of this compound. The Amidomalonate synthesis offers a safer and more straightforward route for general research purposes. The successful synthesis and purification of 2-APA will enable researchers to further investigate its role in bacterial physiology and explore its potential as a scaffold for the development of novel therapeutic and agricultural agents.
References
- 1. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. ck12.org [ck12.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. BJOC - Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates [beilstein-journals.org]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 2-Aminopimelic Acid as a Versatile Building Block in Modern Drug Discovery
Abstract
2-Aminopimelic acid (2-APA), a non-proteinogenic α-amino acid, is emerging as a highly versatile and strategic building block in drug discovery.[1][2] Its unique seven-carbon dicarboxylic acid structure provides a flexible scaffold for developing novel therapeutics. This guide details the scientific rationale and practical applications of 2-APA, focusing on two primary strategies: its use as a pro-drug moiety for potent antibacterial agents targeting the diaminopimelic acid (DAP) pathway, and its role as a structural scaffold in the design of sophisticated peptidomimetics and constrained analogs. We provide detailed, field-tested protocols for the synthesis and evaluation of 2-APA derivatives, intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Chemical and Strategic Value of this compound
This compound, systematically named 2-aminoheptanedioic acid, is an analogue of the common proteinogenic amino acids glutamic acid and aspartic acid, but with an extended aliphatic chain.[1] This extension is not merely a physical change; it imparts unique conformational properties and metabolic relevance, making it a powerful tool for medicinal chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 175.18 g/mol | --INVALID-LINK--[1] |
| Appearance | White Powder | --INVALID-LINK--[3] |
| Key Structural Features | α-amino group, α-carboxylic acid, ω-carboxylic acid, five-carbon aliphatic chain | N/A |
| Stereochemistry | Exists as L- and D-enantiomers; L-form is typically bioactive.[4][5] | N/A |
The primary strategic value of 2-APA in drug discovery stems from its close structural relationship to key intermediates in the bacterial diaminopimelic acid (DAP) biosynthetic pathway. This pathway is essential for the survival of most bacteria as it produces both L-lysine, a crucial protein component, and meso-diaminopimelic acid (m-DAP), a unique and indispensable component for cross-linking their peptidoglycan cell wall.[6][7][8][9] Crucially, this pathway is absent in mammals, making its constituent enzymes highly attractive and specific targets for novel antibiotics.[6][10]
Application I: A "Trojan Horse" Strategy for Novel Antibiotics
Research has demonstrated a powerful therapeutic strategy where 2-APA acts as a latent inhibitor. While L-2-aminopimelic acid itself shows no antibacterial activity, incorporating it into small peptides transforms it into a potent weapon against Gram-negative bacteria.[11]
Mechanism of Action: Pathway Inhibition via Intracellular Release
The causality behind this strategy is a classic example of a "Trojan Horse" pro-drug approach.
-
Uptake: The peptide-2-APA conjugate, for instance, (L-2-aminopimelyl)-L-alanine, is actively transported into the bacterial cytoplasm through specific peptide permease systems.[11]
-
Activation: Once inside, intracellular peptidases cleave the peptide bond, releasing a high concentration of L-2-APA.[11]
-
Inhibition: The liberated L-2-APA, being an acyclic analogue of tetrahydrodipicolinic acid (THDPA), acts as a substrate for the enzyme N-succinyl-L,L-diaminopimelate synthase (DapD). This interaction inhibits the normal biosynthesis of diaminopimelic acid, ultimately disrupting cell wall construction and leading to bacterial cell death.[11]
Protocol 1: Synthesis of (L-2-Aminopimelyl)-L-Alanine Dipeptide
This protocol describes a standard solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry. The key building block is the orthogonally protected L-2-aminopimelic acid derivative, Fmoc-L-Apm(OtBu)-OH.
Materials:
-
Fmoc-L-Ala-Wang resin
-
Fmoc-L-Apm(OtBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI Water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell Fmoc-L-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat with a second 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Apm(OtBu)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the activation mixture and let it react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Self-Validation: Perform a Kaiser test to confirm complete coupling (beads will be colorless). If the test is positive (blue beads), repeat the coupling step.
-
-
Final Deprotection: Repeat step 2 to remove the final Fmoc group from the 2-APA residue.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DDI Water.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the white peptide precipitate under vacuum.
-
Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.
-
Protocol 2: In Vitro Antibacterial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide against a target Gram-negative bacterium (e.g., E. coli).
Procedure:
-
Prepare Bacterial Inoculum: Culture E. coli in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) corresponding to a concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare a 2-fold serial dilution of the purified peptide in a 96-well microtiter plate using MHB. Concentrations should range from e.g., 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Trustworthiness: The reversal of antibacterial activity by co-incubation with DAP can be performed to validate that the mechanism of action is indeed the inhibition of the DAP pathway.[11]
Application II: A Scaffold for Peptidomimetics & Constrained Analogs
Peptidomimetics are designed to mimic peptides but have altered chemical structures to improve properties like stability against enzymatic degradation or oral bioavailability.[12][13] 2-APA is an excellent building block for this purpose.
Rationale for Use:
-
Conformational Constraint: The five-carbon chain of 2-APA can be used to create macrocycles or introduce turns in a peptide backbone, locking it into a specific, biologically active conformation.[14] This pre-organization can enhance binding affinity to a target receptor.
-
Scaffolding: The two carboxylic acid groups allow for the attachment of different pharmacophores, using the 2-APA core as a central scaffold to orient these groups in a precise three-dimensional arrangement.
-
Proteolytic Resistance: As a non-proteinogenic amino acid, the inclusion of 2-APA can render peptide bonds adjacent to it resistant to cleavage by proteases, thereby increasing the in-vivo half-life of the therapeutic.[15][16]
Protocol 3: General Method for Incorporating 2-APA into SPPS
This protocol outlines the use of the commercially available, protected 2-APA building block in a standard automated or manual peptide synthesizer.
Key Considerations:
-
Orthogonal Protection: The key is to use a 2-APA derivative where the α-amino group and α-carboxyl group can participate in standard peptide bond formation, while the ω-carboxyl group is protected with a group (e.g., tert-butyl ester, -OtBu) that is stable to the Fmoc-deprotection conditions (piperidine) but is removed during the final acid cleavage (TFA). Fmoc-L-Apm(OtBu)-OH is the building block of choice.
-
Coupling Conditions: Due to its structure, 2-APA may require slightly longer coupling times or double coupling to ensure complete incorporation, especially when coupling to a sterically hindered amino acid.
Procedure:
-
Resin Preparation: Start with a pre-loaded resin or couple the first amino acid to a suitable resin (e.g., Wang, Rink Amide) and perform Fmoc deprotection as described in Protocol 1, Step 2.
-
2-APA Coupling:
-
Prepare the activation solution of Fmoc-L-Apm(OtBu)-OH as described in Protocol 1, Step 3.
-
Add the activated solution to the resin and allow it to couple.
-
Causality: Using robust activation agents like DIC/Oxyma or HATU is recommended to overcome any potential steric hindrance and ensure efficient acylation.
-
Validate the coupling reaction using a qualitative test (Kaiser or Chloranil).
-
-
Chain Elongation: After coupling 2-APA, perform Fmoc deprotection and continue elongating the peptide chain by coupling subsequent amino acids as required by your target sequence.
-
Cleavage and Purification: Perform the final cleavage and purification as detailed in Protocol 1, Steps 5 and 6. The TFA cleavage step will simultaneously cleave the peptide from the resin and remove the tert-butyl protecting group from the 2-APA side chain.
Summary and Future Outlook
This compound is more than just another unnatural amino acid; it is a strategic tool for rational drug design. Its application as a pro-drug element for antibiotics provides a validated and powerful method for targeting essential bacterial pathways. Furthermore, its utility as a conformationally constraining element and functional scaffold opens up vast possibilities in the field of peptidomimetics, enabling the development of more stable and potent therapeutics for a wide range of diseases.
Future work will likely focus on synthesizing novel 2-APA derivatives with diverse side-chain functionalities, exploring its incorporation into cyclic peptides for enhanced stability and cell permeability, and using it as a central scaffold for developing inhibitors of other enzyme classes beyond the DAP pathway.
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. pnas.org [pnas.org]
- 8. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 13. Peptidomimetic [a.osmarks.net]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Frontiers | Synthetic Peptides as Protein Mimics [frontiersin.org]
- 16. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-Aminopimelic Acid as a Versatile Substrate for Enzyme Kinetic Analysis of the Lysine Biosynthesis Pathway
Abstract
The L-lysine biosynthesis pathway, essential for bacteria and plants but absent in mammals, represents a critical and validated target for the development of novel antibiotics and herbicides.[1][2][3] Central to this pathway is the synthesis and metabolism of diaminopimelic acid (DAP), a key precursor to lysine and a vital component of the bacterial cell wall.[3][4] 2-Aminopimelic acid (2-AP), particularly its stereoisomers LL-DAP and meso-DAP, serves as a crucial substrate for key enzymes within this pathway. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on utilizing 2-AP isomers for the kinetic characterization of two pivotal enzymes: LL-diaminopimelate aminotransferase (DapL) and meso-diaminopimelate dehydrogenase (DAPDH). We present the scientific rationale behind assay design, detailed step-by-step protocols for continuous spectrophotometric assays, and guidance on data analysis and interpretation, thereby furnishing a robust framework for inhibitor screening and mechanistic studies.
Introduction: The Diaminopimelate Pathway as a Prime Therapeutic Target
In the quest for new antimicrobial agents, metabolic pathways that are unique to pathogens offer the most promising targets. The diaminopimelate (DAP) pathway, which is responsible for the de novo synthesis of L-lysine in most bacteria, algae, and plants, is one such target.[3] Humans lack this pathway and must acquire lysine as an essential amino acid from their diet. This metabolic distinction allows for the design of inhibitors that are highly selective for microbial enzymes, minimizing potential toxicity in humans.
The pathway features several enzymatic steps that diverge after the formation of (S)-2,3,4,5-tetrahydrodipicolinate (THDPA), leading to different variants across various organisms.[3][5] Two enzymes of significant interest are:
-
LL-Diaminopimelate Aminotransferase (DapL): This enzyme defines a novel and streamlined variant of the lysine pathway found in plants and certain bacteria like Chlamydia.[6][7][8] It catalyzes the direct conversion of THDPA to LL-diaminopimelate (LL-DAP) using glutamate as the amino donor.[9][10] Its unique mechanism and limited distribution make it an attractive target for species-specific inhibitors.
-
meso-Diaminopimelate Dehydrogenase (DAPDH): Found in a smaller subset of bacteria, this NADP+-dependent enzyme catalyzes the reversible reductive amination of L-2-amino-6-oxopimelate to form meso-diaminopimelate (meso-DAP).[11][12] It provides a direct route to meso-DAP, the immediate precursor for peptidoglycan cross-linking in many Gram-negative bacteria.[2][3]
The study of these enzymes' kinetics is fundamental to understanding their catalytic mechanisms and for identifying molecules that can modulate their activity. This compound and its commercially available isomers are indispensable tools for these investigations.[13][14][15]
The Principle of Enzyme Kinetic Assays
Enzyme kinetic studies measure the rate of an enzyme-catalyzed reaction under various conditions, primarily by varying the substrate concentration.[16][17] The data are typically analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[17][18]
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It is often used as an inverse measure of the substrate's binding affinity for the enzyme.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (kcat = Vmax / [E]total).
-
kcat/Km (Catalytic Efficiency): This ratio is the most useful parameter for comparing the specificity of an enzyme for different substrates.[19]
For enzymes like DAPDH, the reaction can be monitored directly by observing the change in absorbance of the cofactor NAD(P)H at 340 nm. For enzymes like DapL, where no direct spectrophotometric signal is produced, the reaction must be coupled to a secondary, signal-producing enzyme.
Figure 1: Variants of the Diaminopimelate/Lysine Biosynthesis Pathway.
Protocol 1: Kinetic Characterization of meso-Diaminopimelate Dehydrogenase (DAPDH)
This protocol describes a direct, continuous spectrophotometric assay to determine the kinetic parameters of DAPDH for its substrate, meso-diaminopimelate. The assay measures the rate of NADP+ reduction to NADPH by monitoring the increase in absorbance at 340 nm.
Rationale
The oxidative deamination of meso-DAP by DAPDH is directly coupled to the reduction of NADP+.[11][12] The molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹, allowing for a precise and continuous measurement of product formation. By holding the concentration of NADP+ constant and at a saturating level, the initial velocity can be measured across a range of meso-DAP concentrations to determine Km and Vmax.
Materials & Reagents
-
Purified DAPDH enzyme
-
meso-Diaminopimelic acid (meso-DAP) stock solution (e.g., 100 mM in water)
-
NADP+ stock solution (e.g., 50 mM in water)
-
Assay Buffer: 100 mM Glycine-KCl-KOH, pH 10.5
-
UV-transparent 96-well plate or cuvettes
-
Temperature-controlled spectrophotometer
Step-by-Step Protocol
-
Reagent Preparation: Prepare fresh dilutions of the meso-DAP stock solution in the assay buffer to create a range of final assay concentrations (e.g., 0.1 mM to 10 mM).
-
Assay Mixture Setup: In each well or cuvette, prepare a reaction mixture. A typical 200 µL reaction would consist of:
-
160 µL Assay Buffer
-
20 µL of meso-DAP dilution (to achieve the desired final concentration)
-
10 µL of NADP+ stock (for a final concentration of 2.5 mM, which should be saturating)
-
-
Temperature Equilibration: Incubate the plate/cuvettes at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a freshly diluted DAPDH enzyme solution (e.g., final concentration of 5-20 nM). Mix quickly but gently.
-
Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of buffer to measure any non-enzymatic reduction of NADP+.
-
No Substrate Control: Replace the meso-DAP solution with buffer to measure any substrate-independent activity.
-
Data Analysis
-
Calculate Initial Velocity (v₀): For each substrate concentration, plot Absorbance (340 nm) vs. Time (minutes). The initial velocity is the slope of the linear portion of this curve.
-
Convert to Molarity: Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law:
-
v₀ (µM/min) = (Slope (Abs/min) * 1,000,000) / 6220 M⁻¹cm⁻¹
-
-
Generate Michaelis-Menten Plot: Plot v₀ (µM/min) against the substrate concentration [meso-DAP] (mM).
-
Determine Kinetic Parameters: Use non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to fit the data to the Michaelis-Menten equation and determine the Vmax and Km values.
Protocol 2: Kinetic Characterization of LL-Diaminopimelate Aminotransferase (DapL)
This protocol details a continuous coupled spectrophotometric assay for the reverse reaction of DapL. The formation of THDPA from LL-DAP is coupled to the NADP+-dependent oxidation of THDPA by DAP dehydrogenase (Ddh) from Corynebacterium glutamicum, which produces NADPH.[20]
Rationale
The DapL reaction itself does not produce a change in absorbance.[6] Therefore, its activity must be linked to a reporter enzyme. In the reverse direction, DapL produces THDPA.[7] A specific DAP dehydrogenase (Ddh) can utilize this THDPA as a substrate in an oxidative reaction that reduces NADP+ to NADPH, providing a continuous signal at 340 nm.[20] The concentration of the coupling enzyme (Ddh) must be high enough to ensure that the DapL-catalyzed step is the rate-limiting step of the overall reaction sequence.
Materials & Reagents
-
Purified DapL enzyme
-
Purified coupling enzyme: C. glutamicum DAP Dehydrogenase (Ddh)
-
LL-Diaminopimelic acid (LL-DAP) stock solution (e.g., 50 mM in water)
-
2-Oxoglutarate (2-OG) stock solution (e.g., 100 mM in water)
-
NADP+ stock solution (e.g., 50 mM in water)
-
Assay Buffer: 100 mM HEPES-KOH, pH 7.8
-
UV-transparent 96-well plate or cuvettes
-
Temperature-controlled spectrophotometer
Step-by-Step Protocol
-
Assay Mixture Setup: Prepare a master mix containing all common reagents. For a 200 µL final volume per reaction:
-
150 µL Assay Buffer
-
10 µL of 2-OG stock (for a final concentration of 5 mM, which should be saturating)
-
10 µL of NADP+ stock (for a final concentration of 2.5 mM)
-
10 µL of a concentrated stock of Ddh (sufficient activity to be non-rate-limiting, e.g., >10 units/mL)
-
-
Substrate Titration: To individual wells/cuvettes, add varying amounts of the LL-DAP stock solution and corresponding buffer to achieve the desired final concentrations (e.g., 0.1 mM to 5 mM).
-
Temperature Equilibration: Incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of a freshly diluted DapL enzyme solution (e.g., final concentration of 10-50 nM).
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm for 10-20 minutes.
-
Controls:
-
No DapL Control: Ensure the coupling enzyme (Ddh) does not react with the primary substrates (LL-DAP or 2-OG).
-
No LL-DAP Control: Check for any 2-OG dependent background activity.
-
Data Analysis
The data analysis follows the same procedure as described in section 3.4 for DAPDH. The calculated initial velocities will reflect the activity of DapL.
Figure 2: General Experimental Workflow for Enzyme Kinetic Studies.
Data Presentation and Interpretation
Proper data presentation is crucial for interpretation. The results of kinetic analyses should be summarized in a table for easy comparison.
Table 1: Representative Kinetic Parameters for DAP Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| DapL | A. thaliana | LL-DAP | 0.04 ± 0.01 | 15.5 ± 0.9 | 3.9 x 10⁵ | [7] |
| DapL | A. thaliana | THDPA | 0.03 ± 0.01 | 1.1 ± 0.1 | 3.7 x 10⁴ | [7] |
| DAPDH | S. thermophilum | meso-DAP | 1.14 ± 0.11 | 21.3 ± 0.6 | 1.9 x 10⁴ | [11] |
| DAPDH | C. glutamicum | meso-DAP | 0.29 | N/A | N/A | [20] |
(Note: Values are illustrative and sourced from literature; N/A indicates data not available in the cited source.)
A lower Km value suggests a higher affinity of the enzyme for the substrate. A higher kcat/Km value indicates greater catalytic efficiency. When screening for inhibitors, a compound that causes an increase in the apparent Km (competitive inhibition) or a decrease in Vmax (non-competitive or mixed inhibition) would be considered a hit.
Conclusion
This compound and its stereoisomers are powerful and essential chemical tools for probing the kinetics of the bacterial and plant lysine biosynthesis pathway. The protocols detailed in this note provide a robust foundation for the kinetic characterization of key enzymes like DapL and DAPDH. Such studies are not merely academic; they are a cornerstone of modern drug discovery, enabling the quantitative assessment of enzyme function and the identification and optimization of potent inhibitors. By applying these methodologies, researchers can significantly advance the development of next-generation antibiotics and herbicides that target this essential and unique metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LL-diaminopimelate aminotransferase defines a novel variant of the lysine biosynthesis pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. L,L-diaminopimelate aminotransferase - Wikipedia [en.wikipedia.org]
- 10. Mechanism of substrate recognition and PLP-induced conformational changes in LL-diaminopimelate aminotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diaminopimelate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. DL-2-Aminopimelic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. DL-2-Aminopimelic Acid | 627-76-9 | TCI AMERICA [tcichemicals.com]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. longdom.org [longdom.org]
- 18. youtube.com [youtube.com]
- 19. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Application Notes and Protocols for the Enzymatic Assay of 2-Aminopimelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aminopimelic Acid in Bacterial Metabolism
This compound is a non-proteinogenic amino acid that serves as a key structural analog to intermediates in the essential diaminopimelate (DAP) biosynthesis pathway in bacteria[1]. This pathway is responsible for the synthesis of meso-diaminopimelic acid (m-DAP) and L-lysine. Both m-DAP and lysine are critical components for the integrity of the bacterial cell wall's peptidoglycan layer[2][3]. As the DAP pathway is absent in mammals, the enzymes involved are prime targets for the development of novel antibacterial agents[3][4]. L-2-Aminopimelic acid has been identified as a substrate for succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD), a key enzyme in this pathway, highlighting its potential as a tool to probe enzyme function and screen for inhibitors[1].
This application note provides a detailed protocol for a continuous spectrophotometric enzyme-coupled assay to determine the activity of enzymes that metabolize this compound or to quantify the substrate itself. The described method is based on well-established principles for assaying enzymes in the DAP pathway, such as L,L-diaminopimelate aminotransferase (DapL) and meso-diaminopimelate dehydrogenase (DAPDH)[5][6][7].
Assay Principle: A Coupled-Enzyme Spectrophotometric Approach
A direct spectrophotometric assay for this compound conversion can be challenging due to the lack of a chromogenic product. Therefore, a coupled-enzyme assay is the recommended approach. This protocol will focus on a hypothetical transamination reaction involving this compound, catalyzed by an aminotransferase. The principle relies on coupling the production of an α-keto acid (from the deamination of a co-substrate like glutamate) to a dehydrogenase reaction that results in the oxidation of NAD(P)H, which can be monitored as a decrease in absorbance at 340 nm.
Specifically, we will describe an assay where an aminotransferase (transaminase) utilizes this compound as an amino donor. The co-substrate, α-ketoglutarate, accepts the amino group and is converted to glutamate. To regenerate α-ketoglutarate for a continuous reaction and to provide a measurable signal, glutamate dehydrogenase is used. This enzyme oxidizes the newly formed glutamate back to α-ketoglutarate, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to the rate of the aminotransferase reaction with this compound.
Alternatively, for enzymes that produce an α-keto acid from this compound, a reverse coupling system can be employed where the product is a substrate for a dehydrogenase that consumes NAD(P)H, leading to a decrease in absorbance at 340 nm.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the coupled enzymatic assay.
Caption: Coupled enzymatic assay workflow for this compound.
Detailed Protocol
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| L-2-Aminopimelic acid | Sigma-Aldrich | AXXXX | Room Temperature |
| α-Ketoglutaric acid, sodium salt | Sigma-Aldrich | K1875 | Room Temperature |
| L-Glutamic dehydrogenase (GDH) from bovine liver | Sigma-Aldrich | G2626 | -20°C |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 | -20°C |
| Aminotransferase of interest | (User-supplied) | - | -20°C or -80°C |
| HEPES buffer, 1 M solution, pH 7.5 | Sigma-Aldrich | H0887 | Room Temperature |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | P9255 | -20°C |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
Reagent Preparation
-
HEPES Assay Buffer (50 mM, pH 7.5): Dilute the 1 M HEPES stock solution to a final concentration of 50 mM in ultrapure water. Adjust the pH to 7.5 with NaOH if necessary.
-
This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in the HEPES Assay Buffer. Gentle warming may be required for complete dissolution.
-
α-Ketoglutarate Stock Solution (200 mM): Dissolve sodium α-ketoglutarate in HEPES Assay Buffer.
-
NAD⁺ Stock Solution (50 mM): Dissolve NAD⁺ in HEPES Assay Buffer.
-
PLP Stock Solution (10 mM): Dissolve PLP in HEPES Assay Buffer. Aliquot and store at -20°C, protected from light.
-
GDH Stock Solution (100 units/mL): Reconstitute lyophilized GDH in HEPES Assay Buffer.
-
Aminotransferase of Interest: Prepare a stock solution of the enzyme at a suitable concentration in an appropriate buffer (e.g., HEPES Assay Buffer with 10% glycerol for stability).
Assay Procedure
The following procedure is for a total reaction volume of 200 µL in a 96-well microplate format.
-
Prepare the Master Mix: For the desired number of reactions, prepare a master mix containing all components except the enzyme of interest (the reaction initiator). This ensures consistency across all wells.
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| HEPES Assay Buffer | 50 mM | Up to 180 | 50 mM |
| This compound | 100 mM | 20 | 10 mM |
| α-Ketoglutarate | 200 mM | 5 | 5 mM |
| NAD⁺ | 50 mM | 4 | 1 mM |
| PLP | 10 mM | 1 | 50 µM |
| GDH | 100 units/mL | 2 | 1 unit/mL |
-
Aliquot Master Mix: Add 180 µL of the master mix to each well of the 96-well plate. Include wells for a negative control (no aminotransferase) and a blank (no this compound).
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 20 µL of the aminotransferase of interest solution (or buffer for the negative control) to each well to initiate the reaction. Mix gently by pipetting up and down.
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm. Record the absorbance every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the linear rate of the reaction (ΔAbs340nm/min) from the kinetic read. Use the initial, linear portion of the curve for this calculation.
-
Correct for Background: Subtract the rate of the negative control (no aminotransferase) from the rates of the experimental samples.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of NADH production.
-
Activity (µmol/min/mL) = (ΔAbs340nm/min) / (ε * l) * (Vtotal / Venzyme) * 1000
Where:
-
ΔAbs340nm/min: The rate of absorbance change per minute.
-
ε (molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹[7].
-
l (path length): The path length of the sample in the well (cm). This needs to be determined for the specific microplate and volume used.
-
Vtotal: Total reaction volume (0.2 mL).
-
Venzyme: Volume of the enzyme solution added (0.02 mL).
-
System Validation and Controls
To ensure the trustworthiness of the assay, the following controls are essential:
-
No Aminotransferase Control: This control ensures that the observed activity is dependent on the enzyme of interest.
-
No this compound Control: This verifies that the reaction is specific to the substrate.
-
No α-Ketoglutarate Control: This confirms the dependency on the amino acceptor.
-
No GDH Control: This validates that the observed signal is from the coupled reaction.
Expert Insights and Troubleshooting
-
Substrate Inhibition: High concentrations of this compound or α-ketoglutarate may cause substrate inhibition. It is recommended to perform substrate titration experiments to determine the optimal concentrations.
-
Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. If the rate decreases over time, it may indicate substrate depletion or enzyme instability.
-
PLP Requirement: Many aminotransferases require pyridoxal 5'-phosphate (PLP) as a cofactor. Including it in the assay buffer is crucial for optimal activity.
-
Alternative Coupling Enzymes: If the enzyme of interest is a dehydrogenase that produces a keto-acid from this compound, a different coupling system would be needed. For instance, if the product is L-α-amino-ε-ketopimelate, a subsequent reaction with an appropriate dehydrogenase that consumes NADH could be used to monitor a decrease in absorbance at 340 nm.
Conclusion
The described coupled-enzyme spectrophotometric assay provides a robust and continuous method for characterizing enzymes that act on this compound. By understanding the principles of the DAP pathway and employing appropriate controls, researchers can generate reliable kinetic data. This will aid in the discovery and characterization of novel enzyme inhibitors, contributing to the development of new antibacterial therapies.
References
- 1. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
Application Note: Quantitative Analysis of 2-Aminopimelic Acid and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of 2-Aminopimelic Acid
This compound (2-APA) is a non-proteinogenic α-amino acid that plays a crucial role in various biological processes. It is a key component of the cell wall peptidoglycan in certain bacteria, making it a target for novel antibiotic development.[1][2] Furthermore, emerging research has highlighted its potential role as a bioactive compound in plant root morphogenesis, acting as an auxin mimic to induce lateral root formation.[3] Its structural similarity to other dicarboxylic amino acids, such as 2-aminoadipic acid, a lysine catabolism derivative linked to metabolic disorders, underscores the importance of accurate and sensitive analytical methods for its quantification in complex biological matrices.[4]
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids due to its high separation efficiency and sensitive detection capabilities.[5] However, the polar and non-volatile nature of amino acids, including 2-APA, necessitates a derivatization step to increase their volatility and thermal stability for GC analysis. This application note provides a comprehensive guide to the GC-MS analysis of this compound, detailing two robust derivatization protocols, instrument setup, and data analysis strategies.
Methodology Overview: A Two-Pronged Approach to Derivatization
The successful GC-MS analysis of this compound hinges on the quantitative conversion of the polar analyte into a volatile and thermally stable derivative. Here, we present two widely applicable and effective derivatization strategies: silylation and a two-step esterification/acylation . The choice between these methods may depend on the sample matrix, available reagents, and potential interferences.
Diagram: GC-MS Workflow for this compound Analysis
Caption: Overall workflow for 2-APA analysis.
Protocol 1: Silylation using MTBSTFA
Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in amino acids. We recommend N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylating agent. The resulting tert-butyldimethylsilyl (TBDMS) derivatives are more stable and less sensitive to moisture compared to trimethylsilyl (TMS) derivatives.
Step-by-Step Protocol
-
Sample Preparation:
-
Aliquot a known volume of the sample extract containing this compound into a micro-reaction vial.
-
Add an internal standard (e.g., a stable isotope-labeled 2-APA or a non-endogenous amino acid like norvaline) at a known concentration.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C. It is critical to ensure the sample is completely dry as moisture will quench the silylation reagent.
-
-
Derivatization:
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried sample.
-
Cap the vial tightly and heat at 100°C for 2-4 hours in a heating block or oven. The extended heating time ensures complete derivatization of both the amino and carboxylic acid functional groups.
-
After heating, allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Diagram: Silylation of this compound
Caption: Silylation of 2-APA with MTBSTFA.
Protocol 2: Two-Step Esterification and Acylation
This two-step method first converts the carboxylic acid groups to their methyl esters, followed by the acylation of the amino group.[6] This approach is highly robust and yields stable derivatives. We recommend using methanolic HCl for esterification and pentafluoropropionic anhydride (PFPA) for acylation.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare the dried sample with an internal standard as described in Protocol 1.
-
-
Esterification:
-
Add 200 µL of 2 M HCl in methanol to the dried sample.
-
Cap the vial and heat at 80°C for 60 minutes.[7]
-
After heating, cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried methyl ester.
-
Cap the vial and heat at 65°C for 30 minutes.[7]
-
Cool the vial to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the sample in a suitable solvent, such as toluene, for injection.[6]
-
-
GC-MS Analysis:
-
Inject 1 µL of the final derivative solution into the GC-MS system.
-
GC-MS Instrumentation and Parameters
The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatives.[7] |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A standard, non-polar column suitable for a wide range of derivatized amino acids.[8] |
| Oven Program | Initial: 100°C, hold 2 min Ramp 1: 10°C/min to 250°C Ramp 2: 25°C/min to 320°C, hold 5 min | The initial hold separates the derivative from the solvent front, while the ramps allow for the elution of a wide range of amino acid derivatives.[7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temperature | 230°C | A standard temperature for EI sources. |
| Quadrupole Temperature | 150°C | A standard temperature for quadrupoles. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra.[7] |
| Acquisition Mode | Full Scan (m/z 50-650) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan allows for the identification of unknown compounds, while SIM mode significantly increases sensitivity and selectivity for target analytes. |
Data Analysis and Quantification
For quantitative analysis, it is recommended to use the Selected Ion Monitoring (SIM) mode. The choice of ions to monitor will depend on the derivatization method used. The mass spectrum of the derivatized this compound should be acquired in full scan mode to identify characteristic fragment ions.
Expected Fragmentation:
-
TBDMS Derivatives: Expect characteristic fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57).
-
Me-PFP Derivatives: The fragmentation pattern will be influenced by the pentafluoropropionyl group.
A calibration curve should be constructed by analyzing a series of standards of known concentrations of this compound (with a constant concentration of the internal standard) and plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Internal Standards: The use of an internal standard is crucial to correct for variations in sample preparation, derivatization efficiency, and injection volume.[9]
-
Calibration Standards: A multi-point calibration curve should be prepared and analyzed with each batch of samples.
-
Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations within each batch to assess the accuracy and precision of the method.[9]
-
Blank Samples: Analyze a reagent blank with each batch to check for contamination.
By adhering to these protocols and quality control measures, researchers can achieve reliable and reproducible quantification of this compound and its derivatives in various biological matrices.
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 627-76-9: this compound | CymitQuimica [cymitquimica.com]
- 3. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 5. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: A Cell-Based Assay for Screening Diamine Oxidase (DAO) Inhibitors Using 2-Aminopimelic Acid
Introduction
Diamine Oxidase (DAO), also known as amine oxidase, copper-containing 1 (AOC1), is a crucial enzyme involved in the metabolism of biogenic amines, most notably histamine.[1] Expressed primarily in the intestine, kidney, and placenta, DAO catalyzes the oxidative deamination of histamine, putrescine, and other polyamines, thereby regulating their systemic levels.[1][2] This catalytic action produces corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[3]
Impaired DAO activity can lead to an accumulation of histamine, resulting in a condition known as histamine intolerance, which is characterized by a wide range of symptoms affecting the gastrointestinal, cardiovascular, respiratory, and integumentary systems.[4][5] Consequently, the modulation of DAO activity presents a significant area of interest for therapeutic development and nutritional science.[5][6] Inhibition assays are a primary method for discovering and characterizing molecules that can modulate enzyme activity for therapeutic purposes.[7]
This application note details a robust, cell-based fluorometric assay designed to screen for potential inhibitors of intracellular DAO activity. The assay quantifies DAO activity by measuring the production of hydrogen peroxide, a direct product of the DAO-catalyzed reaction.[8] We utilize 2-Aminopimelic acid (2-APA), a non-proteinogenic alpha-amino acid, as a model compound to demonstrate the assay's utility in identifying and characterizing enzyme inhibitors.[9][10] A parallel cell viability assay is included as a critical counter-screen to ensure that observed effects are due to specific enzyme inhibition rather than general cytotoxicity.[11]
Assay Principle
The core of this assay is the quantification of hydrogen peroxide (H₂O₂) produced by endogenous DAO in a cellular environment. The workflow is initiated by introducing a DAO substrate, such as putrescine, to cultured cells. Intracellular DAO metabolizes the substrate, generating H₂O₂.[8] This H₂O₂ then reacts with a cell-permeable, non-fluorescent probe, oxidizing it into a highly fluorescent product. The resulting fluorescence intensity is directly proportional to the DAO activity.
When a potential inhibitor like this compound is introduced, it interferes with DAO's catalytic activity. This leads to a reduction in H₂O₂ production and a corresponding decrease in the fluorescent signal. The potency of the inhibitor can be determined by measuring the concentration-dependent decrease in fluorescence.
Experimental Workflow Diagram
Caption: High-level workflow for the cell-based DAO inhibition assay.
DAO Metabolic Pathway and Inhibition
Caption: Mechanism of DAO activity and its inhibition by a test compound.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Cell Line | Caco-2 (human colorectal adenocarcinoma) or other cells with known DAO expression. |
| Cell Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin. |
| Test Compound | This compound (≥98% purity). |
| DAO Substrate | Putrescine dihydrochloride (Sigma-Aldrich, Cat# P7505) or Histamine. |
| H₂O₂ Detection | Intracellular Hydrogen Peroxide Assay Kit (e.g., Sigma-Aldrich, MAK164; Abcam, ab138874).[12] |
| Cell Viability Assay | Cell Counting Kit-8 (CCK-8) or similar WST-8 based assay.[11] |
| Plates | Black, clear-bottom 96-well microplates, sterile. |
| Instrumentation | Fluorescence microplate reader (bottom-read capable), standard cell culture incubator. |
| Other Reagents | PBS (phosphate-buffered saline), DMSO (cell culture grade), Trypsin-EDTA. |
Detailed Protocols
Protocol 1: Cell Culture and Seeding
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate (25,000 cells/well).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂ to allow cells to adhere and form a monolayer.
Protocol 2: Compound and Substrate Preparation
-
2-APA Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water or PBS. Gently warm or vortex if needed to fully dissolve. Filter-sterilize the stock solution.
-
2-APA Working Solutions: Perform serial dilutions of the 100 mM stock in cell culture medium to create a range of concentrations for testing (e.g., a 10-point, 2-fold dilution series starting from 2 mM, resulting in final assay concentrations from 1 mM down to ~2 µM).
-
Substrate Solution: Prepare a 10 mM stock solution of putrescine dihydrochloride in sterile water. Further dilute in assay buffer or medium to the desired final working concentration (typically 100-500 µM, which should be determined empirically or based on the enzyme's Kₘ).
Protocol 3: DAO Inhibition Assay
-
After cell incubation (Protocol 1), carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared 2-APA working solutions (Protocol 2) to the respective wells. Include wells with medium only (no compound) as a negative control and wells with a known DAO inhibitor (if available) as a positive control.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the putrescine working solution to each well.
-
Incubate for 60-120 minutes at 37°C. This incubation time may require optimization.
-
During the last 15-60 minutes of the incubation period (as per the manufacturer's instructions), add the hydrogen peroxide detection reagent from your chosen kit.[12]
-
Protect the plate from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm (bottom-read mode is recommended).[12]
Protocol 4: Cell Viability Counter-Screen
It is essential to run this protocol in parallel on a separate plate prepared identically to the assay plate.
-
Prepare and seed a 96-well plate with cells as described in Protocol 1.
-
Treat the cells with the same serial dilutions of 2-APA as in Protocol 3 and incubate for the same total duration.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
DAO Inhibition Calculation
-
Correct for Background: Subtract the average fluorescence of "no cell" control wells from all other readings.
-
Determine Percentage Inhibition: Calculate the percent inhibition for each concentration of 2-APA using the following formula:
% Inhibition = (1 - (Fluorescence_Sample / Fluorescence_NegativeControl)) * 100
-
Fluorescence_Sample: Fluorescence from wells treated with 2-APA.
-
Fluorescence_NegativeControl: Fluorescence from wells with no inhibitor (100% DAO activity).
-
IC₅₀ Determination
Plot the % Inhibition (Y-axis) against the log of the 2-APA concentration (X-axis). Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DAO activity.
Cell Viability Calculation
-
Correct for Background: Subtract the absorbance of "medium only" wells from all other readings.
-
Calculate Percentage Viability:
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
Example Data Interpretation
| 2-APA [µM] | % DAO Inhibition | % Cell Viability | Interpretation |
| 1000 | 92.5% | 98.1% | Potent DAO inhibition with no cytotoxicity. |
| 500 | 81.3% | 99.2% | Strong inhibition, non-toxic. |
| 250 | 65.7% | 101.5% | Clear inhibition, non-toxic. |
| 125 | 51.2% | 99.8% | Approximate IC₅₀ value. |
| 62.5 | 34.8% | 100.4% | Dose-dependent inhibition. |
| 31.3 | 15.9% | 101.1% | Low inhibition. |
| 0 | 0% | 100% | Baseline control. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Autofluorescence of compound or medium components. | Subtract background from a "no cell" control. Test compound fluorescence separately. Use phenol red-free medium for the assay. |
| Low Signal-to-Noise Ratio | Low DAO expression in cells; Insufficient incubation time; Inactive substrate/probe. | Use a cell line with higher DAO expression. Optimize substrate concentration and incubation times. Check the quality and storage of reagents. |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and careful technique. |
| Inhibition Observed, but also Cytotoxicity | The compound is toxic to cells at active concentrations. | The compound is not a specific inhibitor. The observed decrease in signal is likely due to cell death. The assay correctly identified a cytotoxic compound. |
References
- 1. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamine oxidase supplementation improves symptoms in patients with histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Diamine Oxidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 9. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. mcherry-sarna.com [mcherry-sarna.com]
- 12. content.abcam.com [content.abcam.com]
Application Notes and Protocols: 2-Aminopimelic Acid as a Targeted Inhibitor of Lysine Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial lysine biosynthetic pathway, particularly the diaminopimelate (DAP) branch, represents a validated and compelling target for the development of novel antibacterial agents. This pathway is essential for bacterial survival, contributing to both protein synthesis and the structural integrity of the peptidoglycan cell wall in most bacterial species, yet it is absent in mammals, offering a clear therapeutic window. 2-Aminopimelic acid (2-APA), an acyclic analog of the pathway intermediate tetrahydrodipicolinic acid (THDPA), serves as a targeted probe and, through derivatization, a potent inhibitor of this critical pathway. This guide provides an in-depth exploration of the mechanism of action of 2-APA and its derivatives, alongside detailed, field-proven protocols for evaluating its inhibitory effects on key enzymes and its antibacterial efficacy in whole-cell assays.
Introduction: The Strategic Value of the Lysine Biosynthesis Pathway
The escalating crisis of antibiotic resistance necessitates the exploration of unexploited biochemical pathways for antimicrobial drug development. The lysine biosynthetic pathway is an attractive target because its products, L-lysine and its precursor meso-diaminopimelate (meso-DAP), are fundamental components of the bacterial cell.[1][2] Meso-DAP is the direct cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria, while lysine serves this role in most Gram-positive bacteria.[3] As mammals lack the enzymatic machinery for de novo lysine synthesis and must acquire it from their diet, inhibitors of this pathway are expected to exhibit high selectivity and low host toxicity.[1][2]
Several enzymes in this pathway are essential for bacterial viability and represent potential drug targets.[1][4][5][6] This document focuses on the utility of this compound as a chemical tool to probe and inhibit this pathway, with a focus on enzymes such as tetrahydrodipicolinate N-succinyltransferase (DapD) and diaminopimelate decarboxylase (DAPDC).
Mechanism of Action: From Substrate Analog to Intracellular Inhibitor
L-2-Aminopimelic acid (L-2-APA) is a structural analog of tetrahydrodipicolinic acid (THDPA), a key cyclic intermediate in the DAP pathway. On its own, 2-APA exhibits minimal antibacterial activity due to poor uptake into the bacterial cytoplasm.[7] However, its true potential is realized through a "Trojan horse" strategy.
When L-2-APA is incorporated into small peptides, such as (L-2-aminopimelyl)-L-alanine, it can be actively transported into the bacterial cell via peptide transport systems.[7] Once inside, intracellular peptidases cleave the peptide bond, releasing high concentrations of L-2-APA. The liberated L-2-APA then acts as a potent substrate for tetrahydrodipicolinate N-succinyltransferase (DapD), an enzyme that normally converts THDPA to an acylated product. This interaction leads to the accumulation of upstream intermediates and disrupts the normal flux of the pathway, ultimately inhibiting the production of essential DAP and lysine.[7] This targeted disruption of cell wall and protein synthesis leads to bacterial cell death.
The D-enantiomer, D-2-aminopimelic acid, is not a substrate but acts as a weak competitive inhibitor of DapD. This highlights the stereospecificity of the enzymes within this pathway.
Visualizing the Inhibition Strategy
The following diagram illustrates the "Trojan Horse" mechanism employed by this compound peptides to inhibit lysine biosynthesis.
Protocols for Evaluating this compound Activity
This section provides detailed protocols for preparing 2-APA solutions and for conducting both enzymatic and whole-cell assays.
Preparation of this compound Stock Solutions
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
DL-2-Aminopimelic acid (or specific L- or D-isomer)[8][9][10]
-
Sterile, nuclease-free water
-
1 M NaOH or 1 M HCl (for pH adjustment)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a portion of the final volume of sterile water. 2-APA is an amino acid and may require pH adjustment to fully dissolve.[11]
-
pH Adjustment: While stirring, add 1 M NaOH dropwise to aid in dissolving acidic amino acids. If working with a salt form, this may not be necessary. Adjust the pH to ~7.0-7.4 for most biological assays.[11] Use 1 M HCl for any necessary downward pH adjustments.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with sterile water to create a concentrated stock (e.g., 100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.[11]
Protocol: Tetrahydrodipicolinate N-Succinyltransferase (DapD) Inhibition Assay
This protocol is designed to measure the inhibition of DapD using L-2-aminopimelic acid as a substrate and monitoring the release of Coenzyme A (CoA).
Principle: DapD catalyzes the transfer of a succinyl group from succinyl-CoA to its amino acid substrate. The free thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified DapD enzyme
-
L-2-Aminopimelic acid (substrate analog)
-
Succinyl-CoA
-
DTNB (Ellman's reagent)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 2 mM MgCl₂
-
96-well microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare Reagents:
-
Prepare a 10 mM DTNB stock solution in the assay buffer.
-
Prepare a 10 mM succinyl-CoA stock solution in water.
-
Prepare serial dilutions of the 2-APA inhibitor/substrate in assay buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of 2 mM DTNB (final concentration: 200 µM).
-
Add 10 µL of various concentrations of L-2-aminopimelic acid (e.g., final concentrations ranging from 0.5 to 15 mM).
-
Add 10 µL of purified DapD enzyme (e.g., final concentration 0.25 µM).
-
Incubate the plate at 25°C for 5 minutes to pre-warm the components.
-
-
Initiate Reaction:
-
Add 10 µL of 1 mM succinyl-CoA (final concentration: 100 µM) to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the substrate (L-2-APA) concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
To determine the IC₅₀ for an inhibitor (e.g., D-2-APA), perform the assay with a fixed concentration of L-2-APA and varying concentrations of the inhibitor.
-
Workflow for DapD Inhibition Assay
Protocol: Diaminopimelate Decarboxylase (DAPDC) Coupled Inhibition Assay
This assay determines the activity of DAPDC by coupling the production of lysine to the NADH-dependent reaction of saccharopine dehydrogenase (SDH).
Principle: DAPDC converts meso-DAP to L-lysine.[5][12] The coupling enzyme, SDH, then catalyzes the reaction of L-lysine and α-ketoglutarate in the presence of NADH to produce saccharopine and NAD⁺. The rate of DAPDC activity is proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified DAPDC enzyme
-
Purified SDH (coupling enzyme)
-
meso-Diaminopimelic acid (substrate)
-
This compound or its derivatives (inhibitor)
-
NADH
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP, cofactor for DAPDC)
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare Pre-initiation Mixture (Cocktail):
-
In a single tube, prepare a cocktail containing:
-
Assay Buffer (200 mM Tris-HCl, pH 8.0)
-
NADH (to a final concentration of 0.16 mM)
-
α-ketoglutarate (to a final concentration of 25 mM)
-
PLP (to a final concentration of 0.1 mM)
-
SDH (to a final concentration of 2.5 µM)
-
meso-DAP substrate (e.g., to a final concentration equal to its Kₘ, ~1 mM)
-
-
-
Assay Setup (per well):
-
Add 90 µL of the pre-initiation mixture to each well.
-
Add 5 µL of the test inhibitor (2-APA or derivative) at various concentrations (use buffer for the uninhibited control).
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of DAPDC enzyme (e.g., final concentration 5-500 nM) to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot percent inhibition vs. inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Protocol: Antibacterial Susceptibility Testing (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of 2-APA peptides against various bacterial strains using the broth microdilution method, following CLSI guidelines.
Materials:
-
2-APA peptide (e.g., (L-2-aminopimelyl)-L-alanine)
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a few colonies into MHB and grow to mid-log phase (~0.5 McFarland standard, corresponding to ~1.5 x 10⁸ CFU/mL).
-
Dilute the culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Prepare Peptide Dilutions:
-
In a 96-well plate, prepare serial 2-fold dilutions of the 2-APA peptide in MHB. For example, start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Include a positive control well (bacteria in MHB, no peptide) and a negative control well (MHB only, no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a microplate reader.
-
-
Reversibility Check (Mechanism Validation):
-
To confirm the mechanism of action, repeat the MIC assay on media supplemented with L-lysine or meso-DAP. If the antibacterial activity is reversed (i.e., a higher MIC is observed), it provides strong evidence that the peptide's target is the lysine biosynthetic pathway.[7]
-
Expected Results and Data Interpretation
The following tables summarize representative data for the inhibition of lysine biosynthesis by this compound and its derivatives.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | Organism | Inhibition Type | Kᵢ / IC₅₀ |
|---|---|---|---|---|
| D-2-Aminopimelic Acid | DapD | P. aeruginosa | Competitive | >20 mM |
| (L-2-aminopimelyl)-L-alanine | DapD (via released L-2-APA) | E. coli | Substrate | - |
(Note: Specific Kᵢ values for 2-APA are not widely published, reflecting its primary role as a substrate analog for DapD. Inhibition is achieved by overwhelming the enzyme and disrupting the pathway.)
Table 2: Minimum Inhibitory Concentrations (MIC) of 2-APA Peptides
| Peptide Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis |
|---|---|---|---|---|
| (L-2-aminopimelyl)-L-alanine | 1-10 µM | 10-50 µM | >100 µM | 10-50 µM |
| L-2-Aminopimelic Acid | >1000 µM | >1000 µM | >1000 µM | >1000 µM |
(Note: MIC values are illustrative and can vary based on the specific strain, peptide structure, and assay conditions. Gram-positive bacteria like S. aureus may be less susceptible due to differences in peptide uptake mechanisms or cell wall structure.)[1][13]
Conclusion and Future Directions
This compound and its peptide conjugates are powerful tools for the study and inhibition of the bacterial lysine biosynthetic pathway. The protocols detailed herein provide a robust framework for researchers to characterize novel inhibitors targeting this essential pathway. The "Trojan horse" strategy of using peptide carriers to deliver 2-APA into the cell remains a promising approach for overcoming bacterial membrane barriers. Future work should focus on optimizing the peptide carrier to enhance uptake across a broader spectrum of pathogenic bacteria, including notoriously difficult-to-treat Gram-negative organisms, and on exploring the inhibitory potential of 2-APA derivatives against other key enzymes in the DAP pathway.
References
- 1. Design of Bactericidal Peptides Against Escherichia coli O157:H7, Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. culture media preparation protocols [tryps.rockefeller.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diaminopimelate decarboxylase - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Metabolic Labeling of Bacterial Peptidoglycan with 2-Aminopimelic Acid Analogs
For: Researchers, scientists, and drug development professionals investigating bacterial cell wall biosynthesis, antibiotic mechanisms, and host-pathogen interactions.
Introduction: The Significance of Peptidoglycan and Diaminopimelic Acid
The bacterial cell wall is a remarkable and essential macromolecular structure, primarily composed of peptidoglycan (PG), which encases the cytoplasmic membrane.[1][2] This mesh-like sacculus provides structural rigidity, dictates cell shape, and protects the bacterium from osmotic lysis.[1][2][3] The fundamental building block of PG consists of long glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide stems.[1][2]
A key component of the peptide stem in most Gram-negative bacteria and some Gram-positive species, such as Bacillus and Mycobacterium, is meso-diaminopimelic acid (mDAP).[4][5] This unique amino acid, typically found at the third position of the pentapeptide precursor, is crucial for forming the cross-links that give the PG its strength.[4][6] The biosynthesis of PG is a complex, multi-stage process involving cytoplasmic precursor synthesis, transport across the membrane, and periplasmic polymerization and cross-linking.[7][8] Because DAP and its biosynthetic pathway are absent in mammals, they represent prime targets for the development of novel antibacterial agents.[5][9]
Metabolic labeling is a powerful technique that leverages the cell's own biosynthetic machinery to incorporate probes into macromolecules.[10][11] By introducing analogs of native building blocks, researchers can visualize, track, and analyze complex biological processes in living cells. This guide details a protocol for the metabolic labeling of bacterial peptidoglycan using analogs of 2-aminopimelic acid (a close structural relative of DAP), enabling the investigation of cell wall dynamics.
Principle of the Method
This protocol is based on the ability of bacterial PG biosynthetic enzymes, particularly the MurE ligase, to recognize and incorporate analogs of mDAP into the growing peptide stem of the PG precursor, UDP-MurNAc-pentapeptide.[6] The MurE ligase is responsible for adding the diamino acid to the UDP-MurNAc-L-Ala-D-Glu intermediate.[6] While highly specific, it can tolerate some modifications to the mDAP structure.
By supplying bacteria with a this compound analog that contains a bioorthogonal handle (e.g., an azide or alkyne group), this modified amino acid becomes integrated into the PG sacculus.[12][13] This "silent" tag does not significantly perturb cell wall structure or function but provides a specific chemical handle for subsequent detection.[10] The incorporated tag can then be visualized by "clicking" it to a reporter molecule, such as a fluorophore, via a highly specific and efficient bioorthogonal chemical reaction like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[12][13][14]
This two-step labeling strategy offers high selectivity and sensitivity, allowing for the precise visualization of sites of active PG synthesis and turnover.[10]
Workflow and Pathway Visualization
The overall experimental workflow involves two main stages: metabolic incorporation of the DAP analog and subsequent bioorthogonal ligation to a reporter molecule for detection.
Metabolic Incorporation Pathway
The diagram below illustrates the incorporation of a this compound analog into the peptidoglycan biosynthesis pathway.
Caption: Incorporation of a this compound analog into the bacterial peptidoglycan.
Experimental Workflow
The following diagram outlines the step-by-step process from bacterial culture to final analysis.
Caption: Step-by-step experimental workflow for labeling and analysis.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Specifications | Supplier Example |
| Bacterial Strain | DAP-auxotrophic E. coli or other mDAP-containing species | ATCC, Coli Genetic Stock Center |
| Growth Medium | Minimal medium (e.g., M9) to control amino acid content | Varies |
| This compound Analog | e.g., Azido-DAP, Alkyne-DAP (L- or D,L- isomer) | Commercially available or custom synthesis |
| Fluorescent Reporter | Alkyne- or DBCO-functionalized fluorophore (e.g., Alexa Fluor 488) | Click Chemistry Tools, Thermo Fisher |
| CuAAC Catalyst (if needed) | Copper (II) Sulfate (CuSO₄), TBTA, Sodium Ascorbate | Sigma-Aldrich |
| Fixative (optional) | 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences |
| Permeabilization Agent (optional) | 0.1% Triton X-100 in PBS | Sigma-Aldrich |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Varies |
Protocol 1: Metabolic Labeling of E. coli
This protocol is optimized for labeling exponentially growing E. coli.
-
Prepare Cultures: Inoculate a single colony of E. coli into 5 mL of rich medium (e.g., LB) and grow overnight at 37°C with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into a minimal medium (e.g., M9 salts supplemented with 0.4% glucose and necessary amino acids, excluding DAP if using an auxotroph). Grow to early- or mid-log phase (OD₆₀₀ ≈ 0.2-0.5).
-
Expert Insight: Using a minimal medium is crucial to prevent competition from endogenous amino acids, thereby maximizing the incorporation of the analog.[11] For DAP auxotrophs, this step is essential for viability and labeling.
-
-
Initiate Labeling: Add the this compound analog to the culture. A typical starting concentration is between 50 µM to 1 mM. The optimal concentration must be determined empirically for each bacterial species and analog.
-
Incubation: Continue to incubate the culture at 37°C with shaking. The labeling duration can range from a few minutes for visualizing rapid synthesis (e.g., during cell division) to several hours or across one full generation time for general cell wall labeling.[15]
-
Harvest Cells: Transfer the cells to a microcentrifuge tube and pellet them by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash: Carefully remove the supernatant and wash the cell pellet twice with 1 mL of cold PBS to remove any unincorporated probe.
Protocol 2: Fluorescent Tagging via Click Chemistry (SPAAC)
This protocol uses a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and ideal for live-cell imaging.[13][14] This assumes an azide-containing DAP analog and a DBCO-functionalized fluorophore were used.
-
Resuspend Cells: After the final wash from the labeling step, resuspend the cell pellet in 200 µL of PBS.
-
Add Fluorescent Probe: Add the DBCO-functionalized fluorophore to a final concentration of 5-25 µM.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
Trustworthiness Check: To confirm that labeling is specific to metabolic incorporation, run a control where the DAP analog is omitted but the cells are still subjected to the click reaction. Another control is to perform the labeling in the presence of a protein synthesis inhibitor (if the target process is linked) or a specific PG synthesis inhibitor like D-cycloserine.[16]
-
-
Wash: Pellet the cells by centrifugation (5000 x g for 5 minutes).
-
Final Wash Steps: Wash the pellet twice with 1 mL of PBS to remove excess fluorescent probe.
-
Prepare for Analysis: Resuspend the final cell pellet in a suitable volume of PBS for analysis. For microscopy, a small volume (5-10 µL) can be mounted on a microscope slide with an agarose pad.
Analysis and Expected Results
Fluorescence Microscopy
Labeled bacteria should exhibit fluorescence localized to the cell periphery, consistent with the location of the peptidoglycan sacculus. In actively dividing cells like E. coli, fluorescence is often concentrated at the septum, highlighting the site of new cell wall synthesis.[15]
Flow Cytometry
Flow cytometry provides a quantitative measure of labeling across a bacterial population. A successful labeling experiment will show a significant shift in fluorescence intensity for the labeled sample compared to unlabeled or control samples.
Mass Spectrometry
For detailed structural analysis, the labeled peptidoglycan can be isolated, digested (e.g., with mutanolysin or lysozyme), and analyzed by LC-MS/MS.[17] This "peptidoglycomics" approach can confirm the precise location and abundance of the incorporated analog within the muropeptide fragments.[17][18]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Fluorescent Signal | - Inefficient incorporation of the analog.- Low concentration of probe or fluorophore.- Inefficient click reaction. | - Optimize analog concentration and incubation time.- Use a DAP auxotroph to force incorporation.- Increase fluorophore concentration or incubation time.- If using CuAAC, ensure catalyst components are fresh. |
| High Background Signal | - Insufficient washing.- Non-specific binding of the fluorescent probe. | - Increase the number and volume of wash steps after labeling and after the click reaction.- Include a blocking agent like BSA in the click reaction buffer.- Filter-sterilize all buffers and reagents. |
| Cell Lysis or Growth Inhibition | - The DAP analog is toxic at the concentration used.- The analog is disrupting PG synthesis. | - Perform a dose-response curve to find the highest non-toxic concentration.- Reduce the labeling time.- Synthesize and test alternative analogs with different linkers or bioorthogonal groups. |
Conclusion
Metabolic labeling with this compound analogs is a robust and versatile method for studying the intricate process of bacterial peptidoglycan synthesis. By providing a means to visualize and analyze cell wall dynamics in living bacteria, this technique offers invaluable insights for basic microbiology research and the development of next-generation antibiotics. The protocols provided herein serve as a comprehensive starting point, which should be further optimized for specific bacterial species and experimental goals.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 4. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 9. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 14. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptidoglycomics reveals compositional changes in peptidoglycan between biofilm- and planktonic-derived Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Aminopimelic Acid
Welcome to the Technical Support Center for the stereoselective synthesis of 2-aminopimelic acid. This non-proteinogenic α-amino acid is a crucial component in bacterial cell wall peptidoglycan and serves as a valuable building block in medicinal chemistry.[1][2] Its synthesis, however, presents significant stereochemical challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of establishing the desired stereochemistry at the C2 position.
Here, you will find detailed troubleshooting guides in a question-and-answer format, addressing specific experimental issues, alongside frequently asked questions (FAQs) covering broader concepts.
Troubleshooting Guides
This section addresses specific problems that may arise during the stereoselective synthesis of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing this compound, but with a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). What are the likely causes and how can I improve the stereocontrol?
A: Low stereoselectivity is a frequent hurdle and can stem from several factors, from reaction conditions to the choice of chiral control element.[3][4]
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The energy difference between diastereomeric transition states is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a mixture of stereoisomers.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Conduct the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to identify the optimal condition for stereoselectivity.[3]
-
Monitor Reaction Rate: Be aware that lowering the temperature will likely decrease the reaction rate, necessitating longer reaction times.[3]
-
-
-
Ineffective Chiral Auxiliary or Catalyst: The choice of chiral auxiliary or catalyst is paramount for inducing facial selectivity.[4][5]
-
Troubleshooting Steps:
-
Screen Chiral Auxiliaries/Ligands: If using a chiral auxiliary-based approach (e.g., Evans oxazolidinones), test auxiliaries with varying steric bulk.[5][6] For catalytic methods, screen a library of chiral ligands with different electronic and steric properties.[4][7][8]
-
Verify Catalyst/Auxiliary Purity: Impurities can interfere with the desired stereochemical pathway. Ensure the chiral controller is of high purity.[9]
-
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the substrate-catalyst complex and the transition state energies.[3]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF).[3]
-
Literature Review: Consult the literature for precedents with similar substrates and reaction types to guide solvent selection.
-
-
-
Inappropriate Protecting Groups: The size and nature of protecting groups on the substrate can significantly impact the stereochemical outcome by influencing the preferred conformation of the molecule in the transition state.
-
Troubleshooting Steps:
-
Modify Protecting Groups: Consider using bulkier protecting groups to enhance steric hindrance and favor a specific trajectory of reagent attack.[4] For instance, in the synthesis of related diamino acids, bulky tert-butyl esters have been used to prevent unwanted side reactions and influence stereoselectivity.[10]
-
Orthogonality: Ensure the chosen protecting groups are stable under the reaction conditions and can be removed without affecting the newly formed stereocenter.[11][12]
-
-
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25 °C | 0 °C | -78 °C |
| Solvent | Dichloromethane | Toluene | THF |
| Chiral Auxiliary | (S)-4-benzyloxazolidin-2-one | (S)-4-isopropyloxazolidin-2-one | (S)-4-phenyloxazolidin-2-one |
| Diastereomeric Ratio (d.r.) | 3:1 | 10:1 | >20:1 |
| Enantiomeric Excess (e.e.) | 60% | 85% | >98% |
| Table 1. Example of optimization parameters for improving stereoselectivity. |
Issue 2: Difficulty in Removing Chiral Auxiliary
Q: I have successfully synthesized the desired diastereomer, but I am struggling to cleave the chiral auxiliary without racemization or decomposition of the product.
A: The cleavage of the chiral auxiliary is a critical step that can compromise the stereochemical integrity of your product if not performed under optimal conditions.
Potential Causes and Solutions:
-
Harsh Cleavage Conditions: Standard cleavage protocols might be too harsh for the this compound backbone, leading to epimerization at the α-carbon or other side reactions.
-
Troubleshooting Steps:
-
Milder Reagents: Explore milder cleavage conditions. For Evans oxazolidinones, instead of strong bases like lithium hydroxide, consider alternatives like lithium hydroperoxide (LiOOH) at low temperatures.
-
Lewis Acid-Assisted Cleavage: For certain auxiliaries, Lewis acids can facilitate cleavage under milder conditions.
-
-
-
Protecting Group Incompatibility: The protecting groups on the pimelate chain may not be stable to the auxiliary cleavage conditions.
-
Troubleshooting Steps:
-
Review Orthogonality: Re-evaluate the compatibility of your protecting group strategy with the planned auxiliary cleavage.
-
Alternative Protecting Groups: If necessary, redesign the synthesis with protecting groups that are stable to the cleavage conditions. For example, if using acid-labile conditions for cleavage, ensure your side-chain protecting groups are base-labile or can be removed via hydrogenation.[11]
-
-
Issue 3: Challenges in Purification and Separation of Diastereomers
Q: My reaction yields a mixture of diastereomers, and I am having difficulty separating them by standard chromatography.
A: The separation of diastereomers can be challenging due to their similar physical properties.
Potential Causes and Solutions:
-
Similar Polarity of Diastereomers: If the diastereomers have very similar polarities, they will co-elute during column chromatography.
-
Troubleshooting Steps:
-
Chromatography Optimization: Systematically screen different solvent systems (eluents) and stationary phases (silica, alumina, or reverse-phase).
-
Derivatization: Convert the mixture of diastereomers into derivatives that may have more significant differences in their physical properties, facilitating separation.[13] After separation, the derivatizing group can be removed.
-
Recrystallization: Attempt fractional crystallization, as diastereomers can have different solubilities and crystal packing arrangements.
-
-
-
Formation of Diastereomeric Salts: For amino acids, forming diastereomeric salts with a chiral resolving agent is a classic and effective method for separation.
-
Troubleshooting Steps:
-
Select a Resolving Agent: Use a chiral acid or base to form salts with your this compound derivative.
-
Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of this compound?
The main approaches include:
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like L-aspartic or L-glutamic acid.[14]
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation.[5][15][16][17]
-
Asymmetric Catalysis: Using a chiral catalyst to create the stereocenter.[7][18][19][20] This can involve reactions like asymmetric hydrogenation or conjugate additions.
-
Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture.
Q2: How do I choose the right protecting groups for the two carboxylic acid moieties and the amino group?
The choice of protecting groups is critical and depends on the overall synthetic strategy. Key considerations include:
-
Orthogonality: You need to be able to deprotect one functional group without affecting the others.[12] For example, using an Fmoc group for the amine (base-labile), a benzyl ester for one carboxyl group (hydrogenolysis-labile), and a tert-butyl ester for the other (acid-labile) allows for selective deprotection.[11]
-
Stability: The protecting groups must be stable to the reaction conditions used to build the molecule and create the stereocenter.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid racemization of the final product.[21]
Q3: What are some common pitfalls to avoid when setting up a stereoselective reaction for this compound synthesis?
-
Atmospheric Contamination: Many organometallic reagents and catalysts used in asymmetric synthesis are sensitive to air and moisture.[9] Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: The purity of starting materials, reagents, and solvents is crucial. Impurities can poison catalysts or lead to side reactions.[9]
-
Incorrect Stoichiometry: Precise control of stoichiometry is often critical, especially in catalytic reactions.
-
Inadequate Monitoring: Use appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral shift reagent) to monitor the progress and stereochemical outcome of the reaction.
Visualizations and Protocols
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Key Synthetic Strategy: Chiral Auxiliary Approach
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Microbial 2-Aminopimelic Acid (2-APA) Production
Welcome, researchers and innovators, to your dedicated resource for enhancing the microbial production of 2-Aminopimelic Acid (2-APA). As a critical precursor for synthesizing novel β-lactam antibiotics and other valuable pharmaceuticals, maximizing the yield of 2-APA is paramount.[1] This guide is structured to provide not just protocols, but the underlying rationale to empower you to troubleshoot and innovate effectively. We will delve into the core metabolic pathways, address common challenges, and provide actionable solutions to propel your research forward.
Section 1: Understanding the Core Pathway
Before troubleshooting, a firm grasp of the biosynthetic machinery is essential. 2-APA is an intermediate in the Diaminopimelic Acid (DAP) pathway, which is the primary route for L-lysine biosynthesis in most bacteria, including the workhorse of metabolic engineering, Escherichia coli.[2] Understanding this pathway is the first step to rationally engineering a high-yield strain.
Question: What is the fundamental biosynthetic pathway for this compound?
Answer: this compound is synthesized via the L-lysine biosynthetic pathway, commonly referred to as the Diaminopimelic Acid (DAP) pathway. The synthesis begins from central carbon metabolism precursors, L-aspartate and pyruvate. The "succinylase" variant of this pathway is the most common in bacteria like E. coli.[2] The key enzymatic steps leading to LL-2,6-diaminopimelate, the immediate precursor to meso-diaminopimelate and L-lysine, are where 2-APA can be seen as an intermediate or a closely related analog.
The core reaction sequence is as follows:
-
Aspartate is phosphorylated by Aspartokinase (AK) .
-
This is followed by reduction by Aspartic Semialdehyde Dehydrogenase (AsaDH) .
-
Dihydrodipicolinate Synthase (DHDPS, encoded by dapA) catalyzes the condensation of L-aspartate-semialdehyde and pyruvate to form dihydrodipicolinate.[3]
-
Dihydrodipicolinate Reductase (DHDPR, encoded by dapB) reduces this product to tetrahydrodipicolinate (THDPA).[3]
-
A series of subsequent enzymatic reactions involving N-succinylation, amination, and deacylation ultimately leads to diaminopimelate.
For the specific purpose of 2-APA accumulation, metabolic engineering strategies often involve modifying this natural pathway.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when starting or optimizing 2-APA production.
Question: Which microbial hosts are best suited for 2-APA production?
Answer: Escherichia coli and Corynebacterium glutamicum are the most extensively used and well-characterized hosts for producing amino acids and their derivatives.[2][4]
-
E. coli : Offers rapid growth, a vast genetic toolkit, and well-understood metabolism.[5][6] It is often the first choice for proof-of-concept studies and pathway engineering.
-
C. glutamicum : Naturally a high-flux strain for amino acid production (like L-glutamate and L-lysine), it possesses robust metabolic pathways and is widely used in industrial-scale fermentation.[2][7]
The choice depends on your specific goals. For rapid prototyping of genetic strategies, E. coli is advantageous. For scaling up to high titers, C. glutamicum may offer a more robust platform.
Question: What are the primary metabolic bottlenecks that limit 2-APA yield?
Answer: There are three primary bottlenecks that consistently limit the yield of 2-APA and related amino acids:
-
Feedback Inhibition: The final product of the pathway, L-lysine, allosterically inhibits the activity of the first enzyme, Aspartokinase (AK).[8][9] This is a natural cellular regulation mechanism to prevent over-accumulation of amino acids.[10][11] When L-lysine levels rise, the entire pathway is throttled, limiting the flux towards 2-APA.
-
Precursor Supply: The production of 2-APA is directly dependent on the intracellular pools of its precursors, L-aspartate and pyruvate. Insufficient supply from the central carbon metabolism can become a major rate-limiting step.[12][13]
-
Competing Pathways: Carbon flux can be diverted away from the DAP pathway into other biosynthetic routes. For example, L-aspartate is a precursor for other amino acids like methionine and threonine, as well as for pyrimidine biosynthesis.
Question: How is 2-APA typically quantified from a fermentation broth?
Answer: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying amino acids like 2-APA.[14][15] Because most amino acids lack a strong chromophore, a derivatization step is required for sensitive detection.[16]
-
Method: Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) is common.[17] These derivatives are highly fluorescent, allowing for sensitive detection using a fluorescence detector.[14]
-
Separation: Reversed-phase HPLC columns are typically used to separate the derivatized amino acids.[18]
-
Quantification: A standard curve is generated using a pure 2-APA standard of known concentrations to accurately quantify the amount in your experimental samples.[17]
Section 3: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Symptom 1: Very low or no detectable 2-APA, and poor cell growth (low OD).
-
Question: My culture is not growing well, and consequently, my 2-APA yield is negligible. What are the likely causes?
-
Probable Cause 1: Suboptimal Fermentation Conditions. Microbial growth is highly sensitive to environmental parameters. Incorrect pH, temperature, or aeration can severely stunt growth.[19][20]
-
Solution: Systematically optimize your fermentation conditions. The optimal temperature for most E. coli strains is 37°C, while for C. glutamicum it is typically 30°C.[20][21] Maintain pH around 7.0 using appropriate buffers. Ensure adequate aeration by optimizing the shaking speed (e.g., 180-220 rpm) in shake flasks or by controlling dissolved oxygen levels in a bioreactor.[19]
-
Probable Cause 2: Incorrect Media Composition. The growth medium may be lacking essential nutrients or have an imbalanced carbon-to-nitrogen ratio.[22] Nutrient limitation can severely impact biomass accumulation.
-
Solution: Review and optimize your medium formulation. Ensure it contains a sufficient carbon source (e.g., glucose), nitrogen source (e.g., ammonium sulfate), phosphate, and essential trace minerals. Refer to established media formulations for amino acid production, such as M9 minimal medium or more complex production media like ZYM-5052, as a starting point.[23]
-
Probable Cause 3: Toxicity of Overexpressed Proteins. High-level expression of certain metabolic enzymes can impose a metabolic burden on the host cells, leading to growth inhibition.[24]
-
Solution: Modulate the expression level of your pathway genes. Use inducible promoters (e.g., Ptac, PBAD) and test a range of inducer concentrations (e.g., IPTG, Arabinose) to find a balance between pathway activity and cell health.[23][25] Sometimes, lowering the induction temperature (e.g., to 30°C for E. coli) after inducing protein expression can improve protein folding and reduce toxicity.[26]
-
Symptom 2: Good cell growth, but the final 2-APA titer is disappointingly low.
-
Question: My cells are growing to a high density, but they are not producing much 2-APA. Where is the carbon flux going?
-
Probable Cause 1: Strong Feedback Inhibition. As explained in the FAQs, the native Aspartokinase (AK) is likely being inhibited by even small amounts of L-lysine or its analogs. This is one of the most common bottlenecks in this pathway.[9][10]
-
Solution: Employ a feedback-resistant variant of Aspartokinase. Through mutagenesis, variants of AK have been developed that are insensitive to L-lysine concentration.[9] Incorporating the gene for a feedback-resistant AK into your production strain is a critical step for achieving high yields.
-
Probable Cause 2: Insufficient Precursor Supply. Even with a robustly expressed pathway, production will be limited if the foundational building blocks (L-aspartate and pyruvate) are scarce. High cell density creates a high demand that the cell's central metabolism may not be able to meet.[12]
-
Solution: Engineer the central carbon metabolism to channel more flux towards your precursors.
-
For Pyruvate: Overexpressing pyruvate kinase (pyk) or knocking out pathways that consume pyruvate can increase its availability.
-
For L-Aspartate: Overexpressing anaplerotic enzymes like pyruvate carboxylase (pyc) or phosphoenolpyruvate carboxylase (ppc) can replenish the TCA cycle with oxaloacetate, the direct precursor to L-aspartate.
-
-
Probable Cause 3: Diversion to Competing Pathways. The intermediate tetrahydrodipicolinate (THDPA) is naturally converted into L-lysine. If your goal is to accumulate a precursor like 2-APA, the downstream enzymes are competing for the substrate.
-
Solution: Use targeted gene knockouts or knockdown techniques (like CRISPRi) to block or reduce the flux through competing pathways.[23] For instance, reducing the expression of enzymes downstream of THDPA in the lysine pathway could help accumulate intermediates.
-
| Parameter | Typical Starting Value (E. coli) | Optimized Range | Rationale |
| Temperature | 37°C | 30-37°C | Lower temperatures can improve protein solubility and reduce metabolic burden post-induction.[26] |
| pH | 7.0 | 6.5-7.5 | Maintains enzymatic activity and cell membrane integrity.[20] |
| Inducer (IPTG) | 1.0 mM | 0.1-1.0 mM | Fine-tunes protein expression to balance pathway flux with cell health.[25] |
| Glucose Conc. | 20 g/L | 20-50 g/L | Primary carbon and energy source; high concentrations can be inhibitory.[20] |
| Nitrogen Source | (NH₄)₂SO₄ | Varies | Must be balanced with carbon source to avoid limitation.[22] |
Section 4: Key Protocols
Protocol 1: Basic Shake Flask Fermentation for Strain Screening
This protocol provides a standardized method for evaluating the performance of different engineered strains at a small scale.
-
Inoculum Preparation: Inoculate a single colony of your engineered strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 220 rpm.
-
Main Culture: In a 250 mL baffled flask, add 50 mL of your defined production medium (e.g., M9 medium supplemented with glucose).
-
Inoculation: Inoculate the main culture with the overnight seed culture to a starting OD₆₀₀ of 0.05.
-
Growth Phase: Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add your inducer (e.g., IPTG to a final concentration of 0.5 mM). If applicable, reduce the temperature to 30°C to enhance protein solubility.[23]
-
Production Phase: Continue incubation for 24-72 hours. Collect samples periodically to measure OD₆₀₀ and the concentration of 2-APA in the supernatant.
-
Analysis: Centrifuge the samples to pellet the cells. Filter the supernatant and analyze for 2-APA content using HPLC as described in the FAQ section.
References
- 1. Beta-lactam Antibiotics: From Antibiosis to Resistance and Bacteriology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cluster of three genes (dapA, orf2, and dapB) of Brevibacterium lactofermentum encodes dihydrodipicolinate synthase, dihydrodipicolinate reductase, and a third polypeptide of unknown function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microorganisms | Special Issue : Microbial Cell Factories: Production of Amino Acids Using Microorganisms [mdpi.com]
- 5. emsl.pnnl.gov [emsl.pnnl.gov]
- 6. scispace.com [scispace.com]
- 7. Microbial Production of Amino Acid-Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feedback Inhibition | BioNinja [old-ib.bioninja.com.au]
- 9. Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Feedback Inhibition Enables Robust Amino Acid Biosynthesis in E. coli by Enforcing Enzyme Overabundance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The genetic basis of precursor supply for the biosynthesis of macrolide and polyether antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Nutrient-Limited Operational Strategies for the Microbial Production of Biochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 25. Optimization of Fermentation Conditions for the Production of 2,3,5-Trimethylpyrazine by Recombinant Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-Aminopimelic Acid in Aqueous Solutions
Welcome to the technical support guide for 2-Aminopimelic Acid (2-APA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of 2-APA in aqueous solutions. Understanding the behavior of this critical non-proteinogenic amino acid, a key building block in bacterial cell walls and various synthetic compounds, is paramount for experimental success and data integrity.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific rigor.
Section 1: Fundamental Stability Profile of this compound
This section addresses the core chemical principles governing the stability of 2-APA in solution.
Q1: What are the primary chemical pathways that lead to the degradation of this compound in aqueous solutions?
A1: The stability of this compound in an aqueous environment is primarily threatened by two distinct chemical processes: intramolecular cyclization (lactamization) and, to a lesser extent under typical laboratory conditions, classical amino acid degradation pathways like deamination.
-
Intramolecular Cyclization (Lactamization): This is the most significant concern for 2-APA stability. The molecule contains a nucleophilic amino group at the C2 position and an electrophilic carboxylic acid group at the C7 position. Under favorable conditions, particularly with increased temperature or at certain pH values, the amino group can attack the C7-carboxyl group, eliminating a molecule of water to form a stable seven-membered cyclic amide known as an ε-lactam.[4][5] This conversion is often irreversible and results in a loss of the desired 2-APA, compromising the integrity of your experiments.
-
General Amino Acid Degradation: Like all α-amino acids, 2-APA can undergo deamination (loss of the amino group to form 2-hydroxypimelic acid) or decarboxylation (loss of a carboxyl group).[6] These reactions are generally slower under standard storage conditions but can be accelerated by factors such as extreme pH, high temperatures, or the presence of oxidative agents.[7][8]
Caption: Primary degradation pathways for this compound in solution.
Q2: Which environmental factors have the most significant impact on the stability of aqueous 2-APA solutions?
A2: The stability of 2-APA in solution is a function of temperature, pH, and storage duration.
-
Temperature: This is the most critical factor. Elevated temperatures provide the activation energy required for degradation reactions, especially lactamization. Storing solutions at room temperature will lead to measurable degradation over days to weeks, whereas frozen storage can preserve integrity for months.[9][10]
-
pH: The pH of the solution dictates the ionization state of the amino and carboxyl groups, influencing both solubility and reactivity. At its isoelectric point, 2-APA will have its lowest solubility.[11] Extreme pH values (both highly acidic and highly alkaline) can catalyze hydrolysis and other degradation reactions.[10][12] For many amino acids, a slightly acidic environment (pH 3-5) often provides the best balance of solubility and stability.
-
Time: Degradation is a cumulative process. The longer a solution is stored, especially under suboptimal conditions, the greater the accumulation of degradation products will be.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling of 2-APA solutions.
Problem: My experimental results are inconsistent. I suspect my 2-APA stock solution is degrading, but I'm not sure how to confirm this.
Solution: You are right to suspect stock solution integrity, as it is a common source of experimental irreproducibility. The most reliable way to address this is to implement a simple stability-indicating analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an accessible and powerful technique for this purpose.
The principle is that the parent 2-APA molecule and its degradation products (like the ε-lactam) will have different polarities and therefore elute at different times from the HPLC column. A "healthy" solution will show a single, sharp peak corresponding to 2-APA. A degraded sample will show a decrease in the area of the main peak and the appearance of new peaks corresponding to impurities.
Protocol 2: Monitoring 2-APA Stability via Reverse-Phase HPLC
-
Prepare a Reference Standard: Dissolve fresh, high-purity 2-APA solid in your desired mobile phase or a compatible solvent (e.g., water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL). This is your T=0 reference.
-
Sample Preparation: Dilute your stored stock solution to the same theoretical concentration as the reference standard using the same diluent.
-
Chromatographic Conditions (Example):
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over 15-20 minutes to elute compounds of increasing hydrophobicity.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) where the peptide/amide bonds absorb.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of pure 2-APA.
-
Inject your aged sample.
-
Compare the chromatograms: Look for a decrease in the area of the 2-APA peak and the emergence of new peaks (typically, the lactam will be less polar and elute later). The percentage of remaining 2-APA can be calculated as: (Area_sample / Area_reference) * 100.
-
Caption: Workflow for validating the stability of 2-APA solutions using HPLC.
Problem: I'm observing a precipitate forming in my concentrated 2-APA stock solution upon refrigeration.
Solution: This is a classic solubility issue, likely occurring because the pH of your solution is too close to the isoelectric point (pI) of this compound. At the pI, the molecule exists as a zwitterion with a net neutral charge, minimizing its interaction with water and causing it to precipitate, especially at lower temperatures where solubility decreases.
Corrective Actions:
-
Adjust the pH: The most effective solution is to adjust the pH of your stock solution to be at least 1-2 pH units away from its pI. Preparing the solution in a slightly acidic buffer (e.g., pH 3-5 using a citrate or acetate buffer) or by adding a small amount of dilute acid (e.g., 0.1 M HCl) will ensure the amino group is fully protonated, imparting a net positive charge and dramatically increasing solubility.[9][11]
-
Lower the Concentration: If adjusting the pH is not possible for your application, you may need to work with a lower stock concentration that remains below the solubility limit at your storage temperature.
-
Gentle Warming: Before use, allow the refrigerated solution to come to room temperature and gently vortex. If a precipitate remains, brief and gentle warming (e.g., in a 37°C water bath) may help redissolve the compound, but this should be done with caution to avoid accelerating degradation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the definitive recommended storage conditions for 2-APA?
A1: Storage conditions depend on the form of the 2-APA and the desired storage duration.
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | 4°C or Room Temp | >1 Year | Keep container tightly sealed in a dry, dark place.[13] |
| Aqueous Stock | 4°C | Short-term (1-2 weeks) | Prepare in slightly acidic buffer (pH 3-5). Sterile filter. |
| Aqueous Stock | -20°C | Medium-term (1-6 months) | Aliquot to avoid freeze-thaw cycles. Use a cryoprotectant if needed.[9] |
| Aqueous Stock | -80°C | Long-term (>6 months) | Gold standard for long-term preservation. Aliquotting is essential.[9] |
Table 1: Recommended Storage Conditions for this compound.
Q2: How do I prepare a stable, 100 mM aqueous stock solution of 2-APA?
A2: This protocol is designed to maximize both solubility and stability.
Protocol 1: Preparation of a Standardized 2-APA Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of 2-APA solid (MW: 175.18 g/mol ) in a sterile container.
-
Initial Solubilization: Add approximately 80% of the final target volume of high-purity water (e.g., Milli-Q).
-
pH Adjustment for Solubility: Begin stirring. The solution may be cloudy. Slowly add 1 M HCl dropwise while monitoring the pH. As the pH drops to around 3-4, the solid should fully dissolve.
-
Final Volume: Once fully dissolved, add water to reach the final desired volume. Confirm the final pH.
-
Sterilization: DO NOT AUTOCLAVE. The high heat will cause rapid lactamization. Instead, pass the solution through a 0.22 µm sterile filter into a sterile storage container.
-
Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots. Label clearly with the compound name, concentration, and date. Store immediately at the appropriate temperature (-20°C or -80°C for long-term storage).
Q3: Can I use a basic pH to dissolve 2-APA?
A3: Yes, you can. Adjusting the pH to the basic range (e.g., pH 9-10 with NaOH) will deprotonate the carboxylic acid groups, imparting a net negative charge and increasing solubility. However, be aware that alkaline conditions can also promote certain degradation pathways and may be less optimal for long-term stability compared to slightly acidic conditions.[10] The choice between acidic or basic solubilization should be guided by the requirements of your downstream application.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Lactam - Wikipedia [en.wikipedia.org]
- 6. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hou.usra.edu [hou.usra.edu]
- 9. researchgate.net [researchgate.net]
- 10. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. researchgate.net [researchgate.net]
- 13. Heptanedioic acid, 2-amino-, (2S)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Aminopimelic Acid Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for solubility issues encountered with 2-aminopimelic acid and its derivatives. As these molecules are crucial building blocks in peptidomimetic design and drug discovery, overcoming solubility hurdles is paramount for experimental success.
Foundational Understanding: Why is Solubility a Challenge?
This compound is an amino dicarboxylic acid, meaning it possesses both a basic amino group and two acidic carboxylic acid groups.[1][2] This structure confers zwitterionic properties, where the molecule can carry both a positive and a negative charge, leading to strong intermolecular interactions and often, low aqueous solubility at neutral pH.[3][4] The solubility profile is heavily dependent on the pH of the medium, as this dictates the ionization state of the functional groups.[5][6]
-
At Low pH (Acidic): The carboxylic acid groups are protonated (neutral charge), while the amino group is protonated (positive charge), resulting in a net positive charge.
-
At Isoelectric Point (pI): The molecule exists as a zwitterion with a net neutral charge. This is typically the point of minimum solubility .[4]
-
At High pH (Basic): The carboxylic acid groups are deprotonated (negative charge), and the amino group is neutral, resulting in a net negative charge.
Derivatization of the parent molecule can further complicate solubility by introducing hydrophobic moieties, altering the pKa values of the ionizable groups, or changing the crystal lattice energy.
Troubleshooting Workbench: A Question-and-Answer Guide
This section addresses the most common solubility problems encountered in the lab.
Q1: My this compound derivative won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is my first step?
Answer: The primary reason for poor solubility at neutral pH is that the compound is likely near its isoelectric point (pI), where its net charge is zero, minimizing favorable interactions with polar water molecules.[4][7] The first and most effective troubleshooting step is to modify the pH of your solvent.
Causality: By shifting the pH away from the pI, you ionize the molecule, making it a salt. This charged species is significantly more polar and thus more soluble in aqueous media.[8] For an amphoteric compound like a this compound derivative, you can go in either direction:
-
Acidification (e.g., pH < 4): Protonates the carboxyl groups and ensures the amino group is protonated, creating a cationic salt (e.g., a hydrochloride salt).
-
Alkalinization (e.g., pH > 9): Deprotonates the carboxyl groups, creating an anionic salt (e.g., a sodium or potassium salt).
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL) with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Addition of Compound: Weigh out a small, precise amount of your this compound derivative and add it to each buffer to create a slurry (a concentration known to be above the expected solubility).
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow the system to reach equilibrium. A shaker or rotator is ideal.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[9] The measured concentration is the equilibrium solubility at that specific pH.
Self-Validation: Ensure a solid pellet is visible after centrifugation. If no pellet is present, the compound was fully soluble at that concentration, and the experiment should be repeated with a higher starting concentration to find the saturation point.
Q2: I tried adjusting the pH, but the solubility is still insufficient for my assay, or the required pH is incompatible with my experiment. What's next?
Answer: If pH modification is not a viable option, the next strategy is to use co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[]
Causality: The reduced polarity of the water/co-solvent mixture lowers the energy required to create a cavity for the non-polar parts of your derivative, thereby increasing solubility.[8] This is particularly effective for derivatives with bulky, hydrophobic side chains. Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.[]
The following diagram outlines a systematic approach to selecting an appropriate co-solvent system.
Caption: A systematic workflow for co-solvent screening and optimization.
Q3: My compound is for in vivo studies, and I need to avoid high concentrations of organic co-solvents. Are there other options?
Answer: Yes. For preclinical and clinical development, forming a stable, soluble salt of your compound is a superior strategy.[11][12] This involves reacting your derivative with a pharmaceutically acceptable acid or base to create a new chemical entity with distinct and, ideally, improved physicochemical properties.[13][14]
Causality: Salt formation fundamentally changes the crystal lattice energy of the solid form. A well-chosen salt will have a more favorable dissolution profile compared to the free acid or base form of the parent molecule.[14] The selection of the counter-ion is critical and can influence not only solubility but also stability, hygroscopicity, and manufacturability.[11][12]
| For Basic Moieties (Protonated Amine) | For Acidic Moieties (Deprotonated Carboxyl) | Key Considerations |
| Hydrochloride (HCl) | Sodium (Na⁺) | Often highly soluble but can be hygroscopic. |
| Mesylate (CH₃SO₃⁻) | Potassium (K⁺) | Good solubility, generally stable.[11] |
| Sulfate (SO₄²⁻) | Calcium (Ca²⁺) | Can have complex stoichiometry. |
| Tosylate (p-toluenesulfonate) | Tromethamine | Larger counter-ions may improve stability. |
Recommendation: A mini-screen using a 96-well plate format is an efficient way to identify promising salt forms early in development.[15] This involves reacting small amounts of your compound with a library of counter-ions in various solvents and assessing the resulting solid forms for properties like aqueous solubility and crystallinity.
Advanced Solutions & FAQs
Q4: What is the isoelectric point (pI) and how do I estimate it for my derivative? The pI is the pH at which a molecule carries no net electrical charge. For a simple amino acid with one amino and one carboxyl group, pI is the average of the pKa values of those two groups. For this compound, with one amino group (pKa ~9.5-10.5) and two carboxyl groups (pKa1 ~2.0, pKa2 ~4.0), the pI is calculated as the average of the two acidic pKa values: pI ≈ (pKa₁ + pKa₂) / 2. For derivatives, these pKa values will shift, but this provides a starting estimate for the region of lowest solubility.
Q5: Can sonication help dissolve my compound? Sonication can accelerate the rate of dissolution by breaking apart solid aggregates and increasing solvent contact with the particle surface. However, it will not increase the thermodynamic equilibrium solubility. If a compound is truly insoluble at a given concentration, sonication will create a fine suspension, not a true solution. This can be misleading and may result in the compound precipitating out later.[8]
Q6: How can I visually confirm if my compound is truly dissolved? A true solution should be clear and particle-free. You can check this by passing the solution through a 0.22 µm syringe filter. If the compound is fully dissolved, the concentration in the filtrate will be the same as the pre-filtered solution. Alternatively, shining a laser pointer through the vial can reveal the Tyndall effect (a visible beam path), which indicates the presence of suspended, undissolved particles.[9]
The diagram below illustrates how the net charge of the parent molecule changes with pH, directly impacting its solubility.
Caption: Relationship between pH, molecular charge, and solubility.
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. iosrjournals.org [iosrjournals.org]
- 9. benchchem.com [benchchem.com]
- 11. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Cytotoxicity of 2-Aminopimelic Acid in Mammalian Cells
Welcome to the technical support center for researchers investigating the biological effects of 2-Aminopimelic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions for scientists and drug development professionals exploring the potential cytotoxicity of this non-proteinogenic amino acid in mammalian cells. Given the limited direct research on the cytotoxic effects of this compound, this document focuses on establishing robust experimental frameworks and addressing potential challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the investigation of this compound's effects on mammalian cells.
Q1: What is this compound and what are its known biological roles?
A1: this compound is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins.[1][2] It is primarily known as a component of the cell wall peptidoglycan in some bacteria and is considered a bacterial metabolite.[1][2] Recent research has also identified L-2-Aminopimelic acid as an auxin mimic in plants, where it can induce the formation of lateral roots.[3] In the context of mammalian biology, it is considered a secondary metabolite and has been detected in some foods, though its metabolic pathways and specific functions in mammals are not well characterized.[4]
Q2: Is there any existing data on the cytotoxicity of this compound in mammalian cells?
A2: As of the date of this publication, there is a lack of direct, peer-reviewed studies specifically investigating the cytotoxicity of this compound in mammalian cell lines. The primary safety information available comes from Safety Data Sheets (SDS), which classify it as potentially harmful if swallowed, inhaled, or in contact with skin, and as a potential irritant.[5] This information is based on general chemical properties and not on specific cell-based cytotoxicity assays. Therefore, researchers should proceed with the assumption that its cytotoxic potential is unknown and requires thorough investigation.
Q3: What are the initial steps to consider when designing a cytotoxicity study for this compound?
A3: A successful cytotoxicity study for a novel compound like this compound should begin with a clear experimental plan. Key considerations include:
-
Cell Line Selection: Choose a panel of cell lines relevant to your research question (e.g., cancer cell lines, normal tissue cell lines, liver cell lines for metabolic studies).
-
Dose-Response and Time-Course: Plan to test a wide range of concentrations of this compound and multiple time points to determine the IC50 (half-maximal inhibitory concentration) and understand the kinetics of any cytotoxic effects.
-
Selection of Cytotoxicity Assays: Employ multiple assays that measure different cellular endpoints to get a comprehensive view of potential cytotoxicity. Good starting points are assays for cell viability, membrane integrity, and apoptosis.
-
Solubility and Vehicle Controls: Determine the appropriate solvent for this compound and always include a vehicle control (the solvent without the compound) in your experiments.
Q4: As a non-proteinogenic amino acid, could this compound interfere with cellular metabolism?
A4: This is a critical consideration. Amino acid homeostasis is tightly regulated in mammalian cells and is crucial for numerous processes beyond protein synthesis, including energy production and signaling.[6][7] this compound, as an analog of naturally occurring amino acids, could potentially interfere with amino acid transporters, metabolic enzymes, or cellular signaling pathways that are regulated by amino acid concentrations.[7][8] For example, a related dicarboxylic amino acid, 2-aminoadipic acid, is a known intermediate in lysine metabolism and has been implicated in regulating glucose and lipid metabolism.[9][10] Therefore, it is plausible that this compound could exert biological effects through metabolic interference.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. Edge effects in multi-well plates. 4. Precipitation of this compound in the culture medium. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Prepare fresh stock solutions and dilute accurately. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or adjusting the pH. |
| Discrepancy between different cytotoxicity assays (e.g., MTT shows viability, but LDH shows toxicity). | 1. Different mechanisms of cell death are being measured. 2. Interference of this compound with the assay chemistry. | 1. This is a valuable result. It may indicate that the compound is cytostatic (inhibits proliferation, affecting MTT) but not causing immediate cell lysis (which would be detected by LDH). Consider running an apoptosis assay (e.g., Annexin V/PI staining) to investigate further. 2. Run a cell-free control where you add this compound to the assay reagents to see if it directly affects the colorimetric or enzymatic reaction. |
| No observable cytotoxic effect even at high concentrations. | 1. The compound is not cytotoxic to the selected cell line. 2. Poor cellular uptake of the compound. 3. The compound is rapidly metabolized or exported from the cells. | 1. Test on a different, potentially more sensitive, cell line. 2. Investigate cellular uptake, although this is a more advanced technique. As an initial screen, you could try extending the incubation time. 3. This is also an advanced investigation. Consider co-treatment with inhibitors of common efflux pumps if you suspect active export. |
| Unexpected changes in cell morphology. | 1. The compound may be inducing cellular stress or differentiation. 2. pH shift in the culture medium. | 1. Document the morphological changes with microscopy. These could be signs of specific cellular processes like autophagy or senescence. 2. Measure the pH of the culture medium after adding this compound. If there is a significant change, the stock solution may need to be pH-adjusted. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the cytotoxicity of this compound.
General Workflow for Assessing Cytotoxicity
The following diagram illustrates a recommended workflow for a comprehensive assessment of the potential cytotoxicity of this compound.
Caption: A general experimental workflow for assessing the potential cytotoxicity of this compound.
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This provides an indication of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Sterile PBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (vehicle control).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the concentration of this compound to determine the IC50 value.
-
Protocol: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Mammalian cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach for 24 hours.
-
Treat cells with this compound at concentrations around the determined IC50 for the appropriate duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Set up appropriate compensation and gates using unstained and single-stained controls.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Potential Signaling Pathway Interference
Given that this compound is an amino acid analog, it is plausible that it could interfere with amino acid sensing pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism.
Caption: Hypothetical interference of this compound with the mTORC1 signaling pathway.
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 10. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminopimelic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-aminopimelic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique molecule. This compound, a non-proteinogenic α-amino acid, possesses two carboxylic acid groups and one primary amino group, presenting specific challenges and opportunities for analytical derivatization[1][2].
Effective derivatization is crucial for enhancing detection sensitivity, improving chromatographic separation, and increasing volatility for gas chromatography (GC) analysis.[3][4]. This guide provides in-depth troubleshooting advice and optimized protocols to ensure you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for my analysis?
A1: Derivatization is essential for several reasons. Due to its polar, zwitterionic nature, this compound has low volatility, making it unsuitable for direct GC analysis[5]. For High-Performance Liquid Chromatography (HPLC), most amino acids, including this one, lack a strong chromophore or fluorophore, resulting in poor detection by UV-Vis or fluorescence detectors[3][6]. Derivatization converts the molecule into a derivative that is either more volatile for GC or detectable with high sensitivity for HPLC.[7].
Q2: I need to analyze my sample by GC-MS. What kind of derivatization strategy should I use?
A2: For GC-MS, you must derivatize all active hydrogen atoms—those on the amino group and both carboxylic acid groups—to increase volatility and thermal stability[8]. A common and effective strategy is a two-step derivatization. First, an esterification step (e.g., using an alcohol with an acid catalyst) converts the carboxyl groups to esters. This is followed by acylation or silylation of the amino group[9]. Silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is also a powerful one-step method to derivatize all functional groups simultaneously[5][10]. MTBSTFA derivatives are often preferred as they are significantly more stable against hydrolysis than their TMS counterparts[5][7].
Q3: For HPLC analysis, which derivatization reagent is best for the amino group?
A3: The choice depends on your detector and specific needs. Common pre-column derivatization reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl), ortho-phthalaldehyde (OPA), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[11][12].
-
OPA: Reacts very quickly with primary amines in the presence of a thiol to form highly fluorescent products. However, the derivatives can be unstable[6][11].
-
FMOC-Cl: Reacts with both primary and secondary amines to form stable, fluorescent derivatives. The reaction can be slower and may require removal of excess reagent[6][13].
-
AQC: A popular reagent that reacts rapidly with both primary and secondary amines to form highly stable fluorescent derivatives. A potential downside is interference from hydrolysis by-products during analysis[12].
Q4: My sample is in a strong acid after hydrolysis (e.g., 6 N HCl). How does this affect derivatization?
A4: This is a critical point. Most amino group derivatization reactions (like those with FMOC-Cl or AQC) require alkaline conditions (pH 8-10) to proceed efficiently[13]. The strong acid must be completely removed (e.g., by drying under nitrogen) or neutralized before adding the derivatization buffer and reagent. Failure to neutralize the acid will result in a very low or no derivatization yield. If you attempt to add the alkaline buffer without full neutralization, the final pH may still be too low for the reaction to occur.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Symptom / Question | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Why am I seeing no derivative peak or a very small peak? | 1. Incorrect pH: The reaction buffer is not sufficiently alkaline. 2. Reagent Degradation: Derivatization reagents (especially OPA, AQC) are sensitive to moisture and degrade over time. 3. Insufficient Reagent: The molar ratio of reagent to analyte is too low. 4. Inadequate Mixing: The reagent hydrolyzed before it could react with the analyte. | 1. Verify pH: Ensure your borate or carbonate buffer is within the optimal range (typically pH 8.2-9.5) for the chosen reagent. The amino group must be deprotonated to act as an effective nucleophile[13]. 2. Use Fresh Reagents: Prepare or reconstitute derivatization reagents daily. Store them in a desiccator to protect from humidity[14][15]. 3. Ensure Molar Excess: A 4-6x molar excess of reagent over total amines is recommended to drive the reaction to completion. 4. Vortex Immediately: Mix the sample vigorously for several seconds immediately after adding the reagent. This is critical as the reagent reacts quickly with both amino acids and water[15]. |
| Why is my assay not reproducible? I see large variations in peak area between runs. | 1. Inconsistent Reaction Time/Temp: Small variations in incubation can lead to significant differences in yield. 2. Unstable Derivatives: The formed derivative is degrading in the autosampler before injection. 3. Incomplete Reaction: The reaction has not been allowed to proceed to completion. 4. Precipitation: The sample or derivative is precipitating out of solution. | 1. Precise Control: Use a heating block for temperature-sensitive reactions and a precise timer. For manual derivatization, process samples one at a time to ensure consistent timing[15]. 2. Terminate the Reaction: For some chemistries like FMOC, quenching the reaction by adding a mild acid can stabilize the derivative and prevent side reactions[13]. Also, check the stability of your derivatives over a time course in the autosampler. 3. Optimize Incubation: Perform a time-course experiment (e.g., 1, 5, 10, 20 min) to find the point where the derivative peak area plateaus, indicating reaction completion. 4. Check Solubility: Ensure your final sample solvent is compatible with the derivative. The addition of organic solvent (like acetonitrile from the reagent) can sometimes cause salts from the buffer to precipitate. |
| Why do I see multiple unexpected peaks or significant by-product formation? | 1. Reagent Hydrolysis: The derivatization reagent has reacted with water instead of the analyte. 2. Side Reactions: The analyte itself is undergoing side reactions under the derivatization conditions. 3. Sample Matrix Interference: Other components in your sample are reacting with the reagent. | 1. Minimize Water: While most reactions are aqueous, ensure reagents are prepared in anhydrous solvents (e.g., AQC in acetonitrile). Do not leave reagent vials open to the air. 2. Reaction Quenching: As mentioned, stopping the reaction at the optimal time can prevent the formation of further by-products[13]. 3. Sample Cleanup: If your sample matrix is complex (e.g., biofluids), consider a solid-phase extraction (SPE) or liquid-liquid extraction step to purify the this compound prior to derivatization[16]. |
| For GC analysis, why am I seeing poor peak shape (e.g., tailing)? | 1. Incomplete Derivatization: One or more of the active sites (amino or carboxyl groups) is not fully derivatized. 2. Reagent By-products: Excess derivatizing reagent or its by-products are co-eluting and interfering with the peak. 3. Active Sites in GC System: The GC liner or column may have active sites causing interaction. | 1. Force the Reaction: For silylation, ensure anhydrous conditions and optimize reaction temperature and time (e.g., 90°C for 2 hours)[5]. For two-step methods, ensure the first step (esterification) goes to completion before the second step. 2. Evaporate Excess Reagent: After derivatization, gently evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute in a suitable solvent for injection. 3. Use Inert Supplies: Employ a deactivated GC liner and ensure your column is in good condition. |
Experimental Protocols & Methodologies
Workflow for Derivatization Optimization
The following diagram outlines a systematic approach to developing a robust derivatization protocol for this compound.
Caption: Workflow for optimizing this compound derivatization.
Protocol 1: Pre-Column Derivatization with FMOC-Cl for HPLC-FLD Analysis
This protocol is designed for the sensitive quantification of this compound using fluorescence detection.
-
Reagent Preparation:
-
Borate Buffer (200 mM, pH 9.0): Dissolve sodium tetraborate in HPLC-grade water and adjust pH with NaOH. Prepare this fresh weekly.
-
FMOC-Cl Reagent (20 mM): Dissolve 9-fluorenylmethyl chloroformate in anhydrous acetonitrile. Prepare this solution daily and keep it tightly capped to prevent hydrolysis[13].
-
Quenching Solution (80 mM ADAM): Dissolve 1-aminoadamantane (ADAM) in anhydrous acetonitrile. (Optional, but recommended for reproducibility).
-
-
Sample Preparation:
-
If your sample is in acid, dry a 100 µL aliquot completely under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 100 µL of Borate Buffer.
-
-
Derivatization Reaction:
-
To the 100 µL buffered sample, add 100 µL of the 20 mM FMOC-Cl reagent.
-
Immediately cap the vial and vortex vigorously for 10-15 seconds.
-
Incubate the mixture at room temperature (25°C) for 20 minutes[13].
-
-
Reaction Termination (Optional but Recommended):
-
Add 50 µL of the 80 mM ADAM solution to the vial.
-
Vortex and let stand for 5 minutes at room temperature. This step consumes the excess FMOC-Cl, preventing further reactions and stabilizing the baseline.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC system.
-
Use a reversed-phase C18 column.
-
Detection: Fluorescence detector set to Excitation λ = 266 nm and Emission λ = 305 nm.
-
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol ensures both carboxyl groups and the amino group are derivatized for analysis of volatile esters.
-
Reagent Preparation:
-
Esterification Reagent: 3 N HCl in Methanol.
-
Acylation Reagent: Trifluoroacetic Anhydride (TFAA) in Ethyl Acetate (1:4 v/v).
-
-
Sample Preparation:
-
Transfer a known volume of your sample (containing 1-10 µg of this compound) into a reaction vial and evaporate to complete dryness under nitrogen. Anhydrous conditions are critical for the next steps[4].
-
-
Step 1: Esterification of Carboxyl Groups:
-
Add 200 µL of 3 N HCl in Methanol to the dried sample.
-
Cap the vial tightly and heat at 70°C for 60 minutes. This converts both carboxylic acids to their methyl esters.
-
Cool the vial to room temperature and evaporate the reagent completely under nitrogen.
-
-
Step 2: Acylation of the Amino Group:
-
To the dried methyl ester intermediate, add 100 µL of the TFAA/Ethyl Acetate reagent.
-
Cap the vial and heat at 60°C for 15 minutes[9]. This acylates the primary amine.
-
Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the final dried derivative in a suitable solvent (e.g., 100 µL of Ethyl Acetate).
-
Inject into the GC-MS. Use a standard non-polar or mid-polar column (e.g., DB-5ms).
-
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Methods of Amino Acid Analysis | Veterian Key [veteriankey.com]
- 5. mdpi.com [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. actascientific.com [actascientific.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. m.youtube.com [m.youtube.com]
- 16. longdom.org [longdom.org]
avoiding side reactions in solid-phase peptide synthesis with 2-Aminopimelic acid.
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving 2-aminopimelic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of incorporating this non-standard amino acid into peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent common side reactions and ensure the successful synthesis of your target peptide.
Introduction to this compound in Peptide Synthesis
This compound, a diamino monocarboxylic acid, is a valuable building block for creating peptides with unique structural features, such as lactam bridges for constrained cyclic peptides or as a scaffold for branched peptides. However, its bifunctional nature, possessing both an α-amino and a ε-amino group, necessitates a carefully designed synthetic strategy to avoid unwanted side reactions. This guide provides expert advice on orthogonal protection schemes, coupling strategies, and cleavage protocols to ensure the integrity of your peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration when using this compound in Fmoc-based SPPS?
A1: The most critical aspect is establishing an orthogonal protection strategy for the α-amino and ε-amino groups.[1][2] This is essential to control which amino group participates in the peptide bond formation at each step.[3] A robust orthogonal scheme prevents side reactions such as chain branching at the wrong position or premature termination.[4] The standard approach in Fmoc SPPS involves protecting the α-amino group with the base-labile Fmoc group and the side-chain (ε-amino) group with an acid-labile protecting group like Boc (tert-butoxycarbonyl).[1][4]
Q2: How can I prevent lactam formation when incorporating this compound?
A2: Lactam formation is a significant risk, especially during the activation of the C-terminal carboxyl group of the this compound residue or the subsequent amino acid. This intramolecular cyclization can lead to chain termination. To minimize this:
-
Use hindered coupling reagents: Reagents like HATU or HCTU in combination with a non-nucleophilic base such as DIPEA can promote rapid amide bond formation, outcompeting the intramolecular lactam formation.
-
Optimize reaction conditions: Perform couplings at lower temperatures (e.g., 0°C to room temperature) to reduce the rate of the cyclization side reaction.
-
Pre-activation: Pre-activating the incoming amino acid for a short period before adding it to the resin can improve coupling efficiency and reduce the time the activated species is available for side reactions.
Q3: What are the recommended coupling reagents for this compound?
A3: For coupling the protected this compound to the growing peptide chain, high-efficiency coupling reagents are recommended to ensure complete reaction and avoid side reactions.[5] Commonly used and effective reagents include:
-
Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective, especially for hindered couplings.[5]
-
Phosphonium salts: PyBOP and PyAOP are also excellent choices that promote rapid and efficient coupling. It is advisable to use these reagents in conjunction with an additive like OxymaPure or HOAt and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Q4: Can I use Boc-based SPPS with this compound?
A4: Yes, Boc-based SPPS is also a viable strategy. In this case, the α-amino group would be protected with the acid-labile Boc group, and the ε-amino group would require a protecting group that is stable to the repeated TFA deprotection steps of the Boc group, but removable at the final cleavage stage. A suitable orthogonal protecting group for the ε-amino group in Boc chemistry would be the Fmoc group. This creates an orthogonal system where the Boc group is removed with acid and the Fmoc group with a base.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency of this compound | Steric hindrance; Aggregation of the peptide-resin. | Use a more potent coupling reagent like HATU or HCTU.[5] Perform a double coupling. Add a chaotropic salt (e.g., LiCl) to the coupling reaction to disrupt aggregation. Use a resin with a lower loading capacity. |
| Presence of a side product with a mass loss of 18 Da | Intramolecular lactam formation. | Lower the coupling temperature. Use a pre-activation step for the incoming amino acid. Ensure the use of a non-nucleophilic base (DIPEA) to avoid deprotonation of the side-chain amide. |
| Unintended branching of the peptide chain | Incomplete protection of the ε-amino group or premature deprotection. | Verify the purity and integrity of the orthogonally protected this compound derivative before use. Ensure the correct orthogonal protection scheme is in place (e.g., Fmoc for α-amino, Boc for ε-amino in Fmoc-SPPS).[1] Avoid harsh or prolonged deprotection conditions that could partially cleave the side-chain protecting group. |
| Incomplete removal of side-chain protecting groups during final cleavage | Insufficient cleavage cocktail strength or time; Inappropriate scavenger choice. | Extend the cleavage time or use a stronger acid cocktail (e.g., higher percentage of TFA).[7] Ensure the use of appropriate scavengers. For Boc deprotection, scavengers like triisopropylsilane (TIS) and water are crucial.[8] |
Experimental Protocols
Protocol 1: Orthogonal Protection Strategy for Fmoc-SPPS
A robust orthogonal protection scheme is fundamental for the successful incorporation of this compound. The most common and recommended strategy for Fmoc-based SPPS is as follows:
-
α-Amino Group: Protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is base-labile and is removed at each cycle of the synthesis using a solution of piperidine in DMF.[4]
-
ε-Amino Group: Protected with the Boc (tert-butoxycarbonyl) group. This group is acid-labile and remains stable during the piperidine-mediated Fmoc deprotection steps. It is removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[1]
This orthogonal scheme ensures that only the α-amino group is available for peptide bond formation during chain elongation.
Diagram of Orthogonal Protection:
References
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Researcher's Guide to Diamino Amino Acids in Peptidoglycan: The Structural Cornerstone (meso-DAP) vs. The Metabolic Saboteur (2-APA)
This guide provides an in-depth comparison of two chemically related but functionally distinct molecules central to bacterial cell wall biology: meso-diaminopimelic acid (mDAP) and 2-aminopimelic acid (2-APA). For researchers in microbiology and professionals in drug development, understanding the difference between mDAP's structural role and 2-APA's inhibitory function is critical for exploiting the bacterial cell wall as an antibiotic target. We will dissect their roles, explore the biochemical pathways that connect them, and provide validated experimental protocols for their analysis.
Peptidoglycan Architecture: The Central Role of the A3 Amino Acid
The bacterial cell wall is a remarkable macromolecule called peptidoglycan (PGN), a mesh-like sacculus that encases the cell, providing structural integrity and protection against osmotic lysis.[1] Its fundamental unit is a disaccharide of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), the latter of which is attached to a short peptide stem.[2]
The composition of this peptide stem is a key differentiator between bacterial species. A typical sequence in many Gram-negative bacteria is L-Alanine — D-Glutamic acid — meso-Diaminopimelic acid — D-Alanine — D-Alanine.[2] The third amino acid (A3 position) is of paramount importance as it provides the amine group necessary for forming the cross-links between adjacent peptide stems, creating the resilient, three-dimensional PGN network.[2][3] While most Gram-positive bacteria utilize L-Lysine at this position, a vast number of Gram-negative bacteria, including many pathogens, rely exclusively on mDAP.[2][3] This distinction makes the biosynthesis and incorporation of mDAP a prime target for novel antibacterial agents.
meso-Diaminopimelic Acid (mDAP): The Structural Cornerstone
Meso-diaminopimelic acid is a non-proteinogenic amino acid that is the defining feature of PGN in most Gram-negative bacteria and mycobacteria.[4][5] Its unique stereochemistry and diamino structure are indispensable for the proper architecture and stability of the cell wall.
Function in Peptidoglycan Cross-Linking
The defining role of mDAP is to act as the anchor for PGN cross-linking. In E. coli, for example, the transpeptidase-catalyzed reaction forms a peptide bond between the carboxyl group of D-Alanine at position 4 of one stem and the ε-amino group of mDAP at position 3 of an adjacent stem.[2] This (D,D)-transpeptidation reaction is the very step inhibited by β-lactam antibiotics. Furthermore, mDAP is the covalent attachment point for Braun's lipoprotein (Lpp), tethering the outer membrane to the peptidoglycan layer in Gram-negative bacteria.[2]
The mDAP Biosynthesis Pathway: A Rich Target for Antibiotics
Bacteria synthesize mDAP from aspartate through a multi-enzyme pathway that also leads to the production of L-Lysine.[6][7] This pathway is absent in mammals, who must acquire lysine as an essential amino acid from their diet, making the enzymes within this pathway highly attractive targets for developing selective antibacterial drugs.[6] There are several known variations of the pathway, with the succinylase and dehydrogenase pathways being prominent.[7][8]
Below is a diagram illustrating the widely distributed succinylase variant of the mDAP/Lysine biosynthesis pathway.
Caption: The mDAP/Lysine biosynthesis pathway (succinylase variant).
This compound (2-APA): The Metabolic Saboteur
In stark contrast to mDAP, L-2-aminopimelic acid (L-APA) is not a component of the final peptidoglycan structure. Instead, it functions as a potent inhibitor of mDAP biosynthesis by acting as a molecular mimic.[9][10]
Mechanism of Action
L-APA is an acyclic analogue of tetrahydrodipicolinic acid (THDPA), a key cyclic precursor in the mDAP pathway.[9] The enzyme DapD (N-succinyl-L,L-diaminopimelate synthase) normally acts on THDPA to open the ring and add a succinyl group.[9] Research has shown that L-APA is also a substrate for DapD. When DapD acts on L-APA, it diverts the enzyme from its natural substrate, THDPA, leading to an accumulation of the precursor and a halt in the downstream production of mDAP.[9]
While L-APA itself has poor uptake into bacterial cells and thus weak antibacterial activity, this limitation can be overcome. When L-APA is incorporated into di- or tripeptides (e.g., (L-2-aminopimelyl)-L-alanine), it can be efficiently transported into the cytoplasm via peptide transport systems.[9][10] Once inside, intracellular peptidases cleave the peptide bond, releasing high concentrations of L-APA, which then effectively inhibits DAP biosynthesis, leading to cell lysis.[9]
Caption: Mechanism of L-2-aminopimelic acid (L-APA) inhibition.
Comparative Analysis: mDAP vs. 2-APA
The distinct roles of these two molecules are summarized below. This table serves as a quick reference for researchers designing experiments or developing therapeutic strategies.
| Feature | meso-Diaminopimelic Acid (mDAP) | L-2-Aminopimelic Acid (L-APA) |
| Primary Role | Structural Component | Metabolic Inhibitor |
| Location | Covalently integrated into the peptidoglycan peptide stem (A3 position).[2] | Acts in the cytoplasm.[9] |
| Function | Forms peptide cross-links between glycan strands, ensuring cell wall integrity.[2][3] | Competitively inhibits the DapD enzyme, blocking mDAP biosynthesis.[9][10] |
| Natural Occurrence | Essential component of the cell wall in most Gram-negative bacteria.[5] | Not a natural component of the cell wall; an analogue of a biosynthetic precursor.[9] |
| Effect on Bacteria | Essential for bacterial survival and growth.[6] | Antibacterial (when delivered as a peptide), leading to cell lysis.[9] |
| Relevance | A biomarker for Gram-negative bacterial presence; a key structural element. | A lead compound for developing antibiotics that target the DAP pathway. |
Experimental Methodologies
To investigate the roles of mDAP and potential inhibitors like 2-APA, robust analytical methods are required. The following protocols outline the standard workflow for isolating bacterial cell walls and quantifying their amino acid composition.
Protocol 1: Isolation of Peptidoglycan Sacculi
This protocol is adapted for Gram-negative bacteria like E. coli. Modifications, such as treatments to remove teichoic acids, are necessary for Gram-positive species.[11][12]
-
Cell Culture and Harvest: Grow a bacterial culture (e.g., 250 mL) to the mid-exponential phase (OD₆₀₀ ≈ 0.7-0.8). Harvest cells by centrifugation (e.g., 4,000 x g, 20 min, 4°C).
-
Cell Lysis: Resuspend the cell pellet in 5 mL of ice-cold water. Add the suspension dropwise into an equal volume of boiling 8% sodium dodecyl sulfate (SDS) solution with vigorous stirring. Continue boiling for 30 minutes to lyse cells and denature proteins.
-
Sacculi Collection: Cool the lysate to room temperature. Collect the crude, SDS-insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 110,000 x g, 60 min, 25°C).
-
Washing: Repeatedly wash the pellet with sterile, high-purity water to remove SDS. This typically requires 6-8 cycles of resuspension and ultracentrifugation until SDS is no longer detected in the supernatant.
-
Enzymatic Cleanup: Resuspend the washed sacculi in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Treat with α-amylase (100 µg/mL) for 2 hours at 37°C to remove any contaminating glycogen.
-
Treat with Pronase E (200 µg/mL) for 90 minutes at 60°C to digest attached proteins, including Braun's lipoprotein.[11] Inactivate Pronase by boiling for 10 minutes.
-
-
Final Wash and Lyophilization: Wash the purified sacculi three more times with water. Freeze the final pellet and lyophilize to obtain a dry, purified peptidoglycan powder.
Protocol 2: Amino Acid Analysis by HPLC
This protocol describes the acid hydrolysis of PGN followed by derivatization and analysis to quantify mDAP.
-
Acid Hydrolysis: Place a known amount of lyophilized PGN (e.g., 0.5-1.0 mg) in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 16-18 hours to hydrolyze all peptide bonds.
-
Sample Preparation: Cool the hydrolysate. Open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the amino acid residue in a known volume of high-purity water or a suitable buffer for HPLC injection.
-
Derivatization and HPLC: Many HPLC methods for amino acid analysis require pre-column derivatization to render the amino acids detectable by UV or fluorescence. A common method involves derivatization with o-phthalaldehyde (OPA), which reacts with primary amines to form fluorescent adducts.[13]
-
Mix a small volume of the hydrolysate with OPA reagent and a thiol (e.g., β-mercaptoethanol).
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Separate the amino acids using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the fluorescent derivatives (Excitation ≈ 340 nm, Emission ≈ 450 nm).
-
-
Quantification: Run a standard mixture of amino acids, including a known concentration of mDAP, through the same derivatization and HPLC process. Identify the mDAP peak in the sample chromatogram by comparing its retention time to the standard. Quantify the amount of mDAP by integrating the peak area and comparing it against the standard curve.[13]
Caption: Experimental workflow for PGN isolation and mDAP analysis.
Implications for Drug Development
The distinct natures of mDAP and 2-APA highlight a fundamental principle in antibacterial drug discovery: targeting essential biosynthetic pathways.
-
Pathway Inhibition: The mDAP biosynthesis pathway remains a clinically unexploited but highly validated target space. The success of 2-APA-peptides in proof-of-concept studies demonstrates that even molecules with poor intrinsic uptake can be converted into effective drugs by hijacking bacterial transport systems.[9] This "Trojan horse" strategy is a promising avenue for developing novel antibiotics against Gram-negative pathogens.
-
Enzyme-Specific Targeting: Each enzyme in the DAP pathway (DapA, DapB, DapD, DapF, etc.) represents a potential node for inhibition. High-throughput screening and structure-based drug design can be employed to identify novel small molecules that bind to the active sites of these enzymes.
-
Diagnostics and Research: Quantification of mDAP can be used as a specific biomarker for the presence of certain types of bacteria in complex samples. It is also a critical readout in studies investigating cell wall metabolism, antibiotic resistance mechanisms, and the effects of novel cell wall-targeting compounds.
Conclusion
While structurally similar, meso-diaminopimelic acid and this compound exist on opposite sides of the bacterial survival equation. mDAP is the essential building block, a cornerstone of the cell wall that provides life-sustaining structural support. In contrast, 2-APA is a metabolic saboteur, a molecular mimic that cripples the very pathway responsible for producing mDAP. For researchers and drug developers, this dichotomy provides both a fundamental understanding of bacterial physiology and a clear roadmap for designing next-generation antibiotics that exploit this critical vulnerability.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [research.usc.edu.au]
A Comparative Guide to the Antibacterial Efficacy of 2-Aminopimelic Acid Analogs
In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel antibacterial agents that act on underexploited cellular pathways. One such promising avenue is the inhibition of the lysine biosynthesis pathway, a metabolic route essential for the survival of most bacteria but absent in humans, making it an attractive target for selective toxicity. Within this pathway, the synthesis of meso-diaminopimelate (m-DAP), a crucial component of the peptidoglycan cell wall in many bacterial species, presents a particularly vulnerable chokepoint. 2-Aminopimelic acid (A2P) and its analogs, by mimicking intermediates of this pathway, have emerged as a compelling class of inhibitors with significant antibacterial potential.
This guide provides a comprehensive comparison of the antibacterial efficacy of various this compound analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data. We will delve into their mechanism of action, present a comparative analysis of their in vitro activity, and provide detailed protocols for the key experiments used to evaluate their efficacy.
The Lysine Biosynthesis Pathway: A Prime Target for Antibacterial Intervention
The bacterial lysine biosynthesis pathway is a multi-enzyme cascade that converts aspartate into lysine. A key intermediate in the predominant variant of this pathway is meso-diaminopimelate (m-DAP), which is directly incorporated into the peptidoglycan of Gram-negative bacteria and some Gram-positive bacteria. In other bacteria, m-DAP is the immediate precursor to L-lysine. The enzymes involved in the synthesis of m-DAP are therefore critical for bacterial viability.[1][2][3]
The core principle behind the antibacterial activity of this compound analogs is their ability to act as competitive inhibitors of the enzymes in this pathway. By binding to the active site of these enzymes, they prevent the formation of essential downstream products, ultimately leading to the disruption of cell wall synthesis and bacterial death. Key enzymatic targets for these analogs include dihydrodipicolinate synthase (DapA), dihydrodipicolinate reductase (DapB), diaminopimelate epimerase (DapF), and meso-diaminopimelate dehydrogenase (m-Ddh).[2][3][4]
Caption: Simplified diagram of the bacterial lysine biosynthesis pathway highlighting key enzymes targeted by this compound analogs.
Comparative Antibacterial Efficacy of this compound Analogs
The antibacterial potency of A2P analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibacterial agent. Below, we compare the MIC values of different classes of A2P analogs against a range of bacterial species.
Peptide Derivatives of this compound
L-2-aminopimelic acid itself exhibits weak to no antibacterial activity due to poor uptake by bacteria. However, when incorporated into di- or tripeptides, its transport into the bacterial cytoplasm is significantly enhanced via peptide transport systems. Once inside, intracellular peptidases cleave the peptide bond, releasing the A2P analog to inhibit its target enzyme.[1]
| Compound | Organism | MIC (µg/mL) |
| (L-2-aminopimelyl)-L-alanine | Escherichia coli | 4 |
| (L-2-aminopimelyl)-L-alanine | Enterobacter cloacae | 8 |
| (L-2-aminopimelyl)-L-alanine | Bacillus subtilis | >128 |
(Data synthesized from multiple sources for illustrative purposes)
Thiazole and Oxazole Analogs of Diaminopimelic Acid
Recent studies have focused on creating heterocyclic analogs of diaminopimelic acid (DAP), a close relative of A2P, to improve their drug-like properties. Thiazole and oxazole analogs, where the carboxyl groups are replaced by these five-membered rings, have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[5][6][7][8] These compounds are designed to inhibit diaminopimelate epimerase (DapF).[5][6][8]
| Compound | Organism | MIC (µg/mL) |
| Thio-DAP (1) | Bacillus subtilis | 70-80 |
| Thio-DAP (1) | Bacillus megaterium | 70-80 |
| Thio-DAP (1) | Escherichia coli | 70-80 |
| Thio-DAP (1) | Pseudomonas aeruginosa | 70-80 |
| Oxa-DAP (2) | Bacillus subtilis | 70-80 |
| Oxa-DAP (2) | Bacillus megaterium | 70-80 |
| Oxa-DAP (2) | Escherichia coli | 70-80 |
| Oxa-DAP (2) | Pseudomonas aeruginosa | 70-80 |
| Ciprofloxacin (Control) | Various Bacteria | <1 |
(Data from Shaikh et al., 2022)[5][6][8]
Isoxazoline-Bearing Analogs of Diaminopimelic Acid
Another class of DAP analogs incorporates an isoxazoline moiety to create conformationally restricted structures. These compounds have been shown to be potent inhibitors of meso-diaminopimelate dehydrogenase (m-Ddh), an enzyme that catalyzes the conversion of L-tetrahydrodipicolinate to m-DAP.[9][10]
| Compound | Organism | MIC (µM) |
| Compound 2 (isoxazoline analog) | Porphyromonas gingivalis W83 | 773 |
| Compound 2 (isoxazoline analog) | Porphyromonas gingivalis ATCC 33277 | 1875 |
(Data from Liu et al., 2017)[9][10]
It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. However, the data clearly indicates that chemical modification of the basic A2P/DAP scaffold can lead to potent antibacterial agents.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of antibacterial efficacy studies, standardized protocols are essential. Here, we detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing enzyme inhibition.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[11][12][13]
Materials:
-
Test compound (A2P analog)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or by measuring the absorbance at 625 nm (should be between 0.08 and 0.13).[11]
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Enzyme Inhibition Assay: meso-Diaminopimelate Dehydrogenase (m-Ddh)
To confirm that the antibacterial activity of A2P analogs is due to the inhibition of a specific enzyme, in vitro enzyme inhibition assays are performed. The following is a general protocol for assessing the inhibition of m-Ddh.[14]
Materials:
-
Purified m-Ddh enzyme
-
Test compound (A2P analog)
-
meso-Diaminopimelate (substrate)
-
NADP⁺ (cofactor)
-
Reaction buffer (e.g., 200 mM Na₂CO₃-NaHCO₃ buffer, pH 9.5)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In the wells of the microtiter plate, prepare a reaction mixture containing the reaction buffer, NADP⁺, and varying concentrations of the test compound.
-
Include control wells with no inhibitor.
-
-
Enzyme Addition and Incubation:
-
Add a fixed amount of the purified m-Ddh enzyme to each well.
-
Incubate the plate for a short period at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, meso-diaminopimelate, to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the enzyme activity (or percentage of inhibition) against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Conclusion
This compound analogs represent a promising class of antibacterial agents that target the essential lysine biosynthesis pathway in bacteria. By inhibiting key enzymes such as diaminopimelate epimerase and meso-diaminopimelate dehydrogenase, these compounds effectively disrupt bacterial cell wall synthesis. The modular nature of the A2P/DAP scaffold allows for chemical modifications that can enhance their potency and pharmacokinetic properties, as demonstrated by the promising in vitro activities of peptide, thiazole, oxazole, and isoxazoline derivatives.
The continued exploration of this chemical space, guided by a thorough understanding of the structure-activity relationships and the enzymatic mechanisms of the lysine biosynthesis pathway, holds significant potential for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other novel antibacterial candidates.
References
- 1. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Binding Mechanisms of Diaminopimelic Acid Analogs to meso-Diaminopimelate Dehydrogenase by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dap F Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diaminopimelic acid (DAP) analogs bearing isoxazoline moiety as selective inhibitors against meso-diaminopimelate dehydrogenase (m-Ddh) from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Aminopimelic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Aminopimelic Acid Quantification
This compound (2-APA) is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the biosynthesis of lysine in many bacteria, making it a key target in the development of novel antibiotics.[1] Its accurate quantification in various biological matrices is paramount for understanding bacterial metabolism, evaluating the efficacy of potential drug candidates, and for various applications in biotechnology.[2] This guide provides a comprehensive comparison of analytical methodologies for 2-APA quantification, grounded in the principles of rigorous method validation as stipulated by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
This document is designed to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation parameters. As senior application scientists, our goal is to empower you with the knowledge to develop and validate robust, reliable, and fit-for-purpose analytical methods for your research and development needs.
Comparing Analytical Methodologies for this compound Quantification
The choice of an analytical method for 2-APA is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques employed for amino acid analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
Understanding the properties of 2-APA is fundamental to designing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C7H13NO4 | [5] |
| Molecular Weight | 175.18 g/mol | [5] |
| Structure | Contains two carboxylic acid groups and one primary amine group. | [6] |
| Polarity | High, due to the presence of polar functional groups. | [1] |
| Volatility | Low, requiring derivatization for GC analysis. |
The high polarity of 2-APA makes it challenging to retain on traditional reversed-phase HPLC columns and necessitates derivatization for GC-based methods to increase volatility.[7]
Methodological Comparison: HPLC, GC-MS, and LC-MS/MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, often requiring derivatization for UV or fluorescence detection.[][9] | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[10] | High-resolution separation by liquid chromatography coupled with highly specific and sensitive mass detection.[11][12] |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), and often pre- or post-column derivatization (e.g., with o-phthalaldehyde (OPA) for fluorescence).[9][13][14] | Hydrolysis (if protein-bound), derivatization to increase volatility (e.g., silylation or acylation), and liquid-liquid extraction.[15] | Minimal sample preparation, often "dilute and shoot" after protein precipitation. Derivatization is typically not required.[11][12] |
| Advantages | Widely available instrumentation, robust and reproducible.[] | Excellent chromatographic resolution and high sensitivity, especially with specific detectors.[10] | High specificity and sensitivity, minimal matrix effects with appropriate internal standards, and suitable for complex biological matrices.[12] |
| Disadvantages | Lower sensitivity compared to MS methods, derivatization can be time-consuming and introduce variability.[9] | Derivatization is mandatory and can be complex and moisture-sensitive, potentially leading to incomplete reactions and variability. | Higher initial instrument cost and complexity. |
| Best For | Routine analysis in simpler matrices where high sensitivity is not the primary concern. | Applications requiring high resolution of isomers, though less common now for routine amino acid quantification due to derivatization needs. | Demanding applications in complex biological fluids (plasma, urine, cell lysates) requiring high sensitivity, specificity, and throughput.[11][12] |
A Framework for Robust Method Validation
The validation of an analytical method is the process by which it is experimentally established that the method is fit for its intended purpose.[16] The following parameters, based on ICH Q2(R2) and FDA guidelines, are essential for ensuring the integrity of the data generated.[3][17]
Specificity and Selectivity
Why it's important: Specificity ensures that the analytical signal is solely from the analyte of interest (2-APA) and not from any other components in the sample matrix, such as other amino acids, metabolites, or formulation excipients.[17] A lack of specificity can lead to erroneously high results.
Experimental Protocol:
-
Blank Analysis: Analyze a blank matrix sample (e.g., plasma from a subject not exposed to the analyte) to ensure no interfering peaks are present at the retention time of 2-APA.
-
Spiked Sample Analysis: Analyze a blank matrix spiked with 2-APA and other potentially interfering compounds (e.g., structurally similar amino acids).
-
For MS-based methods: Specificity is often demonstrated through the unique precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[12]
Linearity and Range
Why it's important: Linearity demonstrates a proportional relationship between the concentration of 2-APA and the analytical signal over a defined range.[18] This is crucial for accurate quantification across a spectrum of expected sample concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[19]
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking a known amount of 2-APA into the blank matrix.
-
The concentration range should encompass the expected concentrations in the study samples.
-
Analyze the standards and plot the response versus concentration.
-
Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
Accuracy
Why it's important: Accuracy reflects the closeness of the measured value to the true value.[19] It is a measure of the systemic error of the method.
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze these QC samples in triplicate against a freshly prepared calibration curve.
-
Calculate the percent recovery. For bioanalytical methods, the mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[20]
Precision
Why it's important: Precision measures the degree of scatter between a series of measurements of the same homogeneous sample.[21] It is a measure of random error and is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples multiple times (e.g., n=6) within the same analytical run by the same analyst on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, and/or with different equipment.
-
Calculate the relative standard deviation (RSD) or coefficient of variation (CV%). For bioanalytical methods, the RSD should not exceed 15% (20% at the LLOQ).[20]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it's important: The LOD is the lowest concentration of 2-APA that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[19] The LOQ is a critical parameter for studies involving low concentrations of the analyte.
Experimental Protocol:
-
Visual Evaluation: Determine the concentration at which the signal is distinguishable from the noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).
-
Standard Deviation of the Response and the Slope: Calculate the LOD and LOQ based on the standard deviation of the blank response and the slope of the calibration curve.
Robustness
Why it's important: Robustness demonstrates the reliability of the method with respect to small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, or flow rate.[22] This ensures the method's performance is consistent during routine use.
Experimental Protocol:
-
Identify critical method parameters.
-
Introduce small, deliberate changes to these parameters (e.g., ±2% for mobile phase composition, ±0.2 units for pH).
-
Analyze a sample under these modified conditions and assess the impact on the results (e.g., peak area, retention time, resolution). The results should not be significantly affected.
Stability
Why it's important: This ensures that the concentration of 2-APA does not change during sample collection, handling, storage, and analysis.[20]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess the stability of 2-APA in the matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
Conclusion
The validation of an analytical method for this compound is a comprehensive process that ensures the reliability, reproducibility, and accuracy of the results. While HPLC and GC-MS are viable techniques, LC-MS/MS is often the preferred method for its superior sensitivity, specificity, and high-throughput capabilities, especially in complex biological matrices.[12] The choice of method should be guided by the specific research question and the available resources. Regardless of the chosen platform, a thorough validation following the principles outlined in this guide and in accordance with regulatory guidelines is non-negotiable for generating data of the highest scientific integrity.
References
- 1. CAS 627-76-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. agilent.com [agilent.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. propharmagroup.com [propharmagroup.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ikev.org [ikev.org]
- 22. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2-Aminopimelic Acid
Introduction: The Imperative for Specificity in Small Molecule Detection
2-Aminopimelic acid (2-APA) is a non-proteinogenic alpha-amino acid that serves as a key metabolite in certain bacteria and is a component of their cell wall peptidoglycan.[1][2] Its unique presence in prokaryotic systems makes it a compelling target for developing diagnostic and research tools aimed at detecting bacterial presence or monitoring specific metabolic pathways. The development of antibodies specific to 2-APA is a critical step in creating such tools.
However, the utility of any antibody, particularly one targeting a small molecule (hapten), is fundamentally dictated by its specificity. Antibody cross-reactivity—the binding of an antibody to molecules other than its intended target—can lead to false-positive signals, inaccurate quantification, and misinterpreted results, thereby undermining experimental validity.[3][4] This is especially pertinent for 2-APA, which shares structural homology with other biologically relevant molecules.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of antibodies developed against this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for assessing antibody performance.
Pillar 1: Identifying and Understanding Potential Cross-Reactants
The first principle of a robust cross-reactivity assessment is to identify likely off-target molecules based on structural similarity to the target antigen. An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution. Molecules that mimic these features are prime candidates for non-specific binding.[4] For 2-APA, the most critical potential cross-reactants are those that share its heptanedioic acid backbone or its alpha-amino acid configuration.
Below are the key molecules that must be included in any validation panel for an anti-2-APA antibody.
Caption: Chemical structures of the target antigen and key potential cross-reactants.
-
meso-Diaminopimelic Acid (DAP): This is the most critical compound to test. DAP is a direct precursor to lysine in most bacteria and is structurally analogous to 2-APA, differing by the presence of a second amino group at the 6-position.[5][6]
-
L-Lysine: As the downstream product of the DAP pathway, lysine shares some structural features and is biologically abundant.[6]
-
Pimelic Acid: This is the dicarboxylic acid backbone of 2-APA without the amino group. Testing against it confirms the antibody's recognition of the amino acid feature.
-
L-Glutamic Acid & L-Aspartic Acid: These are common, shorter-chain dicarboxylic amino acids. Testing against them establishes the antibody's specificity for the seven-carbon chain length of pimelic acid.
Pillar 2: Quantitative Assessment via Competitive ELISA
For small molecule haptens like 2-APA, a direct or sandwich ELISA format is often ineffective.[7] The most robust method for quantifying antibody specificity and cross-reactivity is the competitive ELISA (also known as an inhibition ELISA).[8][9] This assay measures the ability of an analyte in solution (the "competitor") to inhibit the binding of the antibody to an immobilized antigen.
Principle of the Assay: A known quantity of a 2-APA-protein conjugate (e.g., 2-APA-BSA) is coated onto the wells of a microplate. The antibody is pre-incubated with a sample containing a known concentration of a test compound (either 2-APA for the standard curve or a potential cross-reactant). This mixture is then added to the coated plate. If the test compound binds to the antibody in the pre-incubation step, it will prevent the antibody from binding to the immobilized 2-APA-BSA. The amount of antibody bound to the plate is therefore inversely proportional to the concentration of the test compound in the sample.[10][11]
Caption: Workflow for the competitive ELISA to test cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
-
Antigen Coating:
-
Dilute a 2-APA-Bovine Serum Albumin (BSA) conjugate to an optimized concentration (typically 1-5 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBS-T).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 3% non-fat dry milk or 1% BSA in PBS-T).
-
Incubate for 1-2 hours at room temperature (RT) with gentle agitation.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standards (free 2-APA) and potential cross-reactants (DAP, Lysine, etc.) in Assay Buffer (e.g., 1% BSA in PBS-T). Concentrations should span a wide range, from picomolar to micromolar.
-
In a separate "competition" plate or in tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-2-APA antibody (diluted to a pre-determined optimal concentration in Assay Buffer).
-
Incubate this mixture for 1 hour at RT to allow the antibody to bind to the free analyte.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody/analyte mixture from the competition plate to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Incubate in the dark for 10-20 minutes, or until sufficient color develops.
-
Add 50 µL/well of Stop Solution (e.g., 1N HCl or 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis and Interpretation
The data is analyzed by plotting the absorbance (OD450) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. The key metric for comparison is the IC50 value , which represents the concentration of the analyte required to inhibit 50% of the maximum signal.
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of 2-APA / IC50 of Test Compound) x 100
A lower IC50 value indicates a higher binding affinity. A highly specific antibody will have a very low IC50 for 2-APA and much higher (or non-measurable) IC50 values for the other compounds.
| Compound | Hypothetical IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound (2-APA) | 15 | 100% | Target Analyte |
| meso-Diaminopimelic Acid (DAP) | 350 | 4.3% | Minor cross-reactivity |
| L-Lysine | 12,500 | 0.12% | Negligible cross-reactivity |
| Pimelic Acid | > 50,000 | <0.03% | Negligible cross-reactivity |
| L-Glutamic Acid | > 100,000 | <0.015% | No significant cross-reactivity |
Table 1: Hypothetical competitive ELISA data for a highly specific anti-2-APA antibody. A high IC50 value for potential cross-reactants indicates low affinity and high specificity.
Pillar 3: Orthogonal Validation by Western Blot
While competitive ELISA provides quantitative data on binding in solution, Western Blotting offers a powerful orthogonal method to confirm specificity against conjugated molecules and rule out recognition of the carrier protein alone.[3] Since small molecules like 2-APA cannot be resolved on an SDS-PAGE gel, this method tests the antibody's ability to recognize 2-APA when it is covalently attached to different proteins.
Caption: Experimental workflow for Western Blot analysis of antibody specificity.
Detailed Experimental Protocol: Western Blot
-
Sample Preparation:
-
Prepare several protein-hapten conjugates, including the immunogen (e.g., 2-APA-KLH), the ELISA coating antigen (2-APA-BSA), and a potential cross-reactant conjugate (e.g., DAP-BSA).
-
Also prepare samples of the unconjugated carrier proteins (KLH and BSA).
-
Denature 20-30 µg of each protein sample by boiling for 5 minutes in SDS-PAGE sample buffer.[12]
-
-
SDS-PAGE:
-
Load the denatured samples into the wells of a 4-12% gradient polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure complete transfer, especially for the high molecular weight carrier proteins.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at RT in Blocking Buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the anti-2-APA antibody (typically at a 1:1000 to 1:10,000 dilution) overnight at 4°C with gentle rocking.
-
-
Detection:
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[13]
-
Interpretation of Results
A truly specific antibody will produce a strong signal only in the lanes containing a 2-APA conjugate. No signal should be observed in the lanes with unconjugated carrier proteins or conjugates of other haptens.
| Lane Description | Expected Result for Specific Antibody | Interpretation |
| Unconjugated BSA | No Band | Antibody does not recognize the carrier protein. |
| 2-APA-BSA Conjugate | Strong Band | Antibody specifically recognizes the target hapten. |
| DAP-BSA Conjugate | No Band / Faint Band | Confirms specificity over a closely related analog. |
Table 2: Expected Western Blot results demonstrating high antibody specificity. The antibody should only react with proteins conjugated with this compound.
Advanced Characterization: Surface Plasmon Resonance (SPR)
For applications requiring highly detailed kinetic data, Surface Plasmon Resonance (SPR) is an invaluable tool.[14] SPR is a label-free technology that measures binding interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[15][16] In this context, the antibody would be immobilized on the chip, and solutions of 2-APA and its analogs would be flowed over the surface. This technique can precisely determine association (k_on) and dissociation (k_off) rates, providing an absolute measure of binding affinity (K_D) for each compound and offering the ultimate confirmation of specificity.[17]
Conclusion
The validation of an antibody's specificity is not a single experiment but a systematic process of inquiry. For an antibody targeting the small molecule this compound, a rigorous assessment of cross-reactivity is non-negotiable. By employing a quantitative competitive ELISA as the primary tool and confirming the results with an orthogonal Western Blot analysis, researchers can build a comprehensive and trustworthy profile of their antibody's performance. This multi-faceted approach, grounded in the principles of structural biology and immunochemistry, ensures that the resulting data is both accurate and reproducible, paving the way for the successful development of novel research and diagnostic applications.
References
- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. microbenotes.com [microbenotes.com]
- 12. ptglab.com [ptglab.com]
- 13. Western Blot Protocol | Leinco Technologies [leinco.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
comparative study of 2-Aminopimelic acid and other non-proteinogenic amino acids
An In-Depth Comparative Guide to 2-Aminopimelic Acid and Other Non-Proteinogenic Amino Acids in Modern Research
Authored by a Senior Application Scientist
This guide offers an in-depth, comparative analysis of this compound (2-APA) and other significant non-proteinogenic amino acids (NPAAs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic importance of these molecules in contemporary biochemical and pharmaceutical research.
The Expanding Universe of Amino Acids: Beyond the Central 20
The foundation of life's proteins is built upon a canonical set of 20-22 proteinogenic amino acids, each encoded by the universal genetic code.[1][2] However, the structural and functional diversity of amino acids extends far beyond this core group. Non-proteinogenic amino acids (NPAAs) are those not naturally incorporated into proteins during translation.[1][2] With over a thousand known examples, these compounds are not mere curiosities; they are pivotal players in metabolic pathways, cell signaling, and natural defense mechanisms.[3][4]
In the realm of drug discovery, NPAAs represent a vast and fertile ground for innovation.[5][6] Their incorporation into peptide-based therapeutics is a key strategy for overcoming the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation.[7][8][9] By introducing unique side chains, altered backbones (e.g., β- or γ-amino acids), or different stereochemistry (D-isomers), scientists can engineer molecules with enhanced stability, improved potency, and tailored pharmacokinetic profiles.[3][8] This guide will focus on this compound, a fascinating NPAA with significant antibacterial potential, and contrast it with other notable NPAAs to highlight the diverse roles these molecules play.
A Spotlight on this compound (2-APA)
This compound (IUPAC name: 2-Aminoheptanedioic acid) is an alpha-amino acid that, while not part of the proteinogenic set, holds significant biological relevance.[10]
Physicochemical Characteristics
Understanding the fundamental properties of 2-APA is the first step in harnessing its potential. Its structure features a seven-carbon backbone with two carboxylic acid groups, making it an acidic amino acid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₄ | [10][11] |
| Molecular Weight | 175.18 g/mol | [10][11] |
| Appearance | White powder | [11] |
| Melting Point | 215-216 °C | [11] |
| Structure Type | α-Amino Dicarboxylic Acid | [10][11] |
Natural Occurrence and Biological Role
2-APA is primarily recognized for its role in the microbial world. It is a known component of bacterial cell wall peptidoglycan and has been identified in certain plant species.[10][11] Its most critical function, and the primary reason for its scientific interest, is its involvement in lysine biosynthesis. Specifically, it acts as an inhibitor of diaminopimelic acid (DAP) biosynthesis.[12] DAP is an essential cross-linking component in the peptidoglycan cell wall of most bacteria, making its synthesis pathway an attractive target for antibiotics.[13]
Interestingly, while 2-APA itself shows weak antibacterial activity due to poor cellular uptake, its potency is dramatically unlocked when it is incorporated into small peptides.[12] Bacteria mistake these peptides for nutrients and actively transport them into the cell via specific peptide transport systems. Once inside, intracellular peptidases cleave the peptide bonds, releasing 2-APA to inhibit its target enzyme, tetrahydrodipicolinate N-succinyltransferase.[12][14] This "Trojan Horse" strategy is a powerful concept in antibiotic development.
A more recent discovery has also identified L-2-APA as an auxin mimic in plants, capable of inducing the formation of lateral roots, suggesting potential applications in agriculture.[15]
Caption: Mechanism of 2-APA as a "Trojan Horse" antibacterial agent.
Comparative Analysis: 2-APA vs. Other Key NPAAs
To fully appreciate the unique profile of 2-APA, it is useful to compare it with other NPAAs that have distinct structures and biological functions.
| Feature | This compound (2-APA) | Gamma-Aminobutyric Acid (GABA) | Ornithine | β-Alanine |
| Structure Type | α-Amino Acid | γ-Amino Acid | α-Amino Acid | β-Amino Acid |
| Primary Role | Antibacterial (DAP biosynthesis inhibitor); Plant root growth regulator | Primary inhibitory neurotransmitter in the mammalian CNS | Metabolic intermediate in the Urea Cycle | Precursor to carnosine (a pH buffer in muscle) |
| Mechanism | Enzyme inhibition | Binds to GABA receptors, causing hyperpolarization of neurons | Converted to citrulline in the urea cycle to detoxify ammonia | Incorporated into the dipeptide carnosine |
| Therapeutic Area | Infectious Diseases, Agrochemicals | Neurology (anxiolytics, anticonvulsants) | Metabolic Disorders | Sports Nutrition, Neuromuscular Fatigue |
| Key Insight | Demonstrates the power of prodrug/Trojan horse strategies.[12] | Highlights the role of NPAAs in fundamental cell signaling.[3] | Shows NPAAs as critical cogs in core metabolic machinery.[16] | Illustrates how backbone modification (α to β) creates unique biological utility.[17][18] |
This comparison underscores that the term "non-proteinogenic" encompasses a vast chemical and functional space. While 2-APA's utility lies in its ability to disrupt a specific bacterial pathway, other NPAAs like GABA and Ornithine are integral to the normal physiological functioning of higher organisms.[3][16]
Experimental Protocols for NPAA Research
Scientific integrity demands robust and reproducible methodologies. The following protocols provide a framework for the synthesis and analysis of peptides containing NPAAs, grounded in established laboratory practices.
Protocol: Solid-Phase Synthesis of a 2-APA-Containing Peptide
The choice of Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry is deliberate; it is the industry standard for its efficiency and scalability. This protocol outlines the synthesis of a simple dipeptide, Ala-APA, to illustrate the core process.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Ala-OH, Fmoc-L-2-APA(OtBu)-OH (Side-chain protected 2-APA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (Deprotection solution)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (Coupling reagents)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM), Diethyl ether
Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Alanine):
-
Drain the DMF. Add a solution of Fmoc-L-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Agitate for 2 hours at room temperature.
-
Causality: DIC activates the carboxylic acid of the amino acid, and OxymaPure minimizes side reactions and racemization, ensuring a high-fidelity coupling.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Add 20% piperidine in DMF and agitate for 5 minutes. Repeat once.
-
Wash thoroughly with DMF (5x) to remove all traces of piperidine. A positive Kaiser test can confirm the presence of a free amine.
-
-
Second Amino Acid Coupling (2-APA):
-
Repeat step 2 using Fmoc-L-2-APA(OtBu)-OH. The OtBu protecting group on the side-chain carboxyl is crucial to prevent branching and side reactions.
-
-
Final Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours. This step removes the peptide from the resin and cleaves the side-chain protecting groups (like OtBu).
-
Causality: TIS acts as a scavenger to capture reactive cations generated during cleavage, preventing degradation of the peptide.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude peptide using Reverse-Phase HPLC.
-
Protocol: Quantitative Analysis of NPAAs by HPLC
This protocol provides a self-validating system for determining the concentration and composition of an amino acid sample, such as the hydrolysate of the peptide synthesized above.
Materials:
-
6 M HCl for hydrolysis
-
AccQ-Tag™ or similar pre-column derivatization kit
-
HPLC system with a C18 column and UV or fluorescence detector
-
Amino acid standards
Methodology:
-
Sample Hydrolysis:
-
Place the purified peptide in a hydrolysis tube and add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[19] This breaks all peptide bonds.
-
Dry the sample completely to remove HCl.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the free amino acids using a reagent (e.g., AccQ-Fluor) according to the manufacturer's instructions.
-
Causality: Derivatization attaches a chromophore or fluorophore to the amino acids. This is essential because most amino acids lack strong intrinsic UV absorbance, and this step makes them readily detectable.[][21]
-
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of derivatized amino acid standards.
-
Inject the derivatized sample onto the HPLC system.
-
Run a gradient elution (e.g., from an aqueous buffer to acetonitrile).
-
Causality: The reverse-phase C18 column separates the derivatized amino acids based on their hydrophobicity. Each amino acid will have a characteristic retention time.
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times to the standards.
-
Calculate the concentration of each amino acid by comparing its peak area to the standard curve. The molar ratio of Ala to 2-APA should be approximately 1:1, validating the synthesis.
-
Caption: General experimental workflow for amino acid analysis.
Conclusion and Future Outlook
This compound exemplifies the vast potential residing within the class of non-proteinogenic amino acids. Its specific mechanism of action against a crucial bacterial pathway makes it a valuable lead for developing novel antibiotics.[12][14] The comparative analysis reveals that while 2-APA's strength lies in targeted disruption, other NPAAs are essential for maintaining homeostasis or can be used to fine-tune the properties of therapeutic peptides.
The strategic incorporation of NPAAs is no longer a niche technique but a cornerstone of modern medicinal chemistry.[7][9] As our understanding of biosynthetic pathways deepens and our synthetic capabilities expand, the ability to design and utilize novel amino acid building blocks will continue to drive the development of next-generation therapeutics and research tools.
References
- 1. majordifferences.com [majordifferences.com]
- 2. pediaa.com [pediaa.com]
- 3. benchchem.com [benchchem.com]
- 4. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 21. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Validating the Inhibitory Effect of 2-Aminopimelic Acid on Target Enzymes in the Diaminopimelate Pathway
For researchers, scientists, and drug development professionals, the validation of a potential enzyme inhibitor is a critical step in the journey of discovery. This guide provides an in-depth technical comparison of 2-Aminopimelic acid (2-APA) and its role as an inhibitor within the bacterial diaminopimelate (DAP) biosynthesis pathway, a crucial process for bacterial cell wall construction and a validated target for novel antibiotics. We will explore the experimental validation of 2-APA's inhibitory effects, compare its efficacy to other known inhibitors of the pathway, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Diaminopimelate Pathway: A Gateway to Bacterial Viability
The diaminopimelate (DAP) pathway is a metabolic sequence essential for most bacteria as it leads to the synthesis of both L-lysine, a fundamental amino acid for protein synthesis, and meso-diaminopimelic acid (meso-DAP), a key component in the peptidoglycan cross-linking of bacterial cell walls.[1][2] Crucially, this pathway is absent in mammals, making its constituent enzymes highly attractive targets for the development of selective antibacterial agents.[1]
This guide will focus on two key enzymes in this pathway:
-
Tetrahydrodipicolinate N-Succinyltransferase (DapD): This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to tetrahydrodipicolinate (THDP), a critical step in the succinylase branch of the DAP pathway.[2][3]
-
Dihydrodipicolinate Synthase (DHDPS): As the first committed step in the DAP pathway, DHDPS catalyzes the condensation of pyruvate and (S)-aspartate-β-semialdehyde.[4] Its position makes it a prime target for pathway inhibition.
Below is a diagram illustrating the key stages of the diaminopimelate pathway and the points of action for the enzymes discussed.
Caption: The bacterial diaminopimelate (DAP) biosynthesis pathway, highlighting the roles of DHDPS and DapD.
This compound: A Tale of Two Stereoisomers
This compound (2-APA) is an analog of intermediates in the DAP pathway. Its interaction with DapD is stereospecific, meaning the three-dimensional arrangement of its atoms dictates its biological activity.
-
L-2-Aminopimelic acid (L-2-AP): The L-stereoisomer of 2-APA acts as a substrate for DapD, mimicking the natural substrate of the enzyme.[1]
-
D-2-Aminopimelic acid (D-2-AP): In contrast, the D-stereoisomer is a weak inhibitor of DapD.[1] Structural studies have revealed that while D-2-AP can bind to the active site of DapD, its amino group is misaligned for the necessary nucleophilic attack on the co-substrate, succinyl-CoA. This improper orientation is the structural basis for its inhibitory, rather than reactive, nature.[1]
While L-2-AP itself is not an inhibitor, peptide derivatives of L-2-AP have demonstrated antibacterial activity. These peptides are thought to be transported into the bacterial cell and then cleaved by intracellular peptidases, releasing high concentrations of L-2-AP which can disrupt the normal flux of the DAP pathway.[3]
Comparative Analysis of Inhibitors
To provide a clear perspective on the inhibitory potential of compounds targeting the DAP pathway, the following table compares D-2-Aminopimelic acid with other known inhibitors of DHDPS. It is important to note that while D-2-AP targets DapD, potent inhibitors have been more extensively characterized for DHDPS, making it a valuable benchmark for comparison within the same pathway.
| Inhibitor | Target Enzyme | Type of Inhibition | Potency (IC50 / Ki) | Reference |
| D-2-Aminopimelic acid | DapD | Weak Inhibitor | Not Quantified | [1] |
| (S)-Lysine | DHDPS | Allosteric | IC50 ≈ 0.2 mM (racemic) | [4] |
| R,R-bislysine | DHDPS | Allosteric | Ki = 200 nM | [5] |
| meso compound 5b | DHDPS | Dimeric | IC50 = 9.95 ± 0.6 µM | [6] |
| MBDTA-2 | DHDPS | 2,4-thiazolidinedione | IC50 = 47.0 ± 2.3 µM | [6] |
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for assaying the activity and inhibition of DapD and DHDPS.
Protocol 1: Validating the Inhibitory Effect of D-2-Aminopimelic Acid on DapD
This assay quantifies DapD activity by measuring the release of Coenzyme A (CoA) using the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction between the free thiol group of CoA and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified DapD enzyme
-
L-2-Aminopimelic acid (substrate)
-
D-2-Aminopimelic acid (inhibitor)
-
Succinyl-CoA (co-substrate)
-
DTNB
-
Reaction Buffer (e.g., 100 mM TRIS-HCl, pH 7.5, 2 mM MgCl2)
-
Microplate reader or spectrophotometer
Step-by-Step Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of L-2-AP, D-2-AP, and succinyl-CoA in the reaction buffer.
-
Prepare a fresh solution of DTNB in the reaction buffer.
-
-
Set up the Reaction Mixture:
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing the reaction buffer, a fixed concentration of L-2-AP (at or near its Km value, e.g., 1.9 ± 0.26 mM for Serratia marcescens DapD), and DTNB.[6]
-
For inhibition assays, add varying concentrations of D-2-AP to the reaction mixtures. Include a control with no inhibitor.
-
-
Enzyme Addition and Incubation:
-
Kinetic Measurement:
-
Immediately begin monitoring the increase in absorbance at 412 nm over time.
-
Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
References
- 1. Tetrahydrodipicolinate N-succinyltransferase and dihydrodipicolinate synthase from Pseudomonas aeruginosa: structure analysis and gene deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl group specificity at the active site of tetrahydridipicolinate N-succinyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic and spectroscopic study of tetrahydrodipicolinate N-succinyltransferase (DapD) from Serratia marcescens and its inactivation by Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Aminopimelic Acid Derivatives Versus Conventional Antibiotics
The relentless rise of antibiotic-resistant bacteria necessitates a departure from conventional therapeutic strategies and an urgent search for novel antimicrobial agents. One of the most promising avenues of research lies in targeting unique and essential bacterial pathways that are absent in humans. This guide provides an in-depth technical comparison of a new class of compounds, 2-Aminopimelic acid (DAP) derivatives, against established antibiotics. We will explore the scientific rationale for targeting the DAP pathway, detail the rigorous experimental methodologies required for a valid comparison, and present data that underscores the potential of these novel molecules.
The Scientific Rationale: Targeting the Diaminopimelic Acid (DAP) Biosynthetic Pathway
The structural integrity of most bacterial cell walls depends on a complex polymer called peptidoglycan. A key component of this polymer is meso-diaminopimelic acid (m-DAP) or its downstream product, L-lysine.[1][2] The biosynthetic pathway that produces m-DAP is crucial for bacterial survival; its disruption leads to faulty cell wall construction and subsequent cell lysis.[1] Critically, this pathway is absent in mammals, who obtain lysine from their diet.[2][3] This inherent difference makes the enzymes of the DAP pathway highly attractive and specific targets for novel antibiotic development, promising high efficacy with potentially low mammalian toxicity.[3][4]
This compound derivatives are designed to act as inhibitors of key enzymes within this pathway, such as DHDPS, DapD, DapF, or DapL, thereby halting the production of essential cell wall precursors.[5][6][7]
Below is a simplified representation of the DAP biosynthetic pathway, highlighting the enzymatic steps that are primary targets for inhibition.
Caption: Simplified DAP biosynthetic pathway in bacteria.
A Framework for Rigorous Efficacy Evaluation
To objectively compare novel this compound derivatives with known antibiotics, a standardized set of experiments is essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), form the bedrock of antimicrobial susceptibility testing.[8][9]
The overall process for evaluating a new antimicrobial agent follows a logical progression from initial screening to detailed characterization.
Caption: High-level experimental workflow for antibiotic evaluation.
The MIC is the foundational metric in antibiotic testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of turbidity (bacterial growth) is visually assessed or measured with a spectrophotometer.
-
Methodology (Broth Microdilution):
-
Preparation: Prepare two-fold serial dilutions of the this compound derivative and comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[10] Concentrations should span a clinically relevant range.
-
Inoculum Standardization: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]
-
Controls: Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.[12]
-
Reading: The MIC is the lowest concentration well with no visible turbidity.[10][13]
-
-
Causality: This assay directly measures the potency of a compound to inhibit bacterial proliferation. A low MIC value indicates high potency. It is the universally accepted standard for quantifying antibiotic efficacy in vitro.[14]
While MIC indicates growth inhibition (bacteriostatic), MBC determines the concentration that kills the bacteria (bactericidal).
-
Principle: Following an MIC test, a small volume from the wells showing no growth is sub-cultured onto antibiotic-free agar plates.
-
Methodology:
-
From each well of the MIC plate that shows no visible growth, pipette 10-100 µL and spread it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum CFU.[10]
-
-
Causality: The MBC/MIC ratio helps classify the compound's mode of action. A ratio of ≤4 typically signifies bactericidal activity, which is often preferred for treating severe infections.
A critical aspect of a new antibiotic is its selectivity. It must be potent against bacteria but non-toxic to human cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity.[15] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]
-
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Expose the cells to serial dilutions of the this compound derivative for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 550-600 nm.
-
-
Causality: This assay provides a quantitative measure of a compound's potential toxicity to human cells. High absorbance values correlate with high cell viability, indicating low cytotoxicity. This is crucial for establishing a therapeutic window.
Comparative Efficacy Data: A Head-to-Head Analysis
The ultimate assessment of a novel antibiotic's potential lies in direct comparison with established drugs. The table below presents hypothetical yet representative MIC data for a promising this compound derivative, "DAP-Inhibitor X," against common antibiotics and clinically relevant bacterial strains.
| Bacterial Strain | Type | DAP-Inhibitor X | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (MRSA) | Gram-positive | 8 | >32 | 1 |
| Escherichia coli | Gram-negative | 4 | 0.25 | >128 |
| Acinetobacter baumannii (MDR) | Gram-negative | 16 | >32 | >128 |
| Bacillus subtilis | Gram-positive | 2 | 0.5 | 0.5 |
| MIC values are in µg/mL. Data is for illustrative purposes. |
Analysis of Results:
-
Against MRSA: While Vancomycin remains the gold standard, DAP-Inhibitor X shows significant activity where Ciprofloxacin, a fluoroquinolone, fails due to resistance.
-
Against Gram-negatives: DAP-Inhibitor X demonstrates potent activity against E. coli and, importantly, against a multi-drug resistant (MDR) strain of A. baumannii, a high-priority pathogen where many antibiotics are ineffective.[18]
-
Spectrum: The data suggests that DAP-Inhibitor X possesses a broad spectrum of activity, a desirable trait for empirical therapy.
Recent studies have shown that synthesized thiazole and oxazole analogues of DAP displayed significant antibacterial efficacy, with MICs in the range of 70–80 µg/mL against tested bacteria.[3][6] Another study identified a DAP pathway inhibitor with MIC values of 8–16 μg/mL against multi-drug resistant Acinetobacter baumannii strains.[18]
Conclusion and Future Outlook
The targeting of the bacterial DAP pathway represents a scientifically robust strategy for the development of new antibiotics. This compound derivatives show considerable promise, demonstrating potent activity, including against drug-resistant pathogens. The absence of this pathway in humans provides a strong foundation for a favorable safety profile.
The rigorous, standardized evaluation outlined in this guide is paramount. By systematically comparing novel candidates against existing antibiotics using validated protocols for MIC, MBC, and cytotoxicity, researchers can build a comprehensive and objective case for their clinical potential. As research progresses, these derivatives could become a vital new class of therapeutics in the global fight against antimicrobial resistance.
References
- 1. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Binding Mechanisms of Diaminopimelic Acid Analogs to meso-Diaminopimelate Dehydrogenase by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dap F Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Molecular Dynamics Simulations Provide Insight Into Antibiotic Interactions: A Case Study Using the Enzyme L,L-Diaminopimelate Aminotransferase (DapL) [frontiersin.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 14. idexx.com [idexx.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
2-Aminopimelic Acid: A Novel Biomarker for Real-Time Monitoring of Bacterial Growth
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Specific and Sensitive Bacterial Biomarkers
In the landscape of infectious disease research and antibiotic development, the ability to accurately and rapidly quantify bacterial growth is paramount. Traditional methods, such as colony-forming unit (CFU) counts, while foundational, are often time-consuming and may not be suitable for high-throughput applications or for monitoring infections in real-time within a host. This has led to the exploration of molecular biomarkers that can serve as reliable proxies for bacterial proliferation. An ideal biomarker should be specific to bacteria, produced in quantities proportional to bacterial load, and readily detectable in complex biological matrices.
This guide provides an in-depth comparison of 2-Aminopimelic acid (AEP) as an emerging biomarker for bacterial growth against established markers like Lipopolysaccharide (LPS) and Peptidoglycan (PGN). We will delve into the biochemical rationale for AEP's utility, present a detailed protocol for its quantification, and offer a comparative analysis of its performance characteristics.
This compound: A Unique Product of Bacterial Metabolism
This compound is a seven-carbon dicarboxylic amino acid that serves as a key intermediate in the diaminopimelate (DAP) pathway. This metabolic pathway is responsible for the biosynthesis of L-lysine, an essential amino acid for most bacteria. Crucially, the DAP pathway is absent in archaea and eukaryotes, including humans, making any of its intermediates, such as AEP, inherently specific to bacteria.
The DAP pathway is not only essential for protein synthesis but also for the construction of the bacterial cell wall. Specifically, meso-diaminopimelic acid (mDAP), a downstream product of AEP, is a critical cross-linking component of the peptidoglycan layer in most Gram-negative and some Gram-positive bacteria. This dual role in essential cellular processes underscores the significance of the DAP pathway for bacterial viability and growth. The constant flux through this pathway during active bacterial proliferation results in the production and potential release of AEP, which can then be detected as a biomarker of bacterial presence and metabolic activity.
Figure 1: Simplified overview of the bacterial Diaminopimelate (DAP) pathway.
Performance Comparison: this compound vs. Conventional Biomarkers
The selection of a biomarker is contingent on its performance across several key metrics. Here, we compare AEP with two widely recognized bacterial biomarkers: Lipopolysaccharide (LPS) and Peptidoglycan (PGN).
| Feature | This compound (AEP) | Lipopolysaccharide (LPS) | Peptidoglycan (PGN) |
| Specificity | High (unique to bacterial DAP pathway) | Moderate (Gram-negative bacteria only) | High (unique to bacteria) |
| Sensitivity | Potentially high (LC-MS/MS detection) | High (LAL assay) | Moderate to High (Immunoassays) |
| Correlation with Growth | Direct (metabolic pathway intermediate) | Indirect (structural component) | Indirect (structural component) |
| Speed of Detection | Moderate (hours for LC-MS/MS) | Fast (minutes to hours) | Moderate (hours) |
| Matrix Interference | Low to moderate (requires sample cleanup) | High (can be masked by host proteins) | Moderate |
| Universality | Broad (most bacteria) | Limited (Gram-negative bacteria) | Broad (most bacteria) |
Causality Behind Performance:
-
Specificity: AEP's high specificity stems from its exclusive presence in the bacterial DAP pathway. In contrast, LPS is restricted to the outer membrane of Gram-negative bacteria, rendering it ineffective for detecting Gram-positive infections. While PGN is broadly present in bacteria, its structural motifs can vary, potentially affecting the performance of detection assays.
-
Correlation with Growth: As a metabolic intermediate, the levels of AEP are expected to directly correlate with the metabolic activity and growth rate of bacteria. LPS and PGN, being structural components, are released primarily upon cell lysis, which may not accurately reflect the real-time proliferation of a bacterial population.
-
Speed and Complexity: The detection of AEP currently relies on sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While highly accurate, this method requires specialized equipment and has a longer turnaround time compared to the rapid Limulus Amebocyte Lysate (LAL) assay for LPS.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the sensitive and specific quantification of AEP in human plasma, a common matrix for clinical research.
1. Sample Preparation (Metabolite Extraction):
-
Rationale: The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma matrix that could suppress the ionization of AEP in the mass spectrometer and damage the analytical column. A protein precipitation step followed by centrifugation is a robust and widely used method for this purpose.
-
Procedure:
-
Thaw frozen human plasma samples on ice to prevent degradation of metabolites.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, combine 100 µL of plasma with 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled AEP).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC parameters below).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Figure 2: Workflow for the preparation of plasma samples for AEP analysis.
2. Liquid Chromatography Parameters:
-
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique for polar analytes like amino acids. It provides better retention and separation of these compounds compared to traditional reversed-phase chromatography.
-
Parameters:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry Parameters:
-
Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of specific molecules in a complex mixture.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
AEP: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically based on the instrument)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically based on the instrument)
-
-
Collision Energy and other source parameters: Optimized for maximal signal intensity of AEP.
-
4. Data Analysis and Quantification:
-
A calibration curve is generated using known concentrations of AEP standard.
-
The concentration of AEP in the plasma samples is determined by comparing the peak area ratio of AEP to the internal standard against the calibration curve.
Comparative Experimental Data (Hypothetical)
To illustrate the potential utility of AEP as a biomarker, the following table presents hypothetical data from a study comparing AEP levels in plasma from healthy individuals and patients with confirmed bacterial infections.
| Group | N | Mean AEP Concentration (ng/mL) | Standard Deviation | p-value |
| Healthy Controls | 50 | 2.5 | 0.8 | <0.001 |
| Bacterial Infection | 50 | 15.8 | 4.2 |
This hypothetical data demonstrates a significant increase in plasma AEP levels in the presence of a bacterial infection, highlighting its potential as a diagnostic biomarker. Further validation with clinical samples is necessary to establish definitive diagnostic cut-offs and assess its performance in diverse patient populations and against various bacterial species.
Conclusion and Future Perspectives
This compound presents a compelling case as a novel and highly specific biomarker for bacterial growth. Its unique presence in a metabolic pathway essential for most bacteria but absent in humans offers a distinct advantage over existing biomarkers. The development of rapid, point-of-care detection methods for AEP could revolutionize the diagnosis and monitoring of bacterial infections, enabling more timely and targeted therapeutic interventions.
Future research should focus on:
-
Clinical Validation: Large-scale clinical studies are needed to validate the diagnostic and prognostic utility of AEP across a wide range of bacterial infections.
-
Assay Development: The development of more rapid and less instrument-intensive detection methods, such as immunoassays or biosensors, will be crucial for its widespread clinical adoption.
-
Pharmacodynamic Studies: Investigating the correlation between AEP levels and antibiotic efficacy could establish its role as a pharmacodynamic biomarker to guide antibiotic therapy.
The continued exploration of bacterial-specific metabolites like this compound holds immense promise for advancing our ability to combat infectious diseases and address the growing challenge of antimicrobial resistance.
Safety Operating Guide
A Researcher's Guide to Safely Handling 2-Aminopimelic Acid: From Personal Protection to Disposal
As scientific inquiry delves deeper into the roles of unique amino acids like 2-Aminopimelic acid in various biological processes, ensuring the safety of researchers handling these compounds is paramount. This guide provides a comprehensive, step-by-step framework for the safe handling of this compound, detailing the necessary personal protective equipment (PPE), operational protocols, and compliant disposal methods. Our focus is on fostering a culture of safety through a deep understanding of the "why" behind each procedural step, empowering you to work with confidence and security.
Understanding the Hazards: A Proactive Approach to Safety
This compound, like many chemical compounds, presents a spectrum of potential hazards that necessitate careful handling. Safety Data Sheets (SDS) for this compound and structurally similar compounds indicate a range of classifications, from acute toxicity if swallowed, inhaled, or in contact with skin, to causing skin and eye irritation.[1][2] Given this variability, a conservative approach that prepares for the highest reasonably anticipated hazard is the most prudent course of action.
Daily exposure to chemical powders can also pose chronic health risks, including respiratory conditions.[3] Therefore, minimizing the generation of dust and airborne particles is a critical aspect of safe handling.[4][5]
Core Principles of Safe Handling
Safe laboratory practices are built on a foundation of hazard assessment and control.[6][7] For this compound, this involves a multi-layered approach:
-
Engineering Controls : Your first line of defense. Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][8]
-
Administrative Controls : These are the procedures and work practices you follow. This includes proper training on the specific hazards of this compound and the established safety protocols.[9][10]
-
Personal Protective Equipment (PPE) : Your last line of defense, PPE is crucial for protecting you from direct contact with the chemical.[11][12]
Selecting the Right Personal Protective Equipment (PPE)
A thorough hazard assessment will guide the selection of appropriate PPE for handling this compound.[6][7] The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions | - Disposable nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat- Closed-toe shoes and long pants | Protects against skin contact, eye splashes, and contamination of personal clothing.[6][7][12] |
| Handling solutions of this compound | - Disposable nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat- Closed-toe shoes and long pants | Prevents skin and eye exposure to the solution. |
| Potential for significant dust or aerosol generation | - Disposable nitrile gloves- Safety goggles- Lab coat- Respiratory protection (e.g., N95 respirator)- Closed-toe shoes and long pants | Minimizes inhalation of airborne particles. The type of respirator should be determined by a formal risk assessment.[12] |
| Cleaning up spills | - Chemical-resistant gloves (thicker than standard nitrile gloves)- Safety goggles and a face shield- Chemical-resistant apron or coveralls over a lab coat- Respiratory protection (as needed)- Closed-toe shoes and long pants | Provides enhanced protection against a larger volume of the chemical.[11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adhering to a standardized operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Preparation and Weighing
-
Designate a Workspace : Whenever possible, conduct all handling of solid this compound within a chemical fume hood or a designated area with good ventilation.
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spatulas, weigh boats, and containers, are within easy reach to avoid unnecessary movement.
-
Don PPE : Put on your lab coat, safety glasses or goggles, and gloves before handling the chemical.[6][7]
-
Minimize Dust : Handle the solid material carefully to avoid generating dust. Use a spatula to gently transfer the powder. Avoid pouring the solid from a height.
-
Clean Up : After weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp cloth or a specialized laboratory vacuum. Do not use compressed air, as this will disperse the powder.
Solution Preparation
-
Add Solid to Liquid : When preparing solutions, always add the solid this compound to the solvent. This helps to control the dissolution process and minimize splashing.
-
Work in a Ventilated Area : Prepare solutions in a well-ventilated area or a fume hood, especially if the solvent is volatile.
-
Labeling : Clearly label all containers with the chemical name, concentration, date, and your initials.
Experimental Use
-
Follow Protocols : Adhere strictly to your established experimental protocols.
-
Avoid Contamination : Do not touch door handles, keyboards, or other common surfaces with contaminated gloves.[6]
-
Hand Hygiene : Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13][14] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][15]
Waste Characterization
The first step in proper disposal is to determine if the this compound waste is considered hazardous.[14] This involves assessing if the waste exhibits any of the following characteristics:
-
Ignitability : Is it flammable?
-
Corrosivity : Does it have a high or low pH?
-
Reactivity : Is it unstable or does it react violently with water?
-
Toxicity : Does it contain certain toxic chemicals above specified concentrations?
While pure this compound may not be explicitly listed as a hazardous waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance. As a best practice, all chemical waste should be considered potentially hazardous and managed accordingly.[13]
Waste Segregation and Collection
-
Separate Waste Streams : Do not mix different types of chemical waste. Keep this compound waste separate from other chemical waste streams unless specifically instructed to do so by your EHS department.
-
Use Appropriate Containers : Collect waste in containers that are compatible with the chemical and are in good condition. The container must be able to be securely closed.[13][15]
-
Label Waste Containers : Clearly label all waste containers with "Hazardous Waste" and the full chemical name of the contents.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Remove any contaminated clothing.[8]
-
Seek medical attention.
Eye Contact
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion
-
Rinse the mouth with water.[1]
-
Do NOT induce vomiting.
-
Seek immediate medical attention.
Spill Cleanup
-
Small Spills : For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a damp cloth.
-
Large Spills : For larger spills, evacuate the area and contact your institution's EHS department immediately.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.psi-bfm.com [resources.psi-bfm.com]
- 4. Table of contents for Guidelines for safe handling of powders and bulk solids [catdir.loc.gov]
- 5. Heptanedioic acid, 2-amino-, (2S)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. capitalresin.com [capitalresin.com]
- 10. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
